2-Chloro-2',5'-difluoroacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWDDTDVBUFTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407299 | |
| Record name | 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60468-36-2 | |
| Record name | 2-Chloro-1-(2,5-difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60468-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-2',5'-difluoroacetophenone CAS 60468-36-2 properties
An In-depth Technical Guide to 2-Chloro-2',5'-difluoroacetophenone (CAS 60468-36-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It delves into its fundamental properties, synthesis protocols, chemical reactivity, and critical applications, with a focus on providing actionable insights for laboratory and development settings.
This compound, with the CAS Registry Number 60468-36-2, is a halogenated acetophenone derivative.[1] Its structure features a phenyl ring substituted with two fluorine atoms at the 2' and 5' positions and an acetyl group with a chlorine atom on the α-carbon. This specific arrangement of functional groups dictates its unique chemical behavior and utility as a versatile building block in organic synthesis.[2]
The molecular formula is C₈H₅ClF₂O, corresponding to a molecular weight of approximately 190.57 g/mol .[1][3][4] Under standard conditions, it typically appears as a white to light yellow or brown crystalline solid.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60468-36-2 | [1][3][6] |
| Molecular Formula | C₈H₅ClF₂O | [1][3][4] |
| Molecular Weight | 190.57 g/mol | [1][3][4] |
| Appearance | White to light yellow/brown solid/powder | [3][5] |
| Melting Point | 49-50 °C | [3][7] |
| Boiling Point | 240.5 °C at 760 mmHg | [3] |
| Density | 1.353 g/cm³ | [3] |
| Flash Point | 99.3 °C | [3] |
| Synonyms | 2-chloro-1-(2,5-difluorophenyl)ethanone, 2,5-difluorophenacyl chloride | [3] |
Synthesis and Manufacturing Pathways
The primary industrial synthesis of this compound is achieved via the Friedel-Crafts acylation reaction.[8] This established method involves the reaction of a difluorinated aromatic precursor with a chloroacylating agent in the presence of a Lewis acid catalyst.
Traditional Friedel-Crafts Synthesis Protocol
The conventional method utilizes 1,4-difluorobenzene and chloroacetyl chloride with anhydrous aluminum chloride (AlCl₃) as the catalyst.[8][9] The reaction is typically performed at low temperatures (0-30°C) in an organic solvent.[8]
Experimental Protocol:
-
To a reaction vessel containing 1,4-difluorobenzene and anhydrous aluminum chloride, slowly add chloroacetyl chloride while maintaining a controlled temperature.
-
Stir the mixture for a designated period (e.g., 1-5 hours) to allow the reaction to proceed to completion.[8][10]
-
Upon completion, the reaction is quenched, often by adding concentrated hydrochloric acid and ice water.[8][10]
-
The crude product precipitates as a solid and is collected by filtration.
-
Purification is typically achieved through recrystallization from a suitable solvent like ethanol or hexane to yield the final product.[10]
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): The aluminum chloride coordinates with the chloroacetyl chloride, increasing the electrophilicity of the acyl carbon and facilitating the electrophilic aromatic substitution on the electron-rich difluorobenzene ring.
-
Low Temperature Control: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and the formation of impurities.
Modern Synthesis Improvements
A significant drawback of the traditional method is the generation of large quantities of acidic aluminum-containing wastewater, posing environmental concerns.[8] Modern approaches have focused on greener alternatives, such as using ionic liquids as both the solvent and catalyst. This method avoids the use of aluminum chloride, simplifying the workup process and reducing waste.[8]
Caption: Comparative workflow of traditional vs. modern synthesis routes.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its dual reactivity centers: the carbonyl group and the halogenated α-carbon.[2]
Nucleophilic Substitution at the α-Carbon
The primary mode of reactivity involves the α-chloro group. Its position adjacent to the electron-withdrawing carbonyl group makes it an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution.[2] This allows for the straightforward introduction of various functional groups.
This reactivity is the cornerstone of its application as an intermediate. It serves as a precursor for a wide array of more complex molecules, particularly in the synthesis of heterocyclic compounds containing nitrogen, oxygen, or sulfur, which are foundational structures in many pharmacologically active agents.[2]
Caption: Core reactivity via nucleophilic substitution at the α-carbon.
Applications in Drug Discovery and Agrochemicals
This compound is a crucial intermediate in the development of new therapeutic agents and crop protection chemicals.[5][8]
-
Pharmaceuticals: It is a building block for synthesizing anti-inflammatory, analgesic, and antifungal drugs.[2][5] Its structure is often incorporated into larger molecules to modulate their biological activity.
-
Agrochemicals: It is used in the formulation of potent herbicides and fungicides, contributing to enhanced crop yields and protection.[5][8]
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. While specific spectral data is proprietary to manufacturers, the following methods are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Studies on similar 2'-fluoro-substituted acetophenones show that through-space couplings between the fluorine and the α-protons/carbons can reveal conformational preferences.[11]
-
Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the carbonyl (C=O) group and C-F and C-Cl bonds.[12]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Gas Chromatography (GC): GC is a standard method for assessing the purity of the compound.[13]
Safety, Handling, and Storage
This compound is an irritant and requires careful handling to ensure personnel safety.[8]
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | Description | Precautionary Measures |
| Skin Contact | Causes skin irritation. Some sources indicate it can cause severe skin burns.[12][14][15][16] | Wear appropriate chemical-resistant gloves and protective clothing.[14][17] |
| Eye Contact | Causes serious eye irritation or damage.[12][15][16] It is a lachrymator (tear-inducing agent).[8][15] | Use chemical safety goggles or a face shield.[14] |
| Inhalation | May cause respiratory tract irritation.[12][15] Some data sheets for similar compounds warn it may be toxic or fatal if inhaled.[14][15][17] | Use only in a well-ventilated area or a chemical fume hood.[14][15] |
| Ingestion | Harmful if swallowed. May cause gastrointestinal tract burns.[14][18] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[17][18] |
Handling and Storage Recommendations:
-
Engineering Controls: Work should be conducted in a chemical fume hood. An eyewash station and safety shower must be readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. For operations that may generate dust, respiratory protection may be necessary.[14][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[14][15]
References
- 1. scbt.com [scbt.com]
- 2. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 3. Cas 60468-36-2,this compound | lookchem [lookchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound,60468-36-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 7. Tsieina this compound CAS:60468-36-2 Cynhyrchwyr - Sampl Am Ddim - Alfa Chemical [cy.alfachemar.com]
- 8. Page loading... [guidechem.com]
- 9. Page loading... [guidechem.com]
- 10. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Chloro-2,2-difluoroacetophenone | C8H5ClF2O | CID 238296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. sds.chemtel.net [sds.chemtel.net]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. tcichemicals.com [tcichemicals.com]
- 17. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Physical and chemical properties of 2,5-difluorophenacyl chloride
An In-depth Technical Guide to 2,5-Difluorophenacyl Chloride
Abstract
2,5-Difluorophenacyl chloride (2-chloro-1-(2,5-difluorophenyl)ethan-1-one) is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries. As an α-haloketone, it possesses two electrophilic centers, imparting a versatile reactivity profile that makes it a valuable synthetic intermediate. The presence of a difluorinated phenyl ring further enhances its utility, often conferring advantageous properties such as increased metabolic stability and lipophilicity to target molecules. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and applications of 2,5-difluorophenacyl chloride, grounded in established chemical principles and supported by practical, field-proven insights for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
2,5-Difluorophenacyl chloride is a halogenated acetophenone derivative. Its unique structure, featuring a reactive α-chloro ketone and an electronically modified aromatic ring, is central to its utility in organic synthesis.[1][2]
Table 1: Chemical Identifiers and Properties of 2,5-Difluorophenacyl Chloride
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1-(2,5-difluorophenyl)ethan-1-one | [3] |
| Synonyms | 2-Chloro-2',5'-difluoroacetophenone | [3][4] |
| CAS Number | 60468-36-2 | [5] |
| Molecular Formula | C₈H₅ClF₂O | [5] |
| Molecular Weight | 190.57 g/mol | [5] |
| Appearance | White solid | [3] |
| Melting Point | 49-50 °C | [3] |
| Boiling Point | 240.5 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 99.3 ± 23.2 °C | [3] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Acetone). | General Knowledge |
| Hazard Class | Irritant | [6] |
The Dual Nature of Reactivity: An Application Scientist's Perspective
The synthetic value of 2,5-difluorophenacyl chloride stems from its identity as an α-haloketone. This class of compounds is characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[1][7] This dual reactivity is not a complication but rather a gateway to diverse and controllable synthetic transformations.
-
Enhanced Electrophilicity at the α-Carbon: The primary driver of this compound's reactivity is the powerful inductive effect of the adjacent carbonyl group. This effect polarizes the C-Cl bond, making the α-carbon highly susceptible to nucleophilic attack.[8] Consequently, it serves as a potent alkylating agent for a wide range of nucleophiles (amines, thiols, carbanions, etc.), typically via an SN2 mechanism.[1][9] This is the most common and predictable reaction pathway.
-
Electrophilicity of the Carbonyl Carbon: As with any ketone, the carbonyl carbon is an electrophilic site. While direct nucleophilic attack at the carbonyl can occur, it is generally less favorable than substitution at the α-carbon, especially with softer nucleophiles.[1] However, this site becomes relevant in reactions with strong, hard nucleophiles or under conditions favoring carbonyl chemistry, such as reductions or additions.
-
Acidity of α'-Hydrogens: α-haloketones that possess hydrogens on the other side of the carbonyl are susceptible to enolate formation. While 2,5-difluorophenacyl chloride lacks α'-hydrogens, this principle is crucial when considering its reactions with strong bases, which could potentially lead to elimination or rearrangement pathways like the Favorskii rearrangement if the substrate structure allows.[1][10]
The presence of the 2,5-difluorophenyl group primarily exerts electronic effects, withdrawing electron density from the carbonyl system and further enhancing the electrophilicity of both reactive centers.
Synthesis and Experimental Protocols
The most common and industrially scalable method for preparing aromatic α-haloketones is through a Friedel-Crafts acylation, followed by α-halogenation, or by direct Friedel-Crafts reaction with a haloacetyl chloride.[4][7]
Representative Synthesis: Friedel-Crafts Acylation
A robust method for the synthesis of 2,5-difluorophenacyl chloride involves the direct Friedel-Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][11]
Reaction: 1,4-Difluorobenzene + Chloroacetyl Chloride --(AlCl₃)--> 2,5-Difluorophenacyl Chloride
Step-by-Step Laboratory Protocol
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. Causality: The choice of an inert solvent like dichloromethane (DCM) is critical to prevent reaction with the Lewis acid catalyst. The reaction is typically run at low temperature initially to control the exothermic acylation, then warmed to ensure completion.
-
Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Cool the slurry to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.0 eq.) dropwise to the cooled slurry via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Addition of Substrate: After the initial addition is complete, add 1,4-difluorobenzene (1.1 eq.) dropwise, maintaining the low temperature.
-
Reaction: Once all reagents are added, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid. This quenches the reaction and dissolves the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]
Applications in Drug Discovery and Development
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[12][13] 2,5-Difluorophenacyl chloride serves as a key building block that introduces a difluorophenyl motif, which can confer several desirable properties to a drug candidate.[14][15]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the half-life and bioavailability of a drug.[14]
-
Modulation of Physicochemical Properties: Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[12][14] This is a critical parameter for oral bioavailability and distribution into tissues, including the central nervous system.
-
Binding Affinity and Conformation: Fluorine's high electronegativity can alter the electronic environment of the molecule, influencing pKa and the ability to form key hydrogen bonds or other interactions with a biological target.[13] This can lead to improved potency and selectivity.
-
Versatile Intermediate for Heterocycle Synthesis: α-Haloketones are renowned precursors for a vast array of heterocycles, which form the core of many pharmaceuticals.[1][7] For instance, reaction with thioamides or thioureas can yield thiazoles, which are present in numerous bioactive compounds.[10]
Safety and Handling
2,5-Difluorophenacyl chloride is classified as an irritant and should be handled with appropriate engineering controls and personal protective equipment (PPE).[6]
-
Handling: Use in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves, and safety goggles/face shield.[3] Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Hazards: May cause irritation to the skin, eyes, and respiratory system. As with many α-haloketones, it can be a lachrymator (tear-producing agent).
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[5]
Analytical Characterization
The identity and purity of 2,5-difluorophenacyl chloride are typically confirmed using standard analytical techniques. A Certificate of Analysis (COA) or an analysis method (MOA) can often be obtained from the supplier.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and assess purity. Specific couplings between fluorine and adjacent protons or carbons are characteristic.[16]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the carbonyl group (C=O) and C-F bonds.
-
Chromatography (GC/HPLC): Used to determine purity by separating the main component from any starting materials or byproducts.
Conclusion
2,5-Difluorophenacyl chloride is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity as an α-haloketone provides reliable pathways for constructing complex molecular architectures, particularly heterocycles.[1][7] Furthermore, the embedded 2,5-difluorophenyl moiety serves as a valuable pharmacophore, enabling chemists to fine-tune the metabolic and physicochemical properties of next-generation therapeutics.[12][14] A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to leverage this powerful building block in their synthetic programs.
References
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- 2. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 60468-36-2 | 2,5-difluorophenacyl chloride - Alachem Co., Ltd. [alachem.co.jp]
- 6. Cas 60468-36-2,this compound | lookchem [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 10. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 11. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Chloro-2',5'-difluoroacetophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-2',5'-difluoroacetophenone, a halogenated aromatic ketone of significant interest in synthetic chemistry. Halogenated acetophenones serve as critical building blocks in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. This document elucidates the core physicochemical properties, a validated synthetic pathway, mechanistic insights, and the versatile applications of this compound, with a focus on its role as a pivotal intermediate in drug discovery and fine chemical synthesis.
Core Molecular Attributes
This compound is a disubstituted aromatic ketone featuring a chloroacetyl group attached to a difluorinated phenyl ring. The precise positioning of the fluorine and chlorine atoms imparts specific reactivity and physicochemical properties that are highly valuable for synthetic applications.
Molecular Formula and Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for analytical characterization.
| Attribute | Value | Source(s) |
| Chemical Name | 2-chloro-1-(2,5-difluorophenyl)ethan-1-one | |
| CAS Number | 60468-36-2 | [1][2][3] |
| Molecular Formula | C₈H₅ClF₂O | [1][2] |
| Molecular Weight | 190.57 g/mol | [2][4] |
Physicochemical Properties
The physical state and properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | 56-58°C | |
| Storage | Recommended at 2-8°C under an inert atmosphere | [3] |
Synthesis and Mechanism: The Friedel-Crafts Acylation Approach
The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct method for introducing an acyl group onto an aromatic ring.[5] The logical and established pathway involves the reaction of 1,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Causality of Reagent Choice
-
1,4-Difluorobenzene (Substrate): This is the aromatic precursor. The two fluorine atoms are strong deactivating groups due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the benzene ring and makes it less reactive towards electrophilic attack compared to benzene.[6] However, acylation is still possible under appropriate conditions.
-
Chloroacetyl Chloride (Acylating Agent): This reagent provides the chloroacetyl group (-COCH₂Cl). Its multifunctional nature is key, as it introduces not only the ketone carbonyl but also a reactive α-chloro site in a single step, which is invaluable for subsequent modifications.
-
Aluminum Chloride (Lewis Acid Catalyst): AlCl₃ is a powerful Lewis acid required to activate the chloroacetyl chloride. It coordinates with the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion (ClCH₂CO⁺), which is the active electrophile in the substitution reaction.[7]
Reaction Mechanism Workflow
The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: Mechanism of Friedel-Crafts Acylation for synthesis.
Step-by-Step Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of similar substrates.[8]
-
Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to handle evolved HCl gas). The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). The suspension is cooled to 0-5°C using an ice bath.
-
Substrate Addition: 1,4-Difluorobenzene (1.0 equivalent) is added to the cooled catalyst suspension with stirring.
-
Acylating Agent Addition: Chloroacetyl chloride (~1.1 equivalents) is added dropwise via the dropping funnel, maintaining the reaction temperature below 10°C. The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., CH₂Cl₂). The combined organic extracts are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its dual reactivity: the electrophilic aromatic ring and the highly reactive α-chloro ketone moiety. This makes it a valuable intermediate for constructing more complex molecules.[9][10]
Caption: Reactivity and synthetic applications workflow.
Role as a Pharmaceutical Intermediate
Halogenated acetophenones are foundational to many pharmacologically active agents.[10] The α-chloro group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution. This allows for the facile introduction of various nitrogen, oxygen, or sulfur-containing nucleophiles, a common strategy for building the core scaffolds of many drugs.[11]
-
Antifungal and Antibacterial Agents: The compound serves as a precursor for synthesizing heterocyclic systems like thiazoles and imidazoles, which are prevalent in many antifungal and antibacterial drugs.
-
Anti-inflammatory and Analgesic Drugs: It is a key intermediate in the development of various anti-inflammatory and analgesic compounds.[12]
-
General Bioactive Compounds: The difluorinated phenyl ring can enhance the metabolic stability and bioavailability of a final drug molecule due to the strength of the C-F bond and its lipophilic nature.
Utility in Agrochemicals
The structural motifs present in this compound are also valuable in the agrochemical industry. It is used in the synthesis of potent fungicides and herbicides, where its reactive sites are exploited to build complex molecules that target specific biological pathways in pests and weeds.[12]
Analytical Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂Cl) in the region of 4.5-5.0 ppm. The aromatic region (around 7.0-8.0 ppm) would display a complex multiplet pattern due to the three non-equivalent aromatic protons, each showing coupling to the adjacent fluorine atoms and other protons.
-
¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon (~190 ppm), a signal for the methylene carbon (-CH₂Cl) around 45-50 ppm, and four distinct signals in the aromatic region (110-165 ppm), with characteristic large C-F coupling constants.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the -CH₂Cl group and the formation of the difluorobenzoyl cation.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found in the range of 1690-1710 cm⁻¹. Absorptions corresponding to C-F and C-Cl bonds would also be present.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its defined molecular structure, characterized by a difluorinated aromatic ring and a reactive α-chloroacetyl side chain, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The principles of its synthesis via Friedel-Crafts acylation are well-understood, allowing for its reliable production. Its primary application lies in serving as a pivotal building block for a wide array of pharmaceuticals and agrochemicals, underscoring its importance in both academic research and industrial drug development.
References
- 1. 60468-36-2 | this compound - Fluoropharm [fluoropharm.com]
- 2. scbt.com [scbt.com]
- 3. This compound,60468-36-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-2',5'-difluoroacetophenone
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-2',5'-difluoroacetophenone (CAS No. 60468-36-2), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. In the absence of a complete, publicly available experimental dataset, this document presents a detailed, predicted spectroscopic analysis based on established principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar halogenated acetophenone derivatives.
Introduction
This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its trifunctional nature, comprising a reactive α-chloro ketone, a difluorinated phenyl ring, and a carbonyl group, makes it a versatile building block for the introduction of the 2,5-difluorophenyl moiety into more complex molecular architectures. Accurate and unambiguous structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products.
Spectroscopic techniques are the cornerstone of molecular structure elucidation. This guide delves into the predicted infrared (IR), nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR), and mass spectrometry (MS) data for this compound. The interpretations provided herein are grounded in fundamental spectroscopic principles and supported by comparative analysis with known spectral data of related compounds.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1: Molecular structure of this compound.
The key structural features influencing the spectroscopic data are:
-
Aromatic Ring: The 1,2,5-trisubstituted benzene ring will exhibit characteristic signals in both NMR and IR spectroscopy.
-
Carbonyl Group: The ketone (C=O) group will give rise to a strong, characteristic absorption in the IR spectrum and a deshielded signal in the ¹³C NMR spectrum.
-
α-Chloro Methylene Group: The -CH₂Cl group will present a distinct singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum, with its chemical shift influenced by the adjacent carbonyl and chlorine atom.
-
Fluorine Atoms: The two fluorine atoms will cause characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. Their presence will also be directly observable in the ¹⁹F NMR spectrum.
Infrared (IR) Spectroscopy
3.1. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples with minimal preparation.
Figure 2: Workflow for ATR FT-IR analysis.
Step-by-Step Methodology:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean crystal.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly after the measurement.
3.2. Predicted IR Spectral Data
The following table summarizes the predicted characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1700 - 1680 | Strong | C=O (ketone) stretch |
| ~1610, 1580, 1480 | Medium | C=C aromatic ring stretching |
| ~1280 - 1200 | Strong | C-F stretch (asymmetric) |
| ~1180 - 1100 | Strong | C-F stretch (symmetric) |
| ~800 - 750 | Strong | C-H out-of-plane bending (aromatic) |
| ~750 - 700 | Strong | C-Cl stretch |
3.3. Interpretation of the IR Spectrum
The IR spectrum provides a functional group fingerprint of the molecule.
-
Aromatic C-H Stretch: The presence of absorptions just above 3000 cm⁻¹ is indicative of the C-H bonds on the aromatic ring.
-
Carbonyl Stretch: A strong, sharp peak in the region of 1700-1680 cm⁻¹ is the most prominent feature and is unequivocally assigned to the C=O stretching vibration of the ketone. The conjugation with the aromatic ring and the presence of the electron-withdrawing fluorine atoms are expected to shift this absorption to a slightly higher wavenumber compared to a simple alkyl ketone.
-
Aromatic C=C Stretches: A series of bands in the 1610-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-F Stretches: Strong absorptions in the fingerprint region, typically between 1280 cm⁻¹ and 1100 cm⁻¹, are expected for the C-F stretching vibrations. The presence of two C-F bonds will likely result in multiple strong bands in this region.
-
C-Cl Stretch: A strong band in the 750-700 cm⁻¹ region is anticipated for the C-Cl stretching vibration of the chloromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1. Experimental Protocol: Solution-State NMR
Figure 3: Workflow for solution-state NMR analysis.
Step-by-Step Methodology:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, in a clean, dry vial. Common NMR solvents include deuterated chloroform (CDCl₃), acetone ( (CD₃)₂CO), and dimethyl sulfoxide (DMSO-d₆).[1][2][3]
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
4.2. Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.5 - 7.3 | m | 1H | Aromatic H-3' | |
| ~7.2 - 7.0 | m | 2H | Aromatic H-4', H-6' | |
| ~4.8 | s | 2H | -CH₂Cl |
4.3. Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.5 - 7.0): The three protons on the difluorinated phenyl ring are expected to resonate in this downfield region. Due to the complex coupling with each other and with the two fluorine atoms, they will likely appear as a complex multiplet. The proton at the 3'-position, being situated between two fluorine atoms, is expected to be the most downfield.
-
α-Chloro Methylene Protons (δ ~4.8): The two protons of the -CH₂Cl group are chemically equivalent and are not coupled to any other protons, hence they are expected to appear as a sharp singlet. The strong deshielding effect of the adjacent carbonyl group and the chlorine atom shifts this signal significantly downfield.
4.4. Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~188 | t | C=O |
| ~160 (¹JCF ≈ 250 Hz) | d | C-2' |
| ~158 (¹JCF ≈ 250 Hz) | d | C-5' |
| ~125 (²JCF ≈ 25 Hz) | dd | C-1' |
| ~120 (²JCF ≈ 20 Hz) | d | C-6' |
| ~118 (²JCF ≈ 20 Hz) | d | C-4' |
| ~115 (³JCF ≈ 8 Hz) | dd | C-3' |
| ~46 | t | -CH₂Cl |
4.5. Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~188): The ketone carbonyl carbon is the most deshielded carbon and will appear at a very low field. It may exhibit a small triplet splitting due to three-bond coupling with the fluorine at the 2'-position.
-
Aromatic Carbons (δ ~160 - 115): The six aromatic carbons will resonate in this region. The carbons directly attached to the fluorine atoms (C-2' and C-5') will be the most deshielded among the aromatic carbons and will show large one-bond C-F coupling constants (¹JCF) of approximately 250 Hz, appearing as doublets.[4] The other aromatic carbons will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, resulting in doublets or doublets of doublets.
-
α-Chloro Methylene Carbon (δ ~46): The carbon of the -CH₂Cl group will appear in the aliphatic region. It may show a small triplet splitting due to three-bond coupling to the fluorine at the 2'-position.
4.6. Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -110 to -120 | m | F-2' |
| ~ -115 to -125 | m | F-5' |
4.7. Interpretation of the ¹⁹F NMR Spectrum
The two fluorine atoms are in different chemical environments and are expected to have distinct chemical shifts. They will couple to each other and to the aromatic protons, resulting in complex multiplets for each fluorine signal. The precise chemical shifts are sensitive to the electronic environment.[5][6]
Mass Spectrometry (MS)
5.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Figure 4: Workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on a capillary GC column.
-
The separated compound enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.[7][8]
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
5.2. Predicted Mass Spectral Data
| m/z | Predicted Identity | Comments |
| 190/192 | [M]⁺ | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope (ratio ~3:1). |
| 141 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| 113 | [M - C₆H₃F₂]⁺ | Loss of the difluorophenyl radical. |
| 95 | [C₆H₃F₂]⁺ | Difluorophenyl cation. |
5.3. Interpretation of the Mass Spectrum
The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 190, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 192 (the M+2 peak) with approximately one-third the intensity of the M⁺ peak will confirm the presence of one chlorine atom.
-
Key Fragmentation Pathways:
-
α-Cleavage: The most likely fragmentation is the cleavage of the C-C bond between the carbonyl group and the chloromethyl group, leading to the formation of the stable 2,5-difluorobenzoyl cation at m/z 141 and the loss of a chloromethyl radical.[9][10]
-
Cleavage of the Aryl-Carbonyl Bond: Another possible fragmentation is the cleavage of the bond between the aromatic ring and the carbonyl group, resulting in a fragment at m/z 113 and the loss of the difluorophenyl radical.
-
Difluorophenyl Cation: The peak at m/z 95 corresponds to the difluorophenyl cation.
-
Figure 5: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectra, along with their interpretations, offer a comprehensive characterization of this important chemical intermediate. The provided experimental protocols serve as a practical guide for researchers acquiring this data. While based on sound scientific principles and comparative data, experimental verification of these predictions is recommended for definitive structural confirmation.
References
- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. youtube.com [youtube.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 10. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
2-Chloro-2',5'-difluoroacetophenone solubility profile
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-2',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, impacting everything from process chemistry and purification to formulation and bioavailability. This compound is a key building block in modern organic synthesis, valued for its utility in creating more complex molecular architectures. This guide provides a comprehensive technical overview of its solubility profile, blending theoretical principles with practical, field-proven experimental methodologies. We will explore the physicochemical properties of the compound, detail robust protocols for solubility determination, analyze the factors influencing its solubility, and provide essential safety guidance. This document is designed to equip researchers and development professionals with the knowledge to confidently handle and utilize this compound in their workflows.
Introduction: The Significance of this compound
This compound belongs to the class of α-haloacetophenones, which are highly versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of a reactive α-chloro group makes it an excellent electrophile for nucleophilic substitution reactions, while the difluorinated phenyl ring modulates the electronic properties and metabolic stability of target molecules.[3]
A thorough understanding of its solubility is not merely an academic exercise; it is a critical parameter for:
-
Reaction Optimization: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Purification and Crystallization: Solubility data dictates the choice of solvent systems for effective purification, enabling the isolation of high-purity material.
-
Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and GC requires knowledge of suitable solvents.
-
Formulation Science: For compounds that may be advanced as drug candidates, solubility in aqueous and organic media is a primary determinant of formulation strategy and, ultimately, bioavailability.
This guide provides the foundational knowledge and practical steps to expertly characterize the solubility of this important synthetic intermediate.
Physicochemical Properties
While specific experimental data for the 2',5'-isomer is not extensively published, we can consolidate its known properties and infer others from closely related isomers like 2-Chloro-2',4'-difluoroacetophenone.
| Property | Value / Description | Source / Rationale |
| Chemical Name | 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one | IUPAC Nomenclature |
| Synonyms | 2,5-Difluorophenacyl chloride | Common Synonym |
| CAS Number | 60468-36-2 | [4] |
| Molecular Formula | C₈H₅ClF₂O | [1][2] |
| Molecular Weight | 190.57 g/mol | [1][2] |
| Appearance | Likely a white to light-colored crystalline solid. | Inferred from isomers like 2-Chloro-2',4'-difluoroacetophenone which is a light yellow to brown powder/crystal.[1][2] |
| Melting Point | Not readily available. The 2',4'-isomer melts at 44-48 °C.[2] | Experimental determination is recommended. |
| Boiling Point | Not readily available. The 2',4'-isomer has a predicted boiling point of ~241 °C.[2] | Experimental determination is recommended. |
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The molecular structure of this compound features both polar and non-polar characteristics, which govern its solubility.
-
Polar Features: The ketone carbonyl group (C=O) is polar, capable of forming dipole-dipole interactions and acting as a hydrogen bond acceptor. The C-F and C-Cl bonds are also polar.
-
Non-Polar Features: The benzene ring is a significant non-polar, hydrophobic component.
Based on these features, we can predict the following general solubility behavior:
-
High Solubility: Expected in moderately polar to polar aprotic organic solvents such as acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). These solvents can effectively solvate both the polar functional groups and the phenyl ring.
-
Moderate Solubility: Expected in non-polar aromatic solvents like toluene and polar protic solvents like ethanol and methanol.
-
Low to Insoluble: Expected in highly non-polar aliphatic solvents (e.g., hexane, cyclohexane) and highly polar protic solvents, particularly water. The large non-polar ring hinders solubility in water, while the polar groups limit solubility in aliphatic hydrocarbons.[5]
Caption: Predicted solubility based on molecular features and solvent polarity.
Experimental Determination of Solubility
To move from theoretical prediction to quantitative data, a systematic experimental approach is required. The shake-flask method is a reliable and widely adopted technique for determining equilibrium solubility.[6]
Rationale for Method Selection
The shake-flask method coupled with a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) is the gold standard. This combination is chosen for its:
-
Expertise: It is a thermodynamically rigorous method that measures solubility once equilibrium is achieved, providing true thermodynamic solubility data rather than kinetic solubility.
-
Trustworthiness: The use of HPLC for quantification is highly specific and sensitive, allowing for accurate measurement of the dissolved solute, even at low concentrations, and separating the analyte from any potential impurities or degradants.
Experimental Workflow Diagram
Caption: Standard workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
This protocol describes the determination of solubility at a fixed temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Acetone, Toluene, Hexane)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, ensure chemical compatibility)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL vial. An amount that is visibly in excess of what will dissolve is required (e.g., ~10-20 mg).
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber set to 25 °C. Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, as shorter times may not be sufficient to reach a true equilibrium state.[7]
-
Phase Separation: After equilibration, remove the vial and let it stand for 1 hour to allow solids to settle. To ensure complete removal of undissolved solid, either:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Discard the first ~100 µL of filtrate to avoid any adsorption effects.
-
-
Sample Preparation for Analysis: Carefully pipette a precise aliquot of the clear supernatant into a volumetric flask and dilute with the HPLC mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Calculate the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate Solubility: Back-calculate the original concentration in the undissolved supernatant, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.
Key Factors Influencing Solubility
Effect of Temperature
For most solid organic compounds, solubility in a liquid solvent increases with temperature.[8] This is because the dissolution process is typically endothermic, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution to counteract the change.
-
Practical Implication: When developing crystallization processes, solubility curves at different temperatures are essential. A significant positive correlation between temperature and solubility allows for efficient purification by dissolving the compound in a hot solvent and allowing it to crystallize upon cooling. Studies on similar compounds show that while temperature has an influence, it can be less pronounced than other factors like pH for ionizable compounds.[9][10]
Effect of pH
The solubility of ionizable compounds (weak acids or bases) is highly dependent on pH.[11] However, this compound is a neutral organic molecule. It does not possess acidic protons or basic sites that can be protonated or deprotonated within a typical aqueous pH range (1-14).
-
Practical Implication: The solubility of this compound in aqueous media is expected to be very low and largely independent of pH. This is a critical piece of information for formulation scientists, as pH adjustment will not be a viable strategy to enhance its aqueous solubility.[12]
Summary of Expected Solubility
The following table summarizes the anticipated solubility profile based on the principles discussed.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Inefficient solvation of the polar ketone group. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | π-stacking interactions with the phenyl ring aid dissolution. |
| Polar Aprotic | Acetone, THF, DCM, Ethyl Acetate | High | Good balance for solvating both the polar functional groups and the non-polar ring. |
| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the ketone oxygen, but the large non-polar ring limits high solubility. |
| Highly Polar Protic | Water | Very Low | The compound is predominantly hydrophobic and cannot overcome the strong hydrogen bonding network of water.[5] |
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from analogous α-haloacetophenones indicates a consistent hazard profile.[13][14]
-
Primary Hazards: These compounds are typically classified as irritants. Direct contact can cause skin irritation and serious eye irritation or damage.[13][15] Inhalation may lead to respiratory irritation.[16][17] Many α-chloro ketones are also lachrymators (tear-producing agents).[5][17]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[16] The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat should be worn to prevent skin contact.
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[13][15] Ensure containers are kept tightly closed when not in use.
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. This guide has established that the compound is expected to be highly soluble in common polar aprotic organic solvents and poorly soluble in water and non-polar aliphatic hydrocarbons. Its solubility is predicted to be largely independent of pH but will likely increase with temperature. By employing robust experimental methods, such as the shake-flask technique detailed herein, researchers can obtain the precise, quantitative data needed to optimize reaction conditions, streamline purification processes, and accelerate development timelines. Adherence to recommended safety protocols is essential when handling this and related compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 3. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www1.udel.edu [www1.udel.edu]
- 13. fishersci.fr [fishersci.fr]
- 14. tcichemicals.com [tcichemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. echemi.com [echemi.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to 2-Chloro-1-(2,5-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-chloro-1-(2,5-difluorophenyl)ethanone, a key chemical intermediate in modern pharmaceutical synthesis. With full editorial control, this document moves beyond rigid templates to deliver a nuanced and practical understanding of the compound's properties, synthesis, and applications, grounded in scientific literature and field expertise.
Core Compound Identification and Properties
IUPAC Name: 2-chloro-1-(2,5-difluorophenyl)ethanone
Common Names: 2-Chloro-2',5'-difluoroacetophenone, 2,5-difluorophenacyl chloride
CAS Number: 60468-36-2[1][2][3]
This α-chloro ketone is a derivative of acetophenone, featuring two fluorine substituents on the phenyl ring at positions 2 and 5, and a chlorine atom on the alpha carbon of the acetyl group. These halogen substitutions are critical, imparting unique reactivity that makes it a valuable precursor in multi-step organic synthesis.
Molecular and Physicochemical Properties
The structural and physical characteristics of 2-chloro-1-(2,5-difluorophenyl)ethanone are fundamental to its handling, reactivity, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClF₂O | [1][2] |
| Molecular Weight | 190.57 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 49-50 °C | [2][3] |
| Boiling Point | 240.5 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 99.3 ± 23.2 °C | [3] |
Structural Identifiers:
-
InChI Key: HJWDDTDVBUFTCP-UHFFFAOYSA-N
-
Canonical SMILES: C1=CC(=C(C=C1F)C(=O)CCl)F
Synthesis Methodology: The Friedel-Crafts Acylation
The primary and most industrially viable method for synthesizing 2-chloro-1-(2,5-difluorophenyl)ethanone is the Friedel-Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.
Reaction Causality and Mechanistic Insight
The success of this synthesis hinges on the generation of a highly reactive electrophile, the chloroacylium ion, facilitated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The fluorine atoms on the benzene ring are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic compared to benzene. However, they are also ortho-, para-directing. In the case of 1,4-difluorobenzene, acylation occurs at the position ortho to one of the fluorine atoms (and meta to the other), leading to the desired 2,5-difluoro substitution pattern on the resulting acetophenone.
Generalized Experimental Protocol
While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be outlined based on established procedures for similar Friedel-Crafts acylations.[5][6]
Materials:
-
1,4-Difluorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice water
Workflow:
-
Reaction Setup: A dry, three-necked flask is equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas). The system is kept under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: Anhydrous dichloromethane is added to the flask, followed by the careful addition of anhydrous aluminum chloride. The suspension is cooled in an ice bath.
-
Acyl Chloride Addition: Chloroacetyl chloride is added dropwise to the cooled suspension to form the acylium ion complex.
-
Aromatic Substrate Addition: 1,4-Difluorobenzene, dissolved in anhydrous DCM, is added slowly to the reaction mixture, maintaining a low temperature.
-
Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is carefully poured onto a mixture of ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Chemical Reactivity and Key Applications
The synthetic utility of 2-chloro-1-(2,5-difluorophenyl)ethanone stems from its two primary reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a labile chlorine atom.
Nucleophilic Substitution at the α-Carbon
The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution. This is the key reaction exploited in its most significant application: the synthesis of triazole antifungal agents.
Application in Isavuconazole Synthesis
2-Chloro-1-(2,5-difluorophenyl)ethanone is a critical starting material for the production of isavuconazole , a broad-spectrum triazole antifungal drug.[7] The synthesis proceeds by first substituting the α-chloro group with a triazole nucleophile.
Reaction Step: The α-chloro ketone undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole to form 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone . This reaction is typically carried out in the presence of a base to deprotonate the triazole, making it a more potent nucleophile.
This resulting triazolyl ketone is a more advanced intermediate which then undergoes several further transformations, including stereoselective additions and side-chain elaborations, to yield the final active pharmaceutical ingredient, isavuconazole.[8]
Safety, Handling, and Storage
As an α-halo ketone, 2-chloro-1-(2,5-difluorophenyl)ethanone is classified as a hazardous substance and must be handled with appropriate precautions. While a specific, verified Safety Data Sheet (SDS) for the 2,5-difluoro isomer is not publicly available, data from structurally similar compounds (e.g., the 3,4-difluoro isomer) and general knowledge of this chemical class indicate significant hazards.[9][10]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral: May be toxic or harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.
-
Sensitization: May cause an allergic skin or respiratory reaction.
Handling Protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11]
-
Ventilation: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[11]
-
Spill Management: In case of a spill, evacuate the area. Use appropriate absorbent material and dispose of it as hazardous waste. Avoid generating dust.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-Chloro-1-(2,5-difluorophenyl)ethanone is a fine chemical intermediate of significant importance, particularly in the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation, while standard, requires careful control due to the nature of the reagents and the deactivated aromatic substrate. The compound's reactivity, dominated by the lability of its α-chloro group, makes it an ideal precursor for constructing complex heterocyclic systems, exemplified by its pivotal role in the synthesis of the antifungal agent isavuconazole. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is imperative. This guide serves as a foundational resource for professionals engaged in the research, development, and synthesis of pharmaceuticals and other high-value chemical entities.
References
- 1. 60468-36-2 | 2,5-difluorophenacyl chloride - Alachem Co., Ltd. [alachem.co.jp]
- 2. Cas 60468-36-2,this compound | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. theclinivex.com [theclinivex.com]
- 8. WO2015150947A1 - A process for the preparation of isavuconazole and its intermediates - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. chem-space.com [chem-space.com]
- 11. targetmol.com [targetmol.com]
Potential biological activity of 2-Chloro-2',5'-difluoroacetophenone derivatives
An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-2',5'-difluoroacetophenone Derivatives
Authored by: A Senior Application Scientist
Foreword
The exploration of novel chemical entities for therapeutic potential is the cornerstone of modern drug discovery. Halogenated acetophenones, a class of organic compounds, have garnered significant interest due to their versatile chemical nature and wide-ranging biological activities. This guide focuses on a specific, yet underexplored, subclass: this compound derivatives. Due to the nascent stage of research into this particular family of compounds, this document serves as both a summary of known activities of structurally related molecules and a detailed methodological framework for the comprehensive evaluation of new derivatives. We will operate under the assumption of a hypothetical lead candidate, "Compound X," to illustrate the experimental journey from synthesis to potential mechanism of action.
This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and well-validated approach to investigation.
Introduction: The Therapeutic Potential of Halogenated Acetophenones
Acetophenone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, such as chlorine and fluorine, into the acetophenone scaffold can significantly modulate these activities. Halogens can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.
Specifically, the presence of a chlorine atom at the alpha-position (2-chloro) can enhance reactivity and potential for covalent modification of target proteins, a mechanism exploited in some enzyme inhibitors. The difluoro substitution on the phenyl ring (2',5'-difluoro) can increase metabolic stability and binding affinity to target proteins through favorable electrostatic interactions. The combination of these features in this compound derivatives suggests a high potential for novel biological activities.
Synthesis and Characterization of "Compound X"
The synthesis of novel this compound derivatives is typically achieved through established organic chemistry reactions. A common route involves the Friedel-Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Workflow for Synthesis and Characterization
Caption: Synthesis and characterization workflow for "Compound X".
In Vitro Biological Activity Screening
A tiered approach to in vitro screening is recommended to efficiently identify and characterize the biological activities of "Compound X."
Cytotoxicity Assessment: The Gatekeeper Assay
Prior to evaluating specific biological activities, it is crucial to determine the inherent cytotoxicity of "Compound X" against relevant cell lines. This provides a therapeutic window and informs the concentration range for subsequent assays.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of "Compound X" in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
| Parameter | Description | Example Value for "Compound X" |
| Cell Line | Human cervical cancer cell line | HeLa |
| Incubation Time | 48 hours | 48 hours |
| IC50 | Concentration at which 50% of cell viability is inhibited | 15.2 µM |
Antimicrobial Activity Screening
Given that many halogenated acetophenones exhibit antimicrobial properties, screening "Compound X" against a panel of pathogenic bacteria and fungi is a logical next step.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.
-
Compound Dilution: Perform a two-fold serial dilution of "Compound X" in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of "Compound X" that completely inhibits visible growth of the microorganism.
| Microorganism | Gram Stain | MIC (µg/mL) of "Compound X" |
| Staphylococcus aureus | Gram-positive | 8 |
| Escherichia coli | Gram-negative | 32 |
| Candida albicans | Fungal | 16 |
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases. The potential of "Compound X" to modulate inflammatory pathways can be investigated through enzyme inhibition assays.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and "Compound X" at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a colorimetric substrate.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme to assess potency and selectivity.
Elucidating the Mechanism of Action: A Hypothetical Pathway
Based on the initial screening results, let's hypothesize that "Compound X" exhibits significant anticancer activity against HeLa cells. The next step is to investigate the underlying mechanism. A common pathway implicated in cancer cell apoptosis is the p53 signaling pathway.
Hypothetical Signaling Pathway Modulated by "Compound X"
Caption: Hypothetical p53-mediated apoptosis pathway induced by "Compound X".
Experimental Validation of the Hypothetical Pathway
-
Reactive Oxygen Species (ROS) Detection: Use a fluorescent probe like DCFDA to measure intracellular ROS levels in "Compound X"-treated cells.
-
Western Blot Analysis: Quantify the protein expression levels of p53, Bax, Bcl-2, cleaved Caspase-9, and cleaved Caspase-3.
-
Mitochondrial Membrane Potential Assay: Employ a dye like JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
-
Annexin V-FITC/PI Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the investigation of the biological activities of novel this compound derivatives, using a hypothetical "Compound X" as an exemplar. The proposed workflow, from synthesis and initial screening to mechanism of action studies, emphasizes a logical and scientifically rigorous approach. The preliminary (hypothetical) data suggests that "Compound X" possesses promising cytotoxic and antimicrobial activities.
Future work should focus on lead optimization to improve potency and selectivity, in vivo efficacy studies in animal models, and detailed ADME/Tox profiling. The exploration of this chemical space holds significant promise for the discovery of new therapeutic agents.
Literature review of 2-Chloro-1-(2,5-difluorophenyl)ethanone
An In-Depth Technical Guide to 2-Chloro-1-(2,5-difluorophenyl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
2-Chloro-1-(2,5-difluorophenyl)ethanone, a halogenated acetophenone derivative, is a pivotal chemical intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its strategic importance lies in its unique molecular architecture, featuring a reactive α-chloro ketone and an electronically modified difluorophenyl ring. This combination makes it a versatile building block for constructing complex molecular frameworks, particularly in the synthesis of pharmacologically active compounds. This guide provides a comprehensive technical overview of its synthesis, elucidates its chemical reactivity, details its applications in drug development, and outlines essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with fundamental chemical principles to serve as an authoritative resource.
Core Characteristics and Physicochemical Properties
2-Chloro-1-(2,5-difluorophenyl)ethanone, identified by CAS Number 60468-36-2, is a white solid at room temperature.[1] Its structure is foundational to its utility, providing specific reactive sites that can be selectively targeted in multi-step synthetic pathways. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, which in turn affects its reactivity and the characteristics of its derivatives.
Table 1: Physicochemical Properties of 2-Chloro-1-(2,5-difluorophenyl)ethanone
| Property | Value | Reference |
|---|---|---|
| CAS Number | 60468-36-2 | [1] |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molecular Weight | 190.57 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 49-50 °C | [1] |
| Boiling Point | 240.5 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 99.3 ± 23.2 °C | [1] |
| Synonyms | Ethanone, 2-chloro-1-(2,5-difluorophenyl)-; 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one |[1] |
Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation
The principal route for synthesizing 2-Chloro-1-(2,5-difluorophenyl)ethanone is the Friedel-Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride.[2][3] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.
Causality Behind Experimental Choices
-
The Catalyst: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential.[2][4] Its role is to coordinate with the chloroacetyl chloride, abstracting the chloride to generate a highly electrophilic acylium ion. This ion is the active electrophile that attacks the aromatic ring. A stoichiometric amount of the catalyst is required because the product, a ketone, is a moderate Lewis base and forms a stable complex with AlCl₃, effectively sequestering it.[4][5]
-
The Substrate: 1,4-difluorobenzene is chosen as the aromatic substrate. The two fluorine atoms are strong inductively electron-withdrawing groups, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene.[3] This deactivation means that forcing conditions (e.g., heating) may be necessary to achieve a reasonable reaction rate. The substitution occurs ortho to one of the fluorine atoms.
-
The Solvent: The reaction is often carried out in a non-polar, aprotic solvent like dichloromethane or, in some cases, using an excess of the 1,4-difluorobenzene substrate itself to act as the solvent.[2][6]
Reaction Mechanism
The reaction proceeds in three key steps:
-
Generation of the Electrophile: The Lewis acid (AlCl₃) activates the chloroacetyl chloride to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-electrons of the 1,4-difluorobenzene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: The AlCl₄⁻ complex removes a proton from the arenium ion, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst (which is then complexed by the ketone product).
Caption: Mechanism of the Friedel-Crafts Acylation.
Detailed Experimental Protocol
The following is a representative protocol adapted from established procedures for Friedel-Crafts acylations.[7] All operations should be conducted in a fume hood with appropriate personal protective equipment.
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Charging Reactants: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (1.0 mol equivalent). Stir the suspension.
-
Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add chloroacetyl chloride (1.0 mol equivalent) dropwise via the dropping funnel, ensuring the internal temperature remains low.
-
Reaction Incubation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Aromatic Substrate: Slowly add 1,4-difluorobenzene (0.85-1.0 mol equivalent) dropwise.
-
Reflux: After the addition, heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure white solid.[1]
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-1-(2,5-difluorophenyl)ethanone stems from its two primary reactive centers, which can be manipulated to build more complex structures.
Caption: Key reaction pathways for the title compound.
Nucleophilic Substitution at the α-Carbon
The chlorine atom at the α-position to the carbonyl group is the molecule's most significant functional handle.[8] The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chlorine atom serves as an excellent leaving group, facilitating Sₙ2 reactions.[8] This reactivity is fundamental to its role as a building block, allowing for the straightforward introduction of various functionalities, including:
-
Nitrogen Nucleophiles: Reaction with amines or azides to form α-amino ketones or α-azido ketones, which are precursors to amino alcohols and other nitrogen-containing heterocycles.
-
Oxygen Nucleophiles: Formation of α-hydroxy or α-alkoxy ketones.
-
Sulfur Nucleophiles: Synthesis of α-thio ketones.
This pathway is extensively used in the synthesis of heterocyclic compounds like triazoles, imidazoles, and thiazoles, which are prevalent motifs in pharmacologically active agents.[8]
Reactions at the Carbonyl Group
The ketone functionality can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[8] This transformation yields 1-(2,5-difluorophenyl)-2-chloroethanol, a chiral intermediate that can be used in further synthetic elaborations.
Applications in Medicinal Chemistry
2-Chloro-1-(2,5-difluorophenyl)ethanone is classified as a pharmaceutical intermediate, with specific links to the development of blood glucose regulators.[1] Its value in drug discovery is multifaceted:
-
Scaffold for Bioactive Molecules: It serves as a key starting material for synthesizing a variety of bioactive compounds.[2]
-
Introduction of the Fluorophenyl Moiety: The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. Fluorine can enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (aiding membrane permeability), and improve binding affinity to biological targets by participating in favorable electrostatic interactions.[8] By using this intermediate, synthetic chemists can efficiently introduce the desirable 2,5-difluorophenyl group into a target molecule.
Spectroscopic Characterization
While a dedicated spectrum is not provided, the expected spectroscopic signatures can be predicted based on the molecular structure and data from analogous compounds.[9]
Table 2: Expected Spectroscopic Data
| Technique | Expected Signature |
|---|---|
| ¹H NMR | - A singlet for the two protons of the -CH₂Cl group (approx. 4.7 ppm).- Multiple signals in the aromatic region (approx. 6.9-8.1 ppm) for the three protons on the difluorophenyl ring, showing complex splitting patterns due to H-H and H-F coupling. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) (approx. 190 ppm).- A signal for the methylene carbon (-CH₂Cl) (approx. 45 ppm).- Multiple signals in the aromatic region, with large C-F coupling constants for carbons directly bonded to fluorine. |
| IR Spectroscopy | - A strong, sharp absorption band for the carbonyl (C=O) stretch (approx. 1680-1700 cm⁻¹).- C-F stretching bands in the fingerprint region (approx. 1100-1300 cm⁻¹).- C-Cl stretching band (approx. 600-800 cm⁻¹). |
Safety and Handling
2-Chloro-1-(2,5-difluorophenyl)ethanone is an irritant and requires careful handling.[1] Its analogs are known to be corrosive and lachrymatory (tear-inducing).[10][11] Adherence to strict safety protocols is mandatory.
Table 3: GHS Hazard Information and Recommended PPE
| Hazard Class | Precautionary Statements & PPE |
|---|---|
| GHS Classification | - Causes severe skin burns and eye damage.[10][12]- May cause skin irritation or an allergic skin reaction.[13]- May cause respiratory irritation.[13]- Toxic if swallowed.[12][13] |
| Handling | - Use only in a well-ventilated area, preferably a chemical fume hood.[14]- Avoid breathing dust, fumes, or vapors.[13]- Do not get in eyes, on skin, or on clothing.[14]- Wash hands thoroughly after handling.[13] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]- Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[13]- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[13] |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] |
Conclusion
2-Chloro-1-(2,5-difluorophenyl)ethanone is a high-value chemical entity whose utility is firmly rooted in its distinct reactivity. The strategic placement of a labile α-chloro group and an electronically influential difluorophenyl ring makes it an exceptionally versatile precursor for a host of complex molecules. Its primary synthesis via Friedel-Crafts acylation is a robust and well-understood process. For scientists engaged in pharmaceutical research and fine chemical synthesis, a thorough understanding of this intermediate's properties, reactivity, and handling requirements is essential for leveraging its full potential in the creation of novel and effective chemical entities.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 7. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Chloro-1-(2,4-difluorophenyl)ethanone | C8H5ClF2O | CID 588083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 12. 2-Chloro-1-(3,4-difluorophenyl)ethanone | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. sds.chemtel.net [sds.chemtel.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-2',5'-difluoroacetophenone via Friedel-Crafts Acylation
Introduction: Strategic Synthesis of a Key Pharmaceutical Building Block
Halogenated acetophenones are a critical class of intermediates in organic synthesis, serving as versatile building blocks for a wide range of pharmaceuticals and bioactive molecules.[1] Their utility stems from multiple reactive sites that allow for diverse chemical transformations. This guide provides a detailed protocol for the synthesis of 2-Chloro-2',5'-difluoroacetophenone, a valuable precursor in medicinal chemistry.
The chosen synthetic route is the Friedel-Crafts acylation, a robust and well-established method for forming a carbon-carbon bond by attaching an acyl group to an aromatic ring.[2] This electrophilic aromatic substitution reaction, first developed by Charles Friedel and James Crafts in 1877, typically employs an acyl chloride and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3][4]
A significant advantage of Friedel-Crafts acylation over the related alkylation is its superior control and predictability. The acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that often plague alkylation reactions.[5] Furthermore, the product of the reaction, an aryl ketone, is deactivated towards further electrophilic attack, which effectively prevents polysubstitution and leads to cleaner, monoacylated products.[2][6] This document offers a comprehensive, field-proven methodology, explaining the causality behind each step to ensure successful and reproducible synthesis.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds through a well-understood multi-step mechanism involving the generation of a potent electrophile that is subsequently attacked by the electron-rich aromatic ring.
Overall Reaction Scheme:
Mechanistic Steps:
-
Formation of the Acylium Ion: The reaction is initiated by the coordination of the Lewis acid catalyst (AlCl₃) with the chlorine atom of the chloroacetyl chloride. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to generate a highly reactive, resonance-stabilized acylium ion (ClCH₂CO⁺).[7] This species is the key electrophile in the reaction.
-
Electrophilic Attack: The π-electron system of the 1,4-difluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[7] This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Rearomatization and Complexation: A weak base, typically the AlCl₄⁻ anion formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[3][9] This restores the aromatic system and releases hydrogen chloride (HCl) as a byproduct. The AlCl₃ catalyst is regenerated in principle, but immediately forms a stable complex with the Lewis basic carbonyl oxygen of the newly formed ketone product.[3] This complexation deactivates the product and necessitates the use of stoichiometric, rather than catalytic, amounts of AlCl₃.
-
Hydrolytic Work-up: The reaction is completed by quenching with an acidic aqueous solution, which hydrolyzes and breaks down the ketone-AlCl₃ complex to liberate the final this compound product.[8][10]
Caption: The mechanistic pathway of the Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous AlCl₃ and chloroacetyl chloride must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (Scale) | CAS Number |
| 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | 1.0 | 5.71 g (50 mmol) | 540-36-3 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 1.1 | 6.21 g (55 mmol) | 79-04-9 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | 8.00 g (60 mmol) | 7446-70-0 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | ~150 mL | 75-09-2 |
| Hydrochloric Acid, conc. (37%) | HCl | 36.46 | - | ~25 mL | 7647-01-0 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | 144-55-8 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | 7757-82-6 |
Equipment
-
250 mL three-necked round-bottom flask
-
100 mL dropping funnel
-
Reflux condenser with a gas inlet/outlet
-
Drying tube (filled with CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel (500 mL)
-
Rotary evaporator
Step-by-Step Synthesis Procedure
Caption: The experimental workflow for the synthesis.
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, condenser (topped with a drying tube), and a gas inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas to maintain anhydrous conditions.[8] Rationale: Aluminum chloride is extremely water-sensitive; moisture will deactivate the catalyst and significantly lower the yield.[11]
-
Catalyst Suspension: In the fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (8.00 g) and 75 mL of anhydrous dichloromethane. Begin stirring to form a suspension and cool the flask in an ice-water bath to 0-5 °C.
-
Acylating Agent Addition: Dissolve chloroacetyl chloride (6.21 g) in 25 mL of anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: The formation of the acylium ion complex is highly exothermic and controlled addition prevents runaway reactions.[8]
-
Substrate Addition: After the first addition is complete, add a solution of 1,4-difluorobenzene (5.71 g) in 25 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 1,4-difluorobenzene starting material.[12]
-
Quenching and Work-up: Prepare a beaker with approximately 100 g of crushed ice and 25 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This process is highly exothermic and will evolve HCl gas. Rationale: The acidic water decomposes the AlCl₃-ketone complex, hydrolyzes excess AlCl₃, and dissolves the resulting aluminum salts into the aqueous phase.[8][12]
-
Extraction and Washing: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the lower organic (DCM) layer. Extract the aqueous layer twice more with 25 mL portions of DCM. Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: vigorous CO₂ evolution!), and finally with 50 mL of brine.[10]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Property | Value |
| CAS Number | 60468-36-2[13] |
| Molecular Formula | C₈H₅ClF₂O[13] |
| Molecular Weight | 190.57 g/mol [13] |
| Appearance | Typically a white to off-white solid |
| Purity (Typical) | >95%[14] |
Safety and Handling Precautions
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.[8][11]
-
Chloroacetyl Chloride (C₂H₂Cl₂O): Highly corrosive, a lachrymator (tear gas), and reacts with moisture. Can cause severe burns. Must be handled in a well-ventilated fume hood.[11]
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile solvent. Avoid inhalation and skin contact.[11]
-
General Precautions: Always wear chemical-resistant gloves, safety goggles, and a lab coat. Ensure an emergency eyewash station and safety shower are accessible. All waste should be disposed of according to institutional guidelines.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Moisture in the reaction (wet glassware, solvent, or reagents). | Ensure all components are scrupulously dry. Use freshly opened anhydrous reagents and oven-dried glassware.[11] |
| Inactive catalyst (AlCl₃ may be old or previously exposed to moisture). | Use a fresh, unopened bottle of anhydrous AlCl₃. | |
| Formation of Byproducts | Reaction temperature was too high during addition. | Maintain careful temperature control (0-10 °C) during the addition of reagents to minimize side reactions. |
| Substrate is deactivated or reaction time is insufficient. | For less reactive substrates, a stronger Lewis acid, a more activating solvent (e.g., nitromethane), or elevated temperatures may be required after addition.[15] |
References
- 1. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Khan Academy [khanacademy.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scbt.com [scbt.com]
- 14. This compound - Amerigo Scientific [amerigoscientific.com]
- 15. Sciencemadness Discussion Board - Favorskii rearrangement question - Powered by XMB 1.9.11 [sciencemadness.org]
Applications of 2-Chloro-2',5'-difluoroacetophenone in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Versatility of a Fluorinated Ketone Building Block
2-Chloro-2',5'-difluoroacetophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules.[1] Its chemical architecture, featuring a reactive α-chloro ketone and a difluorinated phenyl ring, makes it a versatile precursor for constructing complex heterocyclic systems that are foundational to many pharmacologically active agents.[2] The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making fluorinated building blocks like this compound highly valuable in modern drug discovery.[1] This document provides an in-depth guide to the applications of this compound in medicinal chemistry, with a focus on the synthesis of antibacterial and antifungal agents.
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 60468-36-2 | [3] |
| Molecular Formula | C₈H₅ClF₂O | [3] |
| Molecular Weight | 190.57 g/mol | [3] |
| Appearance | White solid | [4][5] |
| Melting Point | 49-50 °C | [4][5] |
| Boiling Point | 240.5 °C at 760 mmHg | [4][5] |
Core Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable starting material for several classes of therapeutic agents. Its applications primarily stem from the reactivity of the α-chloro group, which is an excellent electrophile for nucleophilic substitution reactions, and the difluorophenyl moiety, which forms the core of many active pharmaceutical ingredients.
Synthesis of Fluoroquinolone Antibiotics
The general synthetic strategy involves the oxidation of the acetyl group to a carboxylic acid, followed by a series of reactions to construct the quinolone core.
Protocol 1: Synthesis of a Fluoroquinolone Precursor (Representative Protocol)
This protocol details the synthesis of 2-chloro-2',5'-difluorobenzoic acid, a key intermediate for fluoroquinolone antibiotics, from this compound.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of a key fluoroquinolone intermediate.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation of the Haloform Reagent: In a flask equipped with a stirrer and cooled in an ice bath, slowly add bromine to a solution of sodium hydroxide in water while maintaining the temperature below 10 °C. Causality: This in situ preparation of sodium hypobromite is crucial for the subsequent haloform reaction. The low temperature prevents the disproportionation of the hypobromite.
-
Oxidation Reaction: To the freshly prepared haloform reagent, add a solution of this compound in a suitable solvent (e.g., dioxane or THF) dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC). Causality: The methyl ketone of the acetophenone undergoes a haloform reaction, where it is converted to a carboxylate and bromoform.
-
Work-up: After the reaction is complete, quench any excess halogenating agent with a reducing agent like sodium bisulfite. Extract the aqueous layer with a water-immiscible organic solvent (e.g., diethyl ether) to remove the bromoform byproduct.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The desired 2-chloro-2',5'-difluorobenzoic acid will precipitate as a solid. Causality: Protonation of the carboxylate salt renders it insoluble in the aqueous medium, allowing for its isolation.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Action of Fluoroquinolones:
Caption: Mechanism of action of fluoroquinolone antibiotics.
Synthesis of Triazole Antifungal Agents
α-Haloacetophenones are valuable precursors for the synthesis of azole antifungals, a major class of drugs used to treat fungal infections. The α-chloro group in this compound is readily displaced by the nucleophilic nitrogen of a triazole ring, leading to the formation of α-triazolyl acetophenone derivatives. These can be further modified to yield potent antifungal agents. Academic literature has specifically cited the use of this compound in the stereoselective synthesis of triazole antifungal agents.[5]
Protocol 2: Synthesis of an α-Triazolyl Acetophenone Intermediate
This protocol outlines the synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,5-difluorophenyl)ethanone, a core structure in many triazole antifungals, from this compound.
Workflow Diagram:
Caption: Synthesis of a triazole antifungal intermediate.
Materials and Reagents:
-
This compound
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2,4-triazole in DMF. Add anhydrous potassium carbonate to the solution and stir the suspension. Causality: Potassium carbonate acts as a base to deprotonate the triazole, generating the triazolide anion, which is a potent nucleophile.
-
Nucleophilic Substitution: To the stirred suspension, add a solution of this compound in DMF dropwise at room temperature. Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. Causality: The triazolide anion displaces the chloride ion from the α-carbon of the acetophenone in an SN2 reaction. Heating accelerates the reaction rate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine. Causality: This aqueous work-up removes the DMF solvent and inorganic salts.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Expected Yield and Characterization:
-
Yield: 60-75%
-
Characterization: The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of important therapeutic agents, particularly fluoroquinolone antibiotics and triazole antifungals, underscores its significance in drug discovery and development. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents.
References
Application Note: A Comprehensive Guide to Nucleophilic Substitution Reactions with 2,5-Difluorophenacyl Chloride for Synthetic and Medicinal Chemistry
Introduction
2,5-Difluorophenacyl chloride, a halogenated aromatic ketone, is a highly versatile and reactive building block in modern organic synthesis. Its value stems from the presence of an α-chloro ketone moiety, a classic electrophilic site primed for nucleophilic attack. The strategic placement of two fluorine atoms on the phenyl ring further modulates its reactivity and imparts unique physicochemical properties to its derivatives, such as enhanced metabolic stability and lipophilicity.[1] These characteristics make 2,5-difluorophenacyl chloride and its downstream products particularly valuable in the fields of medicinal chemistry and drug development for creating novel therapeutic agents.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the nucleophilic substitution reactions of 2,5-difluorophenacyl chloride. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings of these reactions, offers field-tested, step-by-step protocols for key transformations, and provides insights into troubleshooting and advanced applications. The aim is to equip researchers with the knowledge to confidently and effectively utilize this powerful synthetic intermediate.
Section 1: The Chemistry of 2,5-Difluorophenacyl Chloride
Molecular Structure and Physicochemical Properties
Understanding the inherent properties of 2,5-difluorophenacyl chloride is fundamental to designing successful synthetic strategies. The molecule's reactivity is dictated by the interplay between the electrophilic α-carbon and the electronically modified aromatic ring.
| Property | Value | Source |
| CAS Number | 60468-36-2 | --INVALID-LINK--[3] |
| Molecular Formula | C₈H₅ClF₂O | --INVALID-LINK--[3] |
| Molecular Weight | 190.57 g/mol | --INVALID-LINK--[3] |
| Appearance | White to off-white crystalline solid | General Knowledge |
Electronic Effects of the 2,5-Difluoro Substituents
The two fluorine atoms on the phenyl ring are strongly electron-withdrawing due to their high electronegativity.[1] This has two primary consequences:
-
Activation of the Carbonyl Group: The inductive withdrawal of electron density enhances the electrophilicity of the carbonyl carbon.
-
Increased Reactivity of the α-Carbon: The electron-withdrawing nature of the difluorophenyl ring stabilizes the transition state of nucleophilic attack at the adjacent α-carbon, thereby increasing its susceptibility to substitution reactions.
Reactivity Profile: The α-Haloketone System
The α-haloketone is a privileged functional group in organic chemistry. The proximity of the electron-withdrawing carbonyl group significantly enhances the rate of S(_N)2 reactions compared to a simple alkyl halide.[4][5] This is attributed to the stabilization of the electron-rich, five-coordinate transition state through orbital overlap with the carbonyl's π-system.[5]
Section 2: General Mechanism of Nucleophilic Substitution
The primary pathway for the reaction of 2,5-difluorophenacyl chloride with most nucleophiles is the bimolecular nucleophilic substitution (S(_N)2) mechanism.[6][7]
The S(_N)2 Pathway: A Detailed Look
The S(N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the side opposite to the chlorine leaving group (a "backside attack").[7] As the new bond between the nucleophile and the carbon forms, the carbon-chlorine bond simultaneously breaks.[7] This process proceeds through a trigonal bipyramidal transition state and results in an inversion of stereochemistry if the α-carbon is a chiral center.[8][9]
Figure 1: General SN2 mechanism.
Factors Influencing Reactivity
-
Nucleophile: Stronger, less sterically hindered nucleophiles (e.g., thiols, primary amines) react faster. The choice of nucleophile dictates the class of compound synthesized.
-
Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are ideal for S(_N)2 reactions. They solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.
-
Base: In reactions where the nucleophile is neutral (e.g., an amine or thiol), a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is required to neutralize the HCl generated in situ. This prevents the protonation and deactivation of the nucleophile.
-
Temperature: Most reactions proceed smoothly at room temperature, but gentle heating can be used to accelerate slower reactions.
Section 3: Protocols for Key Transformations
The following protocols are designed to be robust and reproducible. They include not only the procedural steps but also the scientific rationale behind them.
Protocol 1: Synthesis of β-Ketoamines via N-Alkylation
β-Ketoamines are important precursors for various pharmaceuticals and heterocyclic compounds.[10]
Workflow Diagram:
Figure 2: N-Alkylation experimental workflow.
Detailed Protocol:
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration relative to the amine).
-
Rationale: Triethylamine acts as an acid scavenger for the HCl produced, preventing the formation of the non-nucleophilic ammonium salt of the starting amine. Acetonitrile is an ideal polar aprotic solvent for this S(_N)2 reaction.
-
-
Reaction Setup:
-
In a separate flask, dissolve 2,5-difluorophenacyl chloride (1.05 eq.) in a minimal amount of anhydrous acetonitrile.
-
Place the amine solution under an inert atmosphere (nitrogen or argon) and cool to 0 °C in an ice bath.
-
Rationale: Using a slight excess of the phenacyl chloride ensures full consumption of the potentially more valuable amine. Cooling the reaction mixture helps to control the initial exotherm.
-
-
Reaction Execution:
-
Add the 2,5-difluorophenacyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Dropwise addition prevents localized overheating. TLC is a crucial tool for determining when the starting material has been consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Rationale: The aqueous work-up removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Rationale: Chromatography separates the desired product from unreacted starting material and non-polar byproducts.
-
Protocol 2: Synthesis of β-Ketothioethers via S-Alkylation
β-Ketothioethers are versatile intermediates, particularly in the synthesis of sulfur-containing heterocycles.[11][12]
Detailed Protocol:
-
Reagent Preparation:
-
To a solution of the thiol (1.0 eq.) in DMF (0.3 M), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 20 minutes.
-
Rationale: The base deprotonates the thiol to form the more nucleophilic thiolate anion. K₂CO₃ is a mild, inexpensive, and effective base for this purpose.
-
-
Reaction Execution:
-
Add a solution of 2,5-difluorophenacyl chloride (1.0 eq.) in DMF dropwise to the thiolate solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If the product is an oil, perform a standard aqueous work-up and extraction as described in Protocol 3.1.
-
Recrystallization from ethanol or purification by column chromatography can be performed if necessary.
-
Rationale: The product is often a solid that can be easily isolated by precipitation and filtration, simplifying the purification process.
-
Protocol 3: Synthesis of α-Aryloxy Ketones via O-Alkylation
The reaction with phenols (O-alkylation) provides access to α-aryloxy ketones, a common motif in various bioactive molecules.[13]
Detailed Protocol:
-
Reagent Preparation:
-
Reaction Execution:
-
Add 2,5-difluorophenacyl chloride (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or ~60 °C (for DMF) for 4-12 hours until TLC analysis indicates completion.
-
Rationale: O-alkylation is typically slower than N- or S-alkylation and often requires heating to proceed at a reasonable rate.[15]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution (to remove unreacted phenol) followed by brine.
-
Dry, concentrate, and purify the product by column chromatography or recrystallization.
-
Rationale: The basic wash is a critical step to remove the acidic starting phenol, which simplifies purification.
-
Section 4: Advanced Applications - Heterocycle Synthesis
One of the most powerful applications of 2,5-difluorophenacyl chloride is in the construction of heterocyclic rings, which are cornerstones of pharmaceutical chemistry.[16]
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and reliable method for preparing thiazole rings by reacting an α-haloketone with a thioamide.[17][18][19]
Reaction Mechanism Diagram:
Figure 3: Key steps in the Hantzsch thiazole synthesis.
Protocol 4: Synthesis of 2-Amino-4-(2,5-difluorophenyl)thiazole
-
Reaction Setup:
-
Execution:
-
Heat the mixture with stirring to reflux (~80 °C) for 1-2 hours. A precipitate may form as the reaction progresses.[20]
-
Monitor the reaction by TLC until the phenacyl chloride spot disappears.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the contents into a beaker containing a 5% aqueous sodium carbonate or sodium bicarbonate solution and stir.[17][20]
-
Rationale: The initial product is the hydrohalide salt of the thiazole, which is often soluble. The weak base neutralizes the salt, causing the free-base thiazole product to precipitate.[20]
-
Filter the resulting solid using a Büchner funnel, washing the filter cake with copious amounts of water.
-
Air dry the solid on a watch glass to obtain the crude product, which is often of high purity.
-
Rationale: This reaction is typically high-yielding and the product is poorly soluble in water, allowing for a very simple and efficient isolation procedure.[17]
-
Section 5: Troubleshooting and Technical Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | - Ineffective base (not strong enough to deprotonate nucleophile).- Protonated nucleophile (acid scavenger absent or insufficient).- Low reaction temperature. | - Switch to a stronger base (e.g., NaH for thiols, DBU for amines).- Ensure at least 1.1 eq. of a non-nucleophilic base is present for neutral nucleophiles.- Gently heat the reaction mixture (e.g., 40-60 °C). |
| Multiple Products on TLC | - Di-alkylation of primary amines.- Competing elimination reaction.- Favorskii rearrangement. | - Use a larger excess of the primary amine (2-3 eq.) to favor mono-alkylation.- Use milder reaction conditions (lower temperature, weaker base).- Avoid strong alkoxide bases which can promote the Favorskii rearrangement. Use carbonate bases or tertiary amines instead.[21][22][23][24][25] |
| Favorskii Rearrangement | - Use of strong, hard bases (e.g., sodium hydroxide, alkoxides).[21][22][24] | This is a potential side reaction for α-haloketones that can form an enolate. It leads to a rearranged carboxylic acid derivative.[21][22][23] To avoid it, use softer, non-nucleophilic bases like K₂CO₃ or Et₃N. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 60468-36-2 | 2,5-difluorophenacyl chloride - Alachem Co., Ltd. [alachem.co.jp]
- 4. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species | CoLab [colab.ws]
- 5. youtube.com [youtube.com]
- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions [beilstein-journals.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 15. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. synarchive.com [synarchive.com]
- 19. bepls.com [bepls.com]
- 20. youtube.com [youtube.com]
- 21. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 22. organicreactions.org [organicreactions.org]
- 23. grokipedia.com [grokipedia.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Reactions Involving 2-Chloro-2',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of a Fluorinated α-Haloketone
2-Chloro-2',5'-difluoroacetophenone is a highly functionalized synthetic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring, a carbonyl group, and an α-chloro substituent, provides multiple reactive sites for strategic molecular elaboration. The electron-withdrawing nature of the difluorophenyl ring and the adjacent carbonyl group significantly activates the α-carbon, rendering the chlorine atom an excellent leaving group for nucleophilic substitution reactions.[1] This inherent reactivity makes it a valuable precursor for the synthesis of a diverse array of complex molecules, including nitrogen-, oxygen-, and sulfur-containing heterocycles, which are foundational scaffolds for many pharmacologically active agents.[1]
This guide provides detailed experimental protocols for key transformations involving this compound, offering insights into the underlying chemical principles and practical considerations for its effective use in the laboratory.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling.
| Property | Value | Source |
| CAS Number | 60468-36-2 | [2] |
| Molecular Formula | C₈H₅ClF₂O | [2] |
| Molecular Weight | 190.57 g/mol | [2] |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | 49-50 °C | [3] |
| Boiling Point | 240.5 °C at 760 mmHg | [3] |
| Density | 1.353 g/cm³ | [3] |
Safety and Handling Precautions:
This compound is classified as a hazardous substance. It is a lachrymator, causing irritation and tearing of the eyes.[4][5] It is also toxic if swallowed, inhaled, or absorbed through the skin, and can cause severe skin and eye burns.[6][7]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.[6]
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
Core Reactivity and Mechanistic Considerations
The primary mode of reactivity for this compound involves the α-carbon. The inductive effect of the carbonyl group polarizes the carbon-chlorine bond, increasing the electrophilicity of the α-carbon and making it highly susceptible to nucleophilic attack.[8] These reactions predominantly proceed through an S(_N)2 mechanism, as the formation of a primary carbocation in an S(_N)1 pathway is energetically unfavorable.[9]
Caption: Reactivity map of this compound.
Protocol 1: Synthesis of an α-Aminoketone via Nucleophilic Substitution
α-Aminoketones are prevalent structural motifs in a wide range of pharmaceutical agents. This protocol details a general procedure for the synthesis of an α-aminoketone through the reaction of this compound with a primary or secondary amine.
Rationale: The reaction proceeds via a classic S(_N)2 displacement of the α-chloride by the amine nucleophile.[9] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Acetonitrile is a suitable polar aprotic solvent that effectively solvates the reactants without interfering with the reaction.
Caption: Workflow for α-Aminoketone Synthesis.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 0.2 M concentration).
-
Add the amine (1.1 equiv) to the solution, followed by the dropwise addition of triethylamine (1.5 equiv).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-aminoketone.
Protocol 2: Enantioselective Synthesis of a Chiral Epoxide
Chiral epoxides are versatile intermediates in asymmetric synthesis. This protocol utilizes the Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction for the enantioselective reduction of the prochiral ketone to a chiral chlorohydrin, which then undergoes in-situ cyclization to the epoxide.[10][11]
Rationale: The CBS reduction employs a chiral oxazaborolidine catalyst that complexes with borane (BH₃), the stoichiometric reducing agent.[12][13] This complex coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one specific face of the carbonyl group, thus establishing the stereochemistry of the resulting alcohol.[14] The subsequent addition of a base, such as sodium hydroxide, facilitates the deprotonation of the hydroxyl group, which then acts as an intramolecular nucleophile to displace the adjacent chloride, forming the epoxide ring.[10]
Materials:
-
This compound (1.0 equiv)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (0.7-1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2 M aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the CBS catalyst (0.1 equiv).
-
Add anhydrous THF and cool the solution to 0 °C.
-
Slowly add the borane-dimethyl sulfide complex (0.7-1.0 equiv) and stir for 10-15 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add the solution of the ketone dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C until the reaction is complete (monitor by TLC).
-
Slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add 2 M aqueous NaOH.
-
Stir vigorously for 2-4 hours to effect the ring closure to the epoxide.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Protocol 3: Synthesis of a 2,4-Disubstituted Thiazole
Thiazole rings are common features in many bioactive compounds. The Hantzsch thiazole synthesis is a classic and reliable method for their construction. This protocol adapts the Hantzsch synthesis for the reaction between this compound and a thioamide.
Rationale: This reaction involves the condensation of an α-haloketone with a thioamide. The mechanism begins with the thioamide's sulfur atom acting as a nucleophile, attacking the electrophilic α-carbon of the ketone to displace the chloride. The resulting intermediate then undergoes cyclization via the nucleophilic attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring. The reaction is typically carried out in a polar solvent like ethanol at reflux.
Materials:
-
This compound (1.0 equiv)
-
Thioamide (e.g., Thioacetamide or Thiobenzamide) (1.0 equiv)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) (optional, to neutralize liberated HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the thioamide (1.0 equiv) in ethanol.
-
Optionally, add sodium bicarbonate (1.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to yield the 2,4-disubstituted thiazole.
Conclusion
This compound is a powerful and versatile intermediate for organic synthesis. The protocols outlined in this application note provide robust and reproducible methods for its conversion into valuable synthetic targets such as α-aminoketones, chiral epoxides, and substituted thiazoles. A clear understanding of the underlying reactivity of α-haloketones, coupled with careful experimental execution and adherence to safety protocols, will enable researchers to effectively leverage this reagent in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Cas 60468-36-2,this compound | lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Epoxide synthesis by ring closure [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
Safe Handling and Storage of 2-Chloro-2',5'-difluoroacetophenone: A Detailed Guide for Researchers
Introduction
2-Chloro-2',5'-difluoroacetophenone is a halogenated acetophenone derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility in drug development and other chemical industries necessitates a thorough understanding of its properties and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for this compound, based on available safety data and established laboratory best practices.
The reactivity of this compound is largely attributed to the presence of the α-chloro ketone functional group, which makes it susceptible to nucleophilic substitution reactions. This reactivity is crucial for its role as a building block in organic synthesis but also underscores the need for careful handling to prevent unwanted reactions and exposure.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is foundational to its safe handling. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 60468-36-2 | [2][3][4] |
| Molecular Formula | C₈H₅ClF₂O | [2][3][4] |
| Molecular Weight | 190.57 g/mol | [2][3][4] |
| Appearance | White solid | [5] |
| Melting Point | 49-50 °C | [5] |
| Boiling Point | 240.5 °C at 760 mmHg | [5] |
| Flash Point | 99.3 °C | [5] |
| Density | 1.4 g/cm³ | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following GHS hazard statements and pictograms apply. It is imperative that all personnel handling this compound are fully aware of these hazards.
GHS Pictogram:
Signal Word: Warning [6]
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P330: Rinse mouth.[7]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7]
-
P405: Store locked up.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Safe Handling Protocols
Adherence to strict safe handling protocols is paramount to minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.[9]
-
Protective Clothing: A laboratory coat should be worn at all times. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: In situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Handling Practices
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Remove contaminated clothing immediately and wash it before reuse.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]
Storage Procedures
Proper storage of this compound is crucial for maintaining its stability and preventing accidental release or reaction.
-
Container: Keep the compound in its original, tightly sealed container.
-
Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[4]
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[4]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.
-
Location: Store in a locked cabinet or other secure location to restrict access to authorized personnel.[7]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Accidental Release Measures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for proper disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound. Water spray can also be used to cool containers.[9]
-
Specific Hazards: Upon combustion, this compound may produce toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Collect waste material in clearly labeled, sealed containers.
-
Disposal Method: Contact your institution's environmental health and safety department for guidance on proper disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[8]
Visualization of Safe Handling Workflow
The following diagram illustrates the key decision-making process for handling this compound in a laboratory setting.
Caption: Key steps and considerations for the safe handling of this compound.
Conclusion
This compound is a valuable chemical intermediate with inherent hazards that demand careful and informed handling. By understanding its properties, adhering to the prescribed safety protocols, and being prepared for emergencies, researchers can mitigate the risks associated with its use. The integration of robust engineering controls, appropriate personal protective equipment, and sound laboratory practices is essential for ensuring a safe and productive research environment.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. 60468-36-2|this compound|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. This compound,60468-36-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. chemos.de [chemos.de]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. myhealth.umassmemorial.org [myhealth.umassmemorial.org]
- 12. tcichemicals.com [tcichemicals.com]
Use of 2-Chloro-2',5'-difluoroacetophenone in the development of neuroprotective agents
An Application Guide to Leveraging 2-Chloro-2',5'-difluoroacetophenone as a Scaffold for Novel Neuroprotective Agents
Introduction: A Versatile Building Block in the Quest for Neurotherapeutics
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. A key strategy in combating these conditions is the development of neuroprotective agents that can prevent neuronal cell death and preserve brain function. The discovery of novel, effective neurotherapeutics is paramount, and this pursuit often begins with versatile chemical intermediates that can serve as a foundation for a diverse range of potential drug candidates.
This compound is one such intermediate, an important building block in organic synthesis for industries like medicine and pesticides.[1] While not a neuroprotective agent in itself, its chemical architecture—featuring a reactive α-chloro ketone and a difluorinated aromatic ring—makes it an exceptionally valuable starting material for medicinal chemists. The presence of these functionalities allows for the strategic construction of complex heterocyclic systems and other molecular scaffolds that are frequently found in pharmacologically active compounds.[2]
This document serves as a detailed guide for researchers and drug development professionals on the strategic use of this compound. It outlines hypothetical, yet chemically sound, synthetic pathways to generate novel compound libraries and provides a comprehensive, step-by-step screening cascade to identify and validate potential neuroprotective agents derived from this versatile precursor.
Section 1: Chemical Profile and Synthetic Rationale
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 60468-36-2 | [3] |
| Molecular Formula | C₈H₅ClF₂O | [3] |
| Molecular Weight | 190.57 g/mol | [3] |
| Structure | 2-chloro-1-(2,5-difluorophenyl)ethan-1-one | [3] |
The Rationale for Use in Medicinal Chemistry
The synthetic utility of this compound stems from two key structural features:
-
The α-Chloro Ketone Moiety: This is a highly reactive electrophilic center. The carbon atom alpha to the carbonyl group is susceptible to nucleophilic substitution, making it an ideal handle for forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is fundamental for constructing a wide variety of heterocyclic rings, such as thiazoles, pyrazoles, and imidazoles, which are privileged structures in many approved drugs.[2]
-
The Difluorinated Phenyl Ring: The fluorine atoms on the aromatic ring significantly alter the electronic properties of the molecule. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability and blood-brain barrier penetration—a critical attribute for any centrally acting neuroprotective agent.[4]
Section 2: Proposed Synthetic Pathways to Neuroprotective Scaffolds
The primary application of this compound is as a precursor for more complex molecules. A common and effective strategy involves its reaction with various binucleophilic reagents to generate heterocyclic scaffolds. The diagram below illustrates a generalized synthetic scheme for creating a library of potential neuroprotective agents.
Caption: Synthetic strategy for generating diverse heterocyclic compounds.
This approach allows for the rapid generation of a library of novel compounds. By varying the substituents on the nucleophilic reagents (e.g., the 'R' group on the hydrazine derivative), chemists can fine-tune the steric and electronic properties of the final products to optimize for biological activity.
Section 3: Experimental Protocols for Screening and Validation
Once a library of derivatives has been synthesized, a systematic screening cascade is required to identify candidates with promising neuroprotective activity. The following protocols are designed as a robust pipeline, moving from high-throughput in vitro assays to more complex validation models.
In Vitro Screening Cascade
The human neuroblastoma cell line SH-SY5Y is a widely used and reliable in vitro model for neurotoxicity studies, as it can be differentiated to exhibit a mature neuronal phenotype.[5]
Caption: Workflow for the in vitro neuroprotective screening cascade.
Protocol 3.1.1: Primary Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this stock to each well.[5]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Identify the concentration range where viability remains above 90%.
Protocol 3.1.2: Secondary Neuroprotection Screening
This phase assesses the ability of non-toxic concentrations of the compounds to protect against a specific neurotoxic insult. The choice of toxin can model different aspects of neurodegenerative disease; for example, rotenone and MPP+ inhibit mitochondrial complex I, mimicking a key pathological feature of Parkinson's disease.[6][7]
-
Pre-treatment: Seed cells as described above. Pre-treat the cells with non-toxic concentrations of the hit compounds for 1-2 hours.
-
Neurotoxin Challenge: Add the neurotoxin (e.g., 1 mM MPP+ or 1 µM Rotenone) to the wells containing the compounds and incubate for 24 hours. Include control wells: (a) vehicle only, (b) toxin only.
-
Endpoint Assays: After the incubation period, perform a battery of assays to measure different aspects of cell health.
-
MTT Assay: Perform as described in 3.1.1 to assess the rescue of cell viability.
-
LDH Cytotoxicity Assay: This assay quantifies lactate dehydrogenase (LDH) released from damaged cells, a marker of lost membrane integrity.[5][8]
-
Collect 50 µL of culture supernatant from each well.
-
Use a commercial LDH cytotoxicity kit, following the manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure absorbance at 490 nm. Calculate cytotoxicity relative to "toxin only" controls.
-
-
Reactive Oxygen Species (ROS) Assay: Measures oxidative stress, a common pathway in neuronal death.[9]
-
Use a fluorescent probe like DCFH-DA. After treatment, wash cells with PBS and incubate with the probe.
-
Measure fluorescence using a microplate reader. A decrease in fluorescence in compound-treated wells compared to "toxin only" wells indicates antioxidant activity.
-
-
Caspase-3 Assay: Measures the activity of a key executioner enzyme in the apoptotic pathway.[5]
-
Lyse the cells according to a commercial kit's protocol.
-
Add the caspase-3 substrate to the cell lysate.
-
Measure fluorescence or absorbance to determine enzyme activity. A reduction in activity indicates an anti-apoptotic effect.
-
-
In Vivo Validation: A Conceptual Framework
Promising candidates from in vitro screens must be validated in animal models of neurodegeneration. These models aim to recapitulate key aspects of human disease pathology.[10]
Caption: Decision pathway for in vivo validation of a neuroprotective candidate.
Protocol 3.2.1: Rodent Model of Parkinson's Disease (Rotenone-Induced)
The rotenone model is advantageous as it induces α-synuclein aggregation, a key hallmark of Parkinson's Disease (PD).[11]
-
Animal Selection: Use male C57BL/6 mice.
-
Grouping: Divide animals into: (1) Vehicle Control, (2) Rotenone + Vehicle, (3) Rotenone + Test Compound (at various doses).
-
Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) for a set period before and during rotenone administration. Rotenone is typically administered systemically to induce dopaminergic neurodegeneration.[11]
-
Behavioral Testing: Perform tests to assess motor deficits, such as the rotarod test for coordination or the apomorphine-induced rotation test for unilateral lesions.[10]
-
Endpoint Analysis: At the end of the study, sacrifice the animals and perfuse the brains.
-
Immunohistochemistry: Stain brain slices (specifically the substantia nigra and striatum) for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons. A higher number of TH-positive neurons in the treatment group compared to the rotenone group indicates neuroprotection.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of oxidative stress markers (e.g., malondialdehyde, MDA) and antioxidant enzymes (e.g., glutathione).[6]
-
Section 4: Data Interpretation and Future Outlook
A successful neuroprotective candidate derived from this compound would exhibit the following profile:
-
In Vitro: Low intrinsic cytotoxicity, significant protection against neurotoxin-induced cell death, reduction of oxidative stress, and inhibition of apoptotic pathways.
-
In Vivo: Amelioration of behavioral deficits, preservation of neuronal populations in relevant brain regions, and reduction of biochemical markers of neurodegeneration.
Compounds that meet these criteria can be advanced to further preclinical development, including detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, blood-brain barrier penetration analysis, and long-term safety and toxicology assessments. The strategic use of this compound as a starting scaffold provides a powerful and efficient route to discovering the next generation of therapies for devastating neurodegenerative diseases.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in 2-Chloro-2',5'-difluoroacetophenone synthesis
Answering the complex challenges in pharmaceutical and agrochemical synthesis requires a deep understanding of reaction mechanisms and a systematic approach to troubleshooting. The synthesis of 2-Chloro-2',5'-difluoroacetophenone, a key intermediate for various active compounds, is a process where precise control and optimization are paramount for achieving high yields and purity.[1] This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming common hurdles in this synthesis.
As Senior Application Scientists, we present this guide not as a mere collection of protocols, but as a resource built on field-proven insights and a causal understanding of the underlying chemistry.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride.[1] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] The catalyst's role is to generate a highly reactive acylium ion, which then attacks the electron-rich aromatic ring.[3]
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Question: Why is my reaction yield consistently low?
Answer: Low yields in the Friedel-Crafts acylation of 1,4-difluorobenzene are a frequent issue, primarily stemming from the electronic properties of the substrate and the stringent requirements of the catalyst.
-
Causality: The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack.[4] This makes the reaction inherently more challenging than with unsubstituted benzene. The Lewis acid catalyst, AlCl₃, is also extremely sensitive to moisture, which can lead to its deactivation and significantly stall the reaction.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried. Reagents and solvents should be verified as anhydrous. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
-
Verify Catalyst Quality & Stoichiometry: Use a fresh, high-purity supply of anhydrous AlCl₃. For deactivated substrates like difluorobenzene, a higher catalyst loading is often necessary. Start with a molar ratio of 1.1 to 1.5 equivalents of AlCl₃ relative to the chloroacetyl chloride.[4]
-
Optimize Reaction Temperature: The deactivated ring may require more thermal energy to react at a reasonable rate. If the reaction is sluggish at low temperatures, gradually increase the temperature (e.g., from 0°C to room temperature, or slightly higher).[5] Monitor the reaction progress closely by TLC or GC to prevent the formation of degradation products at excessive temperatures.
-
Question: My reaction has stalled, and starting material is still present after several hours. What should I do?
Answer: A stalled reaction is almost always due to catalyst deactivation.
-
Causality: The primary culprit is moisture contamination, which hydrolyzes AlCl₃, rendering it inactive. Another possibility is that the catalyst has formed a strong complex with the product ketone, which can inhibit its catalytic turnover. In Friedel-Crafts acylations, the catalyst is often required in stoichiometric amounts because it complexes with the carbonyl group of the product.[6]
-
Troubleshooting Steps:
-
Immediate Action (Use with Caution): In some cases, a carefully controlled, incremental addition of more anhydrous AlCl₃ to the reaction mixture can restart a stalled reaction. This should only be attempted if you are certain the initial setup was anhydrous and that temperature is under control.
-
Systematic Review: Before your next attempt, re-evaluate your entire experimental setup for potential sources of moisture. Check the seals on your reaction vessel, the purity of your inert gas line, and the quality of your solvents and reagents.
-
Solvent Choice: While 1,4-difluorobenzene can sometimes be used as the solvent, using a co-solvent like dichloroethane or dichloromethane can improve solubility and reaction kinetics.[1] Ensure the co-solvent is rigorously dried.
-
| Problem | Probable Cause | Recommended Solution |
| Low Yield | Ring deactivation by fluorine atoms; Catalyst deactivation by moisture; Suboptimal temperature. | Increase AlCl₃ stoichiometry (1.1-1.5 eq); Ensure rigorously anhydrous conditions; Gradually increase reaction temperature while monitoring.[4] |
| Reaction Stalled | Complete catalyst deactivation due to moisture; Insufficient catalyst loading. | Review experimental setup for moisture sources; Use fresh, high-quality AlCl₃; Ensure at least a stoichiometric amount of catalyst is used.[6] |
| Impurity Formation | Reaction temperature too high; Improper quenching procedure. | Maintain strict temperature control; Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl to break up the aluminum complex before extraction.[1][5] |
Frequently Asked Questions (FAQs)
Question: What are the most critical parameters to control for a successful and high-yield synthesis?
Answer: Success in this synthesis hinges on the meticulous control of several key parameters.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Reagent Purity | Anhydrous grade for all reagents and solvents. | Prevents deactivation of the moisture-sensitive AlCl₃ catalyst, which is essential for generating the acylium electrophile.[4] |
| Catalyst Stoichiometry | 1.1 - 1.5 molar equivalents (vs. acyl chloride). | Overcomes the deactivating effect of the fluorine atoms and compensates for catalyst complexation with the ketone product.[4][6] |
| Temperature Control | Initial addition at 0-10°C, then potentially warming to 25-55°C.[1] | Balances the need for sufficient energy to overcome the activation barrier of the deactivated ring against the risk of side reactions at higher temperatures. |
| Reaction Atmosphere | Dry Nitrogen or Argon. | Excludes atmospheric moisture, protecting the integrity of the Lewis acid catalyst throughout the reaction.[4] |
| Order of Addition | Add chloroacetyl chloride dropwise to the mixture of 1,4-difluorobenzene and AlCl₃. | Allows for better control of the initial exothermic reaction and maintains a consistent concentration of the activated electrophile. |
Question: Are there "greener" or more efficient alternatives to the traditional AlCl₃-catalyzed method?
Answer: Yes, concerns over the large amounts of acidic waste generated from traditional Friedel-Crafts reactions have driven the development of more sustainable alternatives.
-
Ionic Liquids: Using an aluminum chloride-based ionic liquid as both the catalyst and solvent has shown significant promise. This approach can simplify the process, reduce waste, and allow for the catalyst to be recycled.[1][7] Reported procedures show high yields (up to 97.8%) with reaction times as short as 30 minutes at room temperature, followed by simple vacuum distillation to isolate the product.[7]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts offer the advantages of being reusable, non-corrosive, and easy to separate from the reaction mixture by filtration.[8] While their activity with deactivated substrates can be a challenge, they represent a key area of research for greener acylation processes.
Experimental Protocols
Protocol 1: Standard Synthesis using Anhydrous AlCl₃
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a constant pressure dropping funnel, and a nitrogen inlet.
-
Charging Reagents: Under a positive pressure of nitrogen, charge the flask with 1,4-difluorobenzene (1.0 eq) and anhydrous aluminum chloride (1.5 eq). If needed, add a dry solvent like dichloroethane.
-
Addition of Acylating Agent: Cool the stirred mixture to 0-5°C using an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by TLC or GC analysis. If the reaction is slow, the temperature can be raised to 40-50°C.
-
Workup: Cool the reaction mixture back to 0-5°C. Very carefully and slowly, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[5]
Protocol 2: Alternative Synthesis using Ionic Liquid
-
Setup: In a reaction flask, combine 1,4-difluorobenzene (1.02 eq) and an aluminum-based ionic liquid (e.g., [emim]Cl-AlCl₃) (0.5 eq).
-
Reaction: At room temperature (approx. 25°C), add chloroacetyl chloride (1.0 eq) dropwise with stirring. Continue stirring for 30-60 minutes after the addition is complete. Monitor the conversion of 1,4-difluorobenzene (>95%).[7]
-
Purification: Isolate the product directly from the reaction mixture via vacuum distillation. The remaining ionic liquid can potentially be recycled. This method avoids an aqueous workup, significantly reducing waste.[1][7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Chloro-2',5'-difluoroacetophenone
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, real-world application. The purification of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-Chloro-2',5'-difluoroacetophenone, is a critical step where yield, purity, and efficiency are paramount. This guide is structured to provide not just a protocol, but a deep understanding of the principles and troubleshooting strategies essential for mastering its purification by recrystallization.
Section 1: Foundational Knowledge & Safety
Before beginning any purification, a thorough understanding of the compound, its likely contaminants, and its safety profile is essential. This proactive approach prevents experimental failures and ensures a safe laboratory environment.
FAQ: What are the critical safety precautions for handling this compound?
This compound belongs to the class of α-haloacetophenones, which are known for their irritant and lachrymatory (tear-inducing) properties[1]. Safe handling is non-negotiable.
-
Engineering Controls : Always handle the compound, both crude and purified, inside a certified chemical fume hood to prevent inhalation of vapors or fine powders[1].
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but check compatibility), a flame-resistant lab coat, and splash-proof chemical goggles or a face shield[2][3].
-
Emergency Preparedness : Ensure an eyewash station and safety shower are readily accessible. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, flush immediately and seek prompt medical attention[1][3].
FAQ: What are the likely impurities in my crude sample?
The purity of your starting material dictates the challenge of the recrystallization. This compound is typically synthesized via a Friedel-Crafts acylation of 1,4-difluorobenzene[4]. This reaction can introduce several predictable impurities:
-
Unreacted Starting Materials : Residual 1,4-difluorobenzene or chloroacetyl chloride.
-
Isomeric Products : Friedel-Crafts reactions can sometimes yield small amounts of other isomers depending on the reaction conditions.
-
Reaction Byproducts : Including residual acid catalyst (e.g., aluminum chloride) and hydrolysis products[4].
-
Colored Impurities : Often high-molecular-weight byproducts that can impart a yellow or brown color to the crude solid.
Physical Properties of this compound
A summary of the key physical properties is crucial for planning the purification.
| Property | Value | Source |
| CAS Number | 60468-36-2 | [5] |
| Molecular Formula | C₈H₅ClF₂O | [5] |
| Molecular Weight | 190.58 g/mol | [5] |
| Appearance | White to light yellow/brown crystalline solid | [6] |
| Melting Point | 44-48 °C (for a related isomer, often similar) | [6][7] |
Section 2: Solvent Selection - The Cornerstone of Recrystallization
The success of any recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures[8][9].
FAQ: How do I choose the best recrystallization solvent?
The principle of "like dissolves like" is a good starting point. Given that our target molecule is a moderately polar aromatic ketone, we should explore solvents across a range of polarities. The goal is to find a solvent that barely dissolves the compound at room temperature but completely dissolves it at the solvent's boiling point[10].
Workflow for Solvent Screening
This diagram outlines the logical process for efficiently screening candidate solvents on a small scale before committing your entire batch of crude material.
Caption: Logic diagram for small-scale solvent selection.
Recommended Solvents for Screening
Based on the structure of this compound, the following solvents and solvent systems are excellent starting points.
| Solvent/System | Boiling Point (°C) | Rationale & Causality |
| Hexanes | ~69 | A non-polar solvent. Likely to have low solubility at room temperature but may dissolve the compound when hot. Excellent for removing more polar impurities. A related compound has been successfully recrystallized from hexane[6]. |
| Isopropanol (IPA) | 82 | A moderately polar protic solvent. The ketone functionality suggests good solubility in alcohols, often with a steep solubility curve ideal for recrystallization[11]. |
| Ethanol/Water | Variable | A mixed-solvent system. The compound is likely soluble in hot ethanol but insoluble in water. Adding water dropwise to a hot ethanol solution can induce crystallization upon cooling. |
| Toluene | 111 | An aromatic solvent that can effectively dissolve other aromatic compounds at high temperatures. Its higher boiling point can be advantageous for dissolving stubborn solids. |
Section 3: Detailed Recrystallization Protocol
This section provides a comprehensive, step-by-step methodology. Each step is accompanied by an explanation of its purpose to build intuitive experimental skills.
Workflow for Full-Scale Recrystallization
Caption: Step-by-step experimental workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution : Place the crude this compound in an appropriately sized Erlenmeyer flask. In the fume hood, add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture on a hot plate. Causality : Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization and maximizing yield[8]. An Erlenmeyer flask is used to minimize solvent evaporation and prevent contamination.
-
Decolorization (If Necessary) : If the hot solution is colored, remove it from the heat and add a very small amount (1-2% of the solute's weight) of activated charcoal. Causality : Charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities[9]. Adding it to a boiling solution can cause violent bumping, so cool the solution slightly first.
-
Hot Gravity Filtration : If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper to filter the hot solution into a second, pre-warmed Erlenmeyer flask. Causality : This step removes the charcoal and any impurity that did not dissolve in the hot solvent. Pre-warming the apparatus and using a fluted filter paper increases the filtration rate and prevents the desired compound from crystallizing prematurely in the funnel[12].
-
Slow Cooling & Crystallization : Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Causality : Slow cooling is the most critical step for forming large, pure crystals. Rapid cooling traps impurities in the crystal lattice, defeating the purpose of the purification[12].
-
Complete Crystallization : Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes. Causality : The solubility of the compound decreases further at lower temperatures, which maximizes the quantity of recovered crystals (the yield)[12].
-
Isolation by Suction Filtration : Collect the crystals using a Büchner funnel and a clean filter flask under vacuum. Causality : Suction filtration is much more efficient than gravity filtration for separating the solid crystals from the liquid (mother liquor).
-
Washing the Crystals : With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality : The cold solvent washes away any residual mother liquor (which contains the soluble impurities) without dissolving a significant amount of the desired product.
-
Drying : Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point. Causality : This removes any residual solvent. The product is not truly pure or accurately weighed until it is completely dry.
Section 4: Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This guide provides solutions to the most common problems encountered during recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Question & Answer Troubleshooting
Problem: My compound "oiled out" instead of forming crystals. What do I do?
-
Cause : This occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture). The compound comes out of solution as a liquid instead of a solid. This is common when the solution is too concentrated or cools too quickly[13][14].
-
Solution : Reheat the flask to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the saturation temperature. Allow the solution to cool again, but much more slowly. Insulating the flask with glass wool can help[13].
Problem: No crystals have formed, even after the solution has cooled in an ice bath. What's wrong?
-
Cause 1 : Too much solvent was used, and the solution is not supersaturated[14]. This is the most common reason.
-
Solution 1 : If you used too much solvent, you can boil off a portion of it in the fume hood to concentrate the solution, then attempt to cool it again[13].
-
Cause 2 : The solution is supersaturated but requires a nucleation site to begin crystallization.
-
Solution 2 : Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites[11][14]. Alternatively, add a tiny "seed crystal" of the pure compound to induce crystallization[13].
Problem: My recovery yield is very low (<50%). What are the possible causes?
-
Cause 1 : Excessive solvent was used, and a large amount of your product remains dissolved in the mother liquor[13].
-
Cause 2 : Premature crystallization occurred during a hot filtration step, and product was lost on the filter paper.
-
Cause 3 : The crystals were not washed with ice-cold solvent, and a significant portion of the product was dissolved during the washing step.
-
Solution : To check for product in the mother liquor, you can try evaporating the solvent. If a large amount of solid remains, your initial solvent volume was too high. For future attempts, use less solvent and ensure the solution is thoroughly cooled in an ice bath before filtering.
References
- 1. sds.chemtel.net [sds.chemtel.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 7. 2-氯-2′,4′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Identifying side products in the synthesis of 2-Chloro-2',5'-difluoroacetophenone
Welcome to the technical support guide for the synthesis of 2-Chloro-2',5'-difluoroacetophenone. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and identify potential side products encountered during the Friedel-Crafts acylation of 1,4-difluorobenzene. Our goal is to provide practical, experience-driven insights to help you troubleshoot your synthesis, optimize reaction conditions, and ensure the purity of your final product.
Section 1: The Core Reaction - Mechanism and Regioselectivity
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This involves treating 1,4-difluorobenzene with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[1][2] The Lewis acid catalyst is crucial as it polarizes the chloroacetyl chloride, facilitating the formation of the acylium ion intermediate.[1][2]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides a framework for identifying potential side products.
Q1: My reaction yield is low, or the reaction fails to proceed. What are the likely causes?
Several factors can impede a Friedel-Crafts acylation. Given that this reaction involves a deactivated aromatic ring (due to the electron-withdrawing fluorine atoms), careful control of conditions is paramount.[3]
-
Catalyst Quality: Aluminum chloride is extremely hygroscopic. Contamination with moisture will hydrolyze the AlCl₃, rendering it inactive. Always use a fresh, unopened bottle or handle it under strictly anhydrous conditions (e.g., in a glovebox).
-
Stoichiometry of Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even an excess of the Lewis acid catalyst. This is because the product, an aryl ketone, forms a stable complex with AlCl₃, effectively sequestering the catalyst.[4][5] Insufficient catalyst will result in incomplete conversion.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products or degradation. A typical temperature range for this type of reaction might be 30-55°C.[6] If the reaction is sluggish, a modest increase in temperature or reaction time should be the first step, while monitoring for impurity formation.
-
Purity of Starting Materials: Ensure the 1,4-difluorobenzene and chloroacetyl chloride are of high purity. Impurities in the starting materials are a direct source of side products (see Q2).
Q2: I've detected an isomeric impurity. What is its likely structure and origin?
The primary cause of isomeric impurities is often the presence of other difluorobenzene isomers in the 1,4-difluorobenzene starting material.
-
The Expected Regiochemistry: In 1,4-difluorobenzene, the two fluorine atoms direct electrophilic substitution to the positions ortho to them. Since all four available positions are equivalent, only one product, this compound, is expected.
-
The Most Common Isomeric Impurity: Commercial 1,4-difluorobenzene may contain small amounts of 1,3-difluorobenzene. 1,3-Difluorobenzene is significantly more reactive than the 1,4-isomer in Friedel-Crafts acylations.[3] Its acylation leads to the formation of 2-Chloro-2',4'-difluoroacetophenone, which is the most probable isomeric side product you will encounter.
Q3: My mass spectrometry data shows a higher molecular weight species. Could this be a diacylated product?
This is unlikely but not impossible. The acyl group introduced onto the aromatic ring is deactivating, which strongly discourages a second acylation reaction.[4] This is a key advantage of Friedel-Crafts acylation over alkylation.
However, under forcing conditions (e.g., significant excess of chloroacetyl chloride and catalyst, high temperatures, or prolonged reaction times), a second acylation could occur. The most likely product would be 1,4-Di(chloroacetyl)-2,5-difluorobenzene.
Q4: What other common side products should I consider?
Besides isomeric and over-acylated products, other impurities can arise from the reactants and conditions. These are often lower molecular weight and can be detected by techniques like GC-MS.
| Potential Side Product | Molecular Weight ( g/mol ) | Likely Source / Mechanism |
| Chloroacetic acid | 94.50 | Hydrolysis of the starting material, chloroacetyl chloride, due to moisture in the reaction vessel or during workup. |
| Acetophenone | 120.15 | May arise if there is an impurity of acetyl chloride in the chloroacetyl chloride, or from certain degradation pathways. |
| 2',5'-Difluoroacetophenone | 156.13 | Can be formed if acetyl chloride is present as an impurity in the chloroacetyl chloride starting material. |
| Unreacted Starting Materials | 114.09 (1,4-difluorobenzene) | Incomplete reaction due to issues outlined in Q1 (e.g., inactive catalyst, insufficient reaction time). |
Section 3: Analytical Protocols for Impurity Identification
A multi-technique approach is essential for robustly identifying and quantifying side products.[7][8]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile side products, particularly isomers and unreacted starting materials.
-
Instrumentation: Standard GC-MS system.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate (e.g., ~1 mg/mL).
-
GC Method:
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically effective for separating aromatic isomers.
-
Injection Volume: 1 µL.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp to a high temperature (e.g., 280°C) to ensure elution of all components.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Compare the retention times and mass spectra of observed peaks with reference standards or library data. Pay close attention to peaks with a molecular ion (M+) corresponding to the potential side products listed in the table above.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of the product and quantify impurities.
-
Instrumentation: HPLC with a UV detector (detection at ~254 nm is a good starting point).
-
Sample Preparation: Accurately prepare a solution of the crude or purified product in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total peak area.[8] For accurate quantification, a reference standard for the main product and any identified impurities should be used to create a calibration curve.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide definitive structural confirmation of the main product and any isolated impurities.
-
Analysis:
-
¹H NMR: Will confirm the presence of the chloromethyl group (-CH₂Cl) as a singlet, and the aromatic protons, whose splitting patterns can help differentiate isomers.
-
¹⁹F NMR: This is a powerful tool. The chemical shifts and coupling constants of the fluorine atoms are highly sensitive to their substitution pattern on the aromatic ring. The spectrum of this compound will be distinct from that of the 2,4-difluoro isomer.
-
¹³C NMR: Provides information on the carbon skeleton and confirms the number of unique carbon environments.
-
Section 4: General Troubleshooting Workflow
When an unknown impurity is detected, a systematic approach is key. The following workflow can guide your investigation.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 7. veeprho.com [veeprho.com]
- 8. benchchem.com [benchchem.com]
Stability and decomposition of 2-Chloro-2',5'-difluoroacetophenone
Welcome to the technical support resource for 2-Chloro-2',5'-difluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful application of this reagent in your experiments. The information provided is based on established principles of organic chemistry and data from analogous compounds.
Frequently Asked Questions (FAQs)
What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. As an α-halo ketone, it is susceptible to degradation by moisture, light, and high temperatures.[1][2]
Rationale: The chlorine atom is alpha to a carbonyl group, making it a good leaving group and susceptible to nucleophilic substitution, such as hydrolysis.[3] The aromatic ketone structure also makes it potentially sensitive to light.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[2][4] | Minimizes thermal decomposition and slows down potential side reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[4] | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Amber vial or stored in the dark | Protects from potential photochemical degradation. |
| Container | Tightly sealed container[1] | Prevents ingress of moisture and air. |
Handling Precautions:
-
This compound is a lachrymator, meaning its vapors are highly irritating to the eyes.[4][5] Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
What are the signs of decomposition in this compound?
Visual inspection and analytical checks can help identify potential degradation.
-
Color Change: A fresh, pure sample is typically a white to light yellow or brown solid.[2][4] Darkening of the color may indicate the formation of degradation products.
-
Change in Physical State: The reported melting point is around 44-52 °C.[2][4] A significant depression or broadening of the melting point range can suggest the presence of impurities.
-
Insolubility: If the compound does not fully dissolve in a solvent in which it is known to be soluble, this could indicate the formation of polymeric byproducts.
-
Unexpected Analytical Data: The appearance of new peaks in NMR, LC-MS, or GC-MS analysis is a clear sign of decomposition.
What are the likely decomposition pathways for this compound?
Based on its structure as an α-halo ketone, the following decomposition pathways are most probable:
-
Hydrolysis: Reaction with water (even atmospheric moisture) can lead to the substitution of the chlorine atom with a hydroxyl group, forming 2-hydroxy-2',5'-difluoroacetophenone.
-
Photodecomposition: Aromatic ketones can undergo photoreduction or other photochemical reactions upon exposure to UV light.[6][7][8][9]
-
Thermal Decomposition: At elevated temperatures, halogenated organic compounds can decompose, potentially leading to the release of hydrogen chloride and the formation of other byproducts.[10][11][12]
-
Base-Mediated Decomposition: In the presence of a strong base, α-halo ketones can undergo reactions like the Favorskii rearrangement.[13] With weaker bases, elimination reactions to form an α,β-unsaturated ketone are possible.
Caption: Potential degradation routes for this compound.
Troubleshooting Guide
Scenario 1: My reaction yield is low, and I suspect the starting material has degraded.
Troubleshooting Workflow:
Caption: Step-by-step workflow to diagnose issues with starting material.
Step-by-Step Protocol: Assessing the Purity of this compound by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene) if quantitative analysis is desired.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate all peaks in the spectrum.
-
The key signals to look for in a pure sample are:
-
A singlet for the -CH₂Cl protons.
-
Signals in the aromatic region corresponding to the difluorophenyl group.
-
-
Signs of Degradation:
-
The appearance of a new singlet corresponding to the -CH₂OH protons of the hydrolysis product (2-hydroxy-2',5'-difluoroacetophenone). This peak will likely be downfield from the -CH₂Cl signal.
-
A complex pattern of new peaks in the aromatic or aliphatic region, suggesting other degradation pathways.
-
A decrease in the relative integration of the -CH₂Cl peak compared to the aromatic protons.
-
-
Scenario 2: I see an unexpected peak in my LC-MS analysis. What could it be?
If you observe an unexpected peak in your LC-MS, consider the following possibilities:
-
Hydrolysis Product: The most common impurity is the hydrolysis product, 2-hydroxy-2',5'-difluoroacetophenone. The expected mass of this compound would be [M-Cl+OH], which is a decrease of approximately 16.5 Da compared to the parent compound.
-
Dimerization Products: Under certain conditions, self-condensation or other dimerization reactions can occur. Look for peaks with a mass corresponding to approximately double the parent mass.
-
Solvent Adducts: If using a nucleophilic solvent (e.g., methanol, ethanol), you may see peaks corresponding to the substitution of the chlorine with the solvent molecule.
Actionable Advice:
-
Check the mass of the unexpected peak and compare it to the calculated masses of potential degradation products.
-
If possible, perform MS/MS fragmentation to gain structural information about the unknown peak.
-
Analyze a fresh, unopened sample of this compound as a control to confirm if the impurity is present in the starting material or formed during your experimental workup.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 4. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 5. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 12. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. α-Halo ketone - Wikipedia [en.wikipedia.org]
Common impurities found in commercial 2-Chloro-2',5'-difluoroacetophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 2-Chloro-2',5'-difluoroacetophenone?
A1: Commercial this compound is typically synthesized via the Friedel-Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride.[1] Based on this synthesis route, the most probable impurities include:
-
Unreacted Starting Materials: Residual 1,4-difluorobenzene and chloroacetyl chloride.
-
Isomeric Byproducts: The most significant impurity is often the isomeric product, 2-Chloro-2',4'-difluoroacetophenone. This arises if the 1,4-difluorobenzene starting material contains its isomer, 1,3-difluorobenzene.
-
Positional Isomers: Small amounts of other positional isomers of chloro-difluoroacetophenone may form depending on the precise reaction conditions.
-
Over-chlorinated Species: Dichloroacetophenone derivatives can form if the reaction conditions are not carefully controlled.
-
Residual Solvents and Catalysts: Trace amounts of the solvent (e.g., dichloromethane, dichloroethane) and the Lewis acid catalyst (e.g., aluminum chloride) may be present.[1]
Q2: How can I assess the purity of my this compound?
A2: Several analytical techniques can be employed to determine the purity of your material:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main component from its isomers and other non-volatile impurities. A well-developed HPLC method can provide accurate quantification of the purity level.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help in the identification and quantification of impurities, especially isomeric ones.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a quality control check to confirm the functional groups present in the molecule and to compare the sample to a known standard.
Q3: What is the potential impact of these impurities on my experiments?
A3: Impurities can have a significant impact on downstream reactions, leading to:
-
Reduced Yields: If the actual concentration of the desired reactant is lower than assumed due to the presence of impurities, the yield of the product will be affected.
-
Formation of Unwanted Byproducts: Isomeric impurities will react alongside the main component, leading to the formation of isomeric products that can be difficult to separate from the desired product.
-
Inconsistent Reaction Rates: Residual catalysts or inhibitors can alter the kinetics of your reaction, leading to reproducibility issues.
-
Complicated Purification: The presence of multiple components in the final reaction mixture will necessitate more complex and potentially lower-yielding purification steps.
-
Inaccurate Analytical Data: Impurities can interfere with in-process controls and final product analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Problem 1: My reaction is giving a lower than expected yield.
| Potential Cause | Troubleshooting Step |
| Purity of the starting material is lower than specified. | 1. Re-analyze the purity of your this compound using a quantitative method like qNMR or a validated HPLC method. 2. Adjust the stoichiometry of your reaction based on the actual purity. 3. Purify the starting material if the impurity level is unacceptably high (see Purification Protocols below). |
| Presence of inhibitors. | 1. Identify potential inhibitors from the synthesis route (e.g., residual acid or base). 2. Wash the starting material with a dilute aqueous solution of a mild base (e.g., sodium bicarbonate) followed by water, and then dry it thoroughly before use. |
Problem 2: I am observing multiple spots on TLC or multiple peaks in my crude product analysis that are difficult to separate.
| Potential Cause | Troubleshooting Step |
| Presence of isomeric impurities in the starting material. | 1. Confirm the presence of isomers in the starting material using GC-MS or HPLC. 2. Optimize your purification method for the final product to separate the isomers. This may require trying different solvent systems for column chromatography or recrystallization. 3. Consider purifying the starting material before the reaction. |
| Formation of side products due to reaction with impurities. | 1. Characterize the side products using techniques like LC-MS or NMR to understand their origin. 2. Purify the starting material to remove the reactive impurities. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with library data and known standards.
-
Quantify impurities based on their peak areas relative to the main peak (assuming similar response factors for isomers).
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities. The choice of solvent is critical.
Solvent Screening:
-
Test the solubility of your this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures.
-
Good starting solvents to screen include isopropanol, ethanol, hexane, and toluene, or mixtures thereof.
General Recrystallization Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent.
-
Hot filter the solution if any insoluble impurities are present.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizing Impurity Formation
The following diagram illustrates the potential formation of the main product and a key isomeric impurity during the Friedel-Crafts acylation synthesis.
Caption: Formation of the desired product and an isomeric impurity from the Friedel-Crafts acylation of a 1,4-difluorobenzene starting material containing 1,3-difluorobenzene as an impurity.
Summary of Potential Impurities
The following table summarizes the common impurities, their likely sources, and recommended analytical methods for their detection.
| Impurity | Likely Source | Recommended Analytical Method |
| 1,4-Difluorobenzene | Unreacted starting material | GC-MS |
| Chloroacetyl chloride | Unreacted starting material | GC-MS (may require derivatization) |
| 2-Chloro-2',4'-difluoroacetophenone | Isomeric impurity in starting material | GC-MS, HPLC, NMR |
| Dichloroacetophenone derivatives | Over-chlorination during synthesis | GC-MS, LC-MS |
| Residual Solvents (e.g., Dichloromethane) | Synthesis and workup | Headspace GC-MS |
| Residual Aluminum Salts | Catalyst from synthesis | ICP-MS or other elemental analysis |
References
Technical Support Center: Troubleshooting Failed Nucleophilic Substitution on 2-Chloro-2',5'-difluoroacetophenone
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving 2-chloro-2',5'-difluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Core Concepts: Understanding the Reactivity of this compound
Before diving into troubleshooting, it's crucial to understand the substrate's reactivity. This compound is an α-halo ketone. The chlorine atom at the α-position to the carbonyl group is activated towards nucleophilic attack. This enhanced reactivity is due to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more electrophilic.[1] However, the presence of two fluorine atoms on the phenyl ring also influences the reaction, primarily through their strong electron-withdrawing inductive effects.[2][3]
Common Issues & Solutions
This section addresses the most frequently encountered problems during nucleophilic substitution on this compound.
Question 1: My reaction shows no conversion, or the conversion is extremely low. What are the likely causes and how can I fix it?
Answer:
Several factors can lead to a stalled or sluggish reaction. Let's break down the potential culprits and their solutions.
A. Insufficiently Nucleophilic Reagent:
-
The "Why": The nucleophilicity of your reagent is paramount. Weakly basic nucleophiles are generally preferred for α-halo ketones to avoid side reactions like the Favorskii rearrangement.[4] However, if the nucleophile is too weak, the reaction may not proceed at a reasonable rate.
-
Troubleshooting Protocol:
-
Assess Nucleophilicity: Review the pKa of the conjugate acid of your nucleophile. A higher pKa generally corresponds to a stronger nucleophile.
-
Consider a Stronger, Non-basic Nucleophile: If possible, switch to a more potent but still non-basic nucleophile. For instance, if you are using a primary amine, consider its corresponding thiolate, which is generally more nucleophilic.
-
Deprotonation: If your nucleophile is an alcohol or thiol, ensure complete deprotonation with a suitable base (e.g., NaH, K2CO3) before adding the electrophile. Incomplete deprotonation leads to a lower concentration of the active nucleophile.
-
B. Inappropriate Solvent:
-
The "Why": The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally ideal as they can solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively "naked" and more reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Troubleshooting Protocol:
-
Solvent Exchange: If you are using a protic or nonpolar solvent, switch to a polar aprotic solvent.
-
Ensure Anhydrous Conditions: Water can compete as a nucleophile and can also deactivate anionic nucleophiles. Ensure your solvent and reagents are dry.
-
C. Low Reaction Temperature:
-
The "Why": Like most chemical reactions, nucleophilic substitutions have an activation energy barrier. Insufficient thermal energy can prevent the reaction from proceeding.
-
Troubleshooting Protocol:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or HPLC at each stage.
-
Refluxing: If necessary and if your reagents are stable at higher temperatures, consider running the reaction at the reflux temperature of your chosen solvent.
-
D. Phase-Transfer Catalysis for Biphasic Systems:
-
The "Why": If your nucleophile is an ionic salt with low solubility in your organic solvent, the reaction will be slow due to the low concentration of the nucleophile in the organic phase. A phase-transfer catalyst (PTC) can shuttle the nucleophile from the aqueous or solid phase into the organic phase.[5][6]
-
Troubleshooting Protocol:
-
Add a PTC: Introduce a catalytic amount (1-10 mol%) of a suitable PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether.[7]
-
Question 2: My reaction is messy, with multiple spots on the TLC plate. What are the potential side reactions, and how can I suppress them?
Answer:
The formation of multiple products is a common headache. The primary suspects are the Favorskii rearrangement and elimination reactions.
A. Favorskii Rearrangement:
-
The "Why": In the presence of a strong base, α-halo ketones can undergo a rearrangement to form carboxylic acid derivatives (esters, amides, etc.).[8][9][10] This occurs through the formation of a cyclopropanone intermediate.[8][10]
-
Troubleshooting Protocol:
-
Use a Weaker Base: If you are using a strong base like an alkoxide or hydroxide, switch to a milder, non-nucleophilic base like potassium carbonate or an organic base like triethylamine or DBU.[11]
-
Control Stoichiometry: Use only a slight excess of the base to deprotonate your nucleophile, avoiding a large excess that could promote the rearrangement.
-
Lower the Temperature: The Favorskii rearrangement is often more favorable at higher temperatures. Running the reaction at a lower temperature can favor the desired SN2 pathway.
-
B. Elimination Reactions:
-
The "Why": If your nucleophile is also a strong base, it can abstract a proton from the α'-position, leading to the formation of an α,β-unsaturated ketone.
-
Troubleshooting Protocol:
-
Choose a "Softer" Nucleophile: Soft nucleophiles (e.g., thiolates, iodide) are less basic and are less likely to induce elimination compared to "hard" nucleophiles (e.g., alkoxides).
-
Sterically Hindered Base: If a base is required, a bulky, non-nucleophilic base like DBU or proton sponge can be effective in suppressing elimination.
-
C. Nucleophilic Attack on the Aromatic Ring:
-
The "Why": While less common under typical SN2 conditions, strong nucleophiles can potentially attack the electron-deficient aromatic ring, especially at elevated temperatures. The fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNAr).[2][12][13]
-
Troubleshooting Protocol:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Less Activating Nucleophile: If SNAr is suspected, consider using a less aggressive nucleophile.
-
Question 3: The reaction works, but the yield is consistently low. How can I optimize the reaction for a better yield?
Answer:
Low yields can be frustrating, but a systematic approach to optimization can often lead to significant improvements.
A. Reaction Concentration:
-
The "Why": Bimolecular reactions like SN2 are dependent on the concentration of both reactants. A dilute reaction mixture will result in a slower reaction rate and may allow side reactions to become more prominent.
-
Troubleshooting Protocol:
-
Increase Concentration: Try running the reaction at a higher concentration (e.g., from 0.1 M to 0.5 M or 1.0 M).
-
B. Order of Addition:
-
The "Why": The order in which you add your reagents can be critical, especially if you are generating your nucleophile in situ.
-
Troubleshooting Protocol:
-
Pre-form the Nucleophile: If using a base to generate your nucleophile, ensure this reaction is complete before adding the this compound. This can be done by stirring the nucleophile and base together for a period of time (e.g., 15-30 minutes) before adding the electrophile.
-
Slow Addition of Electrophile: Adding the electrophile slowly to the solution of the nucleophile can help to maintain a low concentration of the electrophile, which can sometimes suppress side reactions.
-
C. Work-up and Purification Losses:
-
The "Why": Significant product loss can occur during the work-up and purification steps.
-
Troubleshooting Protocol:
-
Check Aqueous Layer: If your product has some water solubility, you may be losing it during the aqueous wash. Back-extract the aqueous layer with your organic solvent.[14]
-
Optimize Chromatography: Ensure you are using the correct solvent system for your column chromatography to achieve good separation without excessive band broadening.
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting failed nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Is an SN1 reaction possible at the α-carbon of this compound?
A1: An SN1 reaction is highly unlikely. The formation of a carbocation adjacent to a carbonyl group is electronically destabilized, making the SN1 pathway energetically unfavorable for α-halocarbonyl compounds.[4] The reaction will almost certainly proceed via an SN2 mechanism.
Q2: How do the fluorine substituents on the phenyl ring affect the SN2 reaction at the α-carbon?
A2: The fluorine atoms are strongly electron-withdrawing through the inductive effect. This makes the carbonyl carbon more electrophilic, which in turn enhances the electrophilicity of the adjacent α-carbon, generally leading to a faster SN2 reaction compared to an unsubstituted acetophenone.[1]
Q3: Can I use a phase-transfer catalyst to improve my reaction?
A3: Yes, a phase-transfer catalyst (PTC) can be very effective, particularly if your nucleophile is an ionic salt (e.g., sodium azide, potassium cyanide) and you are using a nonpolar or biphasic solvent system.[5] The PTC helps to transport the nucleophile into the organic phase where the reaction occurs, thereby increasing the reaction rate.[6][7]
Q4: What is the best way to monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. You should see the spot for your starting material (this compound) diminish and a new spot for your product appear over time. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are excellent choices.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is a lachrymator (tear-producing agent) and an irritant.[15] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Summary of Key Troubleshooting Points
| Problem | Potential Cause | Recommended Solution |
| Low/No Conversion | Weak Nucleophile | Use a stronger, less basic nucleophile. |
| Inappropriate Solvent | Switch to a polar aprotic solvent (e.g., DMF, DMSO). | |
| Low Temperature | Gradually increase the reaction temperature. | |
| Messy Reaction | Favorskii Rearrangement | Use a weaker, non-nucleophilic base. |
| Elimination | Use a "soft" nucleophile and avoid strong bases. | |
| SNAr on Aromatic Ring | Use moderate reaction conditions (temperature, time). | |
| Low Yield | Dilute Reaction | Increase the concentration of reactants. |
| Improper Reagent Addition | Pre-form the nucleophile before adding the electrophile. | |
| Work-up/Purification Losses | Check all phases for product and optimize chromatography. |
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. ijirset.com [ijirset.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. How To [chem.rochester.edu]
- 15. Page loading... [wap.guidechem.com]
Technical Support Center: Scale-Up of 2-Chloro-2',5'-difluoroacetophenone Production
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-2',5'-difluoroacetophenone. Here, we address common challenges and provide practical, in-depth solutions to facilitate a smooth transition from laboratory to pilot and production scales. Our guidance is rooted in established chemical principles and extensive field experience to ensure both scientific integrity and operational success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Reagent Handling and Reaction Setup
Question 1: What are the most critical safety precautions when handling chloroacetyl chloride and aluminum chloride, especially during scale-up?
Answer: Both chloroacetyl chloride and anhydrous aluminum chloride (AlCl₃) are highly hazardous reagents that demand stringent safety protocols.
-
Chloroacetyl Chloride: This substance is highly corrosive, a lachrymator, and toxic if inhaled or absorbed through the skin. It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas.
-
Handling: Always handle chloroacetyl chloride in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and full-face protection. For larger quantities, a supplied-air respirator is advisable.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases. The container must be tightly sealed to prevent exposure to moisture.
-
-
Anhydrous Aluminum Chloride: AlCl₃ is a corrosive solid that reacts vigorously with water in a highly exothermic reaction, producing HCl gas. It can also cause severe burns upon contact with skin and eyes.
-
Handling: Similar to chloroacetyl chloride, handle anhydrous AlCl₃ in a fume hood, wearing appropriate PPE. Avoid generating dust. Use spark-proof tools to prevent ignition of flammable solvents.
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry place, away from sources of moisture.
-
Question 2: My Friedel-Crafts acylation reaction is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?
Answer: A sluggish or non-starting Friedel-Crafts acylation is a common issue, often related to the purity of reagents and the reaction environment.
-
Moisture Contamination: The primary culprit is often the presence of moisture, which deactivates the aluminum chloride catalyst.
-
Troubleshooting: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.
-
-
Catalyst Quality: The quality of the aluminum chloride is paramount.
-
Troubleshooting: Use a high-purity grade of anhydrous AlCl₃. If the catalyst is old or has been exposed to air, its activity may be compromised.
-
-
Substrate Reactivity: 1,4-difluorobenzene is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
-
Troubleshooting: While 1,4-difluorobenzene is less reactive than benzene, the reaction should still proceed under appropriate conditions. Ensure the reaction temperature is suitable. A moderate increase in temperature may be necessary, but this must be carefully controlled to avoid side reactions.
-
II. Reaction Monitoring and Impurity Profile
Question 3: What are the expected major impurities in the synthesis of this compound, and how can I minimize their formation?
Answer: The primary impurities in this Friedel-Crafts acylation are typically related to side reactions of the starting materials and product.
-
Regioisomers: While the fluorine atoms in 1,4-difluorobenzene direct the acylation to the ortho position, trace amounts of other regioisomers may form. However, due to the directing effects of the fluorine atoms, the formation of the desired 2-acyl product is highly favored.
-
Diacylation Products: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction time) can lead to the formation of diacylated byproducts.
-
Minimization: Use a slight excess of 1,4-difluorobenzene relative to chloroacetyl chloride. Maintain a controlled temperature and monitor the reaction progress to avoid prolonged reaction times after the consumption of the limiting reagent.
-
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of 1,4-difluorobenzene and chloroacetyl chloride in the crude product.
-
Minimization: Ensure the catalyst is active and used in the correct stoichiometric amount. Monitor the reaction by an appropriate analytical technique (e.g., GC or TLC) to ensure complete conversion.
-
Table 1: Potential Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Regioisomers | Acylation at other positions on the aromatic ring | Typically minor due to directing effects of fluorine. Control of reaction temperature can enhance selectivity. |
| Diacylation Products | High reaction temperature, prolonged reaction time | Use a slight excess of 1,4-difluorobenzene, maintain a controlled temperature, and monitor reaction completion. |
| Unreacted 1,4-difluorobenzene | Incomplete reaction | Ensure catalyst activity, use appropriate stoichiometry, and monitor reaction progress. |
| Hydrolyzed Chloroacetyl Chloride | Presence of moisture | Maintain strictly anhydrous conditions. |
Question 4: What analytical methods are recommended for monitoring the reaction progress and for final product purity assessment?
Answer: A combination of chromatographic and spectroscopic techniques is recommended.
-
Reaction Monitoring:
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of the volatile starting material (1,4-difluorobenzene) and the appearance of the product. A capillary column with a non-polar stationary phase is suitable.
-
Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively monitor the reaction. A silica gel plate with a mobile phase of hexane and ethyl acetate (e.g., 9:1 v/v) can be used.[1]
-
-
Final Product Purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methylene protons adjacent to the carbonyl group.
-
III. Work-up and Purification
Question 5: What is the safest and most efficient method for quenching a large-scale Friedel-Crafts acylation reaction?
Answer: Quenching a large-scale Friedel-Crafts reaction is a critical step that must be carefully controlled due to its highly exothermic nature. The standard procedure involves the slow addition of the reaction mixture to ice-water.[4]
Protocol for a Controlled Quench:
-
Prepare a separate vessel with a mixture of crushed ice and water, equipped with a mechanical stirrer and a temperature probe. The volume of the ice-water mixture should be sufficient to absorb the heat of reaction.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully add the reaction mixture to the vigorously stirred ice-water. The rate of addition should be controlled to maintain the temperature of the quench mixture below 20 °C.
-
After the addition is complete, continue stirring until the ice has melted and the mixture has reached room temperature.
-
Separate the organic layer. The aqueous layer will contain aluminum salts and HCl and should be neutralized before disposal.
Diagram 1: Quenching Workflow
Caption: Workflow for a safe and controlled quench of a Friedel-Crafts reaction.
Question 6: What are the recommended purification methods for this compound at a larger scale?
Answer: The choice of purification method will depend on the purity of the crude product and the scale of the operation.
-
Distillation: If the crude product is relatively clean and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.
-
Crystallization: Crystallization is often the most effective method for obtaining high-purity material.
-
Solvent Selection: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common approach is to use a binary solvent system, such as a mixture of a good solvent (e.g., toluene, ethyl acetate) and a poor solvent (e.g., hexane, heptane).
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system, filter to remove any insoluble impurities, and then cool slowly to induce crystallization. The resulting crystals can be isolated by filtration and washed with a small amount of cold solvent.
-
IV. Scale-Up Considerations
Question 7: What are the key process parameters to consider when scaling up the production of this compound?
Answer: Scaling up a chemical process requires careful consideration of several critical parameters to ensure safety, efficiency, and consistent product quality.
Table 2: Critical Process Parameters for Scale-Up
| Parameter | Importance | Scale-Up Consideration |
| Heat Transfer | The Friedel-Crafts acylation is exothermic. | Ensure the reactor has adequate cooling capacity to maintain the desired reaction temperature. Poor heat transfer can lead to temperature excursions and the formation of byproducts. |
| Mixing | Homogeneous mixing is crucial for consistent reaction rates and to avoid localized "hot spots". | The reactor should be equipped with an appropriate agitator to ensure efficient mixing of the solid AlCl₃ and the liquid reactants. |
| Rate of Addition | The rate of addition of chloroacetyl chloride can affect the reaction rate and heat generation. | A controlled addition rate is essential to manage the exotherm and maintain a stable reaction temperature. |
| Quenching | The quench is highly exothermic and can be hazardous if not controlled. | The quenching procedure must be carefully designed and validated at a smaller scale before implementation in a large reactor. |
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the production of this compound.
References
Technical Support Center: Strategies for Preventing Hydrolysis of 2,5-Difluorophenacyl Chloride During Workup
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for handling reactive intermediates. This guide is designed for researchers, chemists, and drug development professionals who utilize 2,5-difluorophenacyl chloride and similar α-haloketones in their synthetic workflows. The inherent reactivity that makes these compounds valuable building blocks also renders them susceptible to degradation, particularly hydrolysis during reaction workup. This document provides in-depth, field-proven insights and protocols to mitigate these challenges, ensuring the integrity of your target molecule.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles governing the stability of 2,5-difluorophenacyl chloride. Understanding the "why" is critical to selecting the appropriate handling strategy.
Q1: What makes 2,5-difluorophenacyl chloride so susceptible to hydrolysis?
A: 2,5-Difluorophenacyl chloride is an α-haloketone, a class of compounds known for their high reactivity as alkylating agents.[1] This reactivity stems from two key structural features:
-
The Carbonyl Group: The electron-withdrawing nature of the carbonyl group induces a partial positive charge (δ+) on the adjacent α-carbon.
-
The α-Halogen: The chlorine atom is also strongly electronegative, further increasing the electrophilicity of the α-carbon.
This electronic arrangement makes the α-carbon an exceptionally potent electrophile, highly vulnerable to attack by nucleophiles, including water.[2] The reactivity of α-haloketones in bimolecular nucleophilic substitution (SN2) reactions is significantly enhanced compared to corresponding alkyl halides.[2]
Q2: What is the mechanism of hydrolysis and what is the resulting byproduct?
A: Hydrolysis is a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic α-carbon and displacing the chloride ion. The final product is 2,5-difluoro-α-hydroxyacetophenone. This reaction can be catalyzed by both acids and bases.[3]
-
Base-Catalyzed: Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, rapidly attacks the α-carbon, leading to swift degradation.
-
Acid-Catalyzed: Under acidic conditions, the carbonyl oxygen can be protonated. This protonation further withdraws electron density from the α-carbon, making it even more susceptible to attack by a weak nucleophile like water.[3][4]
Caption: The hydrolysis pathway of 2,5-difluorophenacyl chloride.
Q3: Which specific workup conditions pose the greatest risk for hydrolysis?
A: The greatest risks are associated with the introduction of water, especially under non-neutral pH conditions and at elevated temperatures.
-
Aqueous Basic Washes: Solutions of sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) are extremely detrimental and will cause rapid hydrolysis.
-
Prolonged Water Contact: Even neutral water can cause slow hydrolysis. The duration of contact is a critical factor.
-
Elevated Temperatures: Performing aqueous washes at room temperature or higher will accelerate the rate of hydrolysis.
-
Polar Protic Solvents: Using solvents like methanol or ethanol in the workup can also lead to solvolysis, a similar degradation pathway.[5]
Part 2: Troubleshooting Guide - Navigating Common Workup Scenarios
This section provides direct solutions to challenges you may encounter during the purification process.
| Problem/Scenario | Potential Cause of Hydrolysis | Recommended Solution & Rationale |
| Low yield after a standard aqueous quench/wash. | The product is degrading upon contact with the aqueous phase, even if neutral. | Solution: Perform the quench and all subsequent aqueous washes at low temperature (0-5 °C) using an ice bath. Use saturated sodium chloride solution (brine) instead of deionized water for washes. Rationale: Low temperatures drastically reduce the rate of the hydrolysis reaction. Brine is less nucleophilic than pure water due to lower water activity and helps to improve phase separation, minimizing contact time.[6] |
| Need to neutralize a reaction catalyzed by a strong acid (e.g., HCl, H₂SO₄). | Using a standard basic wash (e.g., NaHCO₃) will destroy the product. | Solution: Avoid direct neutralization with aqueous bases. Instead, extract the product into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) and then wash cautiously with cold, saturated aqueous ammonium chloride (NH₄Cl, pH ≈ 5-6).[6] Alternatively, consider a non-aqueous workup (see Protocol B). Rationale: Ammonium chloride is a mildly acidic salt solution that can neutralize strong bases without creating a highly basic environment. However, the safest approach is to avoid aqueous bases entirely. |
| Need to remove a basic reagent or byproduct (e.g., pyridine, triethylamine). | A standard acidic wash (e.g., 1M HCl) could potentially catalyze hydrolysis by protonating the carbonyl. | Solution: Wash the organic layer with cold 1-5% aqueous copper (II) sulfate (CuSO₄) solution.[6] Rationale: The copper ions will complex with the amine base, sequestering it into the aqueous layer. This method avoids the use of strong protic acids, providing a milder alternative for removing basic impurities. Continue washing until the blue color of the aqueous layer no longer turns deep purple. |
| Product degradation is observed during silica gel column chromatography. | Residual moisture in the solvents or on the silica gel, combined with the slightly acidic nature of standard silica, can promote hydrolysis on the column. | Solution: 1. Ensure the product is rigorously dry before loading by using a strong drying agent like MgSO₄ or Na₂SO₄ and removing all solvent in vacuo. 2. Use freshly opened or anhydrous-grade chromatography solvents. 3. Consider neutralizing the silica gel by preparing a slurry with ~1% triethylamine in the eluent, removing the solvent, and drying in vacuo before packing the column. |
Part 3: Validated Experimental Protocols
These protocols provide step-by-step guidance for robustly handling 2,5-difluorophenacyl chloride during purification.
Protocol A: Optimized Low-Temperature Aqueous Workup
This protocol is designed to minimize hydrolysis when an aqueous wash is unavoidable.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC/LC-MS), cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench Cold: Slowly add your quenching agent (e.g., cold water or saturated NH₄Cl solution) while maintaining the internal temperature below 5 °C.
-
Extract: Transfer the mixture to a separatory funnel containing a cold, suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with Cold Brine: Separate the layers. Wash the organic layer one to two times with cold (0-5 °C) saturated brine. Perform these washes quickly to minimize contact time.
-
Dry Thoroughly: Drain the organic layer into a flask containing a generous amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 15-30 minutes to ensure all residual water is removed.
-
Isolate: Filter off the drying agent and rinse with a small amount of fresh, dry solvent. Concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to isolate the crude product.
Protocol B: Non-Aqueous Workup via Silica Plug Filtration
This is the preferred method when applicable, as it completely avoids contact with water.
-
Concentrate: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk solvent.
-
Prepare Silica Plug: Pack a short column of silica gel (a "plug") in a fritted funnel or chromatography column over a layer of sand. The amount of silica should be 5-10 times the weight of the crude material.
-
Elute: Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture) and load it onto the silica plug.
-
Flush: Elute the product from the plug with a suitable solvent system, collecting the filtrate. The polar impurities and salts should remain adsorbed on the silica.
-
Isolate: Concentrate the collected filtrate under reduced pressure to yield the purified product.
Caption: Decision-making workflow for selecting the appropriate workup method.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Challenges in the regioselective synthesis of 2-Chloro-2',5'-difluoroacetophenone
Welcome to the technical support center for the regioselective synthesis of 2-Chloro-2',5'-difluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.
I. Core Synthesis Challenges: FAQs
The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, is most commonly achieved via a Friedel-Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride.[1] While conceptually straightforward, this electrophilic aromatic substitution presents several regioselectivity and practical challenges that can impact yield and purity.
FAQ 1: What is the primary challenge in the regioselective synthesis of this compound?
The principal challenge lies in controlling the position of acylation on the 1,4-difluorobenzene ring. The two fluorine atoms are ortho, para-directing activators, but they are also deactivating due to their strong electron-withdrawing inductive effect. The desired product, this compound, results from acylation at the 2-position, ortho to one fluorine and meta to the other. However, the formation of the isomeric byproduct, 3-Chloro-2',5'-difluoroacetophenone, from acylation at the 3-position, can occur, complicating purification and reducing the yield of the target molecule.
FAQ 2: Why is Friedel-Crafts acylation preferred over alkylation for this type of synthesis?
Friedel-Crafts acylation is generally preferred for several reasons. Acylation introduces a deactivating acyl group onto the aromatic ring, which prevents polysubstitution reactions.[2] In contrast, Friedel-Crafts alkylation introduces an activating alkyl group, often leading to multiple alkylations of the benzene ring.[2] Furthermore, the acylium ion electrophile in acylation is less prone to rearrangement than the carbocation intermediates in alkylation, leading to a more predictable product distribution.
FAQ 3: What are the common byproducts in this synthesis, and how do they form?
Besides the desired this compound, the main byproduct is the regioisomeric 3-Chloro-2',5'-difluoroacetophenone. The formation of this isomer is a result of competing electrophilic attack at the 3-position of the 1,4-difluorobenzene ring. The ratio of these isomers is influenced by reaction conditions such as temperature, catalyst, and solvent. Other potential byproducts can arise from impurities in the starting materials or side reactions, such as the hydrolysis of chloroacetyl chloride.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
Problem 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors, from reagent quality to reaction conditions.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly hygroscopic. Moisture will deactivate the catalyst. Ensure that the AlCl₃ is fresh and handled under strictly anhydrous conditions.[3] |
| Insufficient Catalyst | A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone. For acylation, a molar ratio of 1:1 to 1.2:1 of AlCl₃ to chloroacetyl chloride is a good starting point.[4] |
| Low Reaction Temperature | While lower temperatures can improve regioselectivity, they can also decrease the reaction rate. If the conversion is low, a modest increase in temperature may be necessary. A typical temperature range is 0-30°C.[5] |
| Inadequate Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time. |
| Poor Quality Starting Materials | Ensure the purity of 1,4-difluorobenzene and chloroacetyl chloride. Impurities can lead to side reactions and lower yields. |
Problem 2: Poor Regioselectivity (High Levels of Isomeric Impurity)
The formation of the undesired 3-chloro isomer is a common issue that complicates purification.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Higher temperatures can lead to a loss of regioselectivity. Running the reaction at a lower temperature (e.g., 0-5°C) can favor the formation of the thermodynamically more stable 2-chloro isomer. |
| Choice of Lewis Acid | While AlCl₃ is common, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored.[4] Sometimes, a milder Lewis acid can offer better selectivity. |
| Solvent Effects | The choice of solvent can influence the selectivity. Common solvents include excess 1,4-difluorobenzene, dichloroethane, or carbon disulfide.[5][6] Experimenting with different non-polar, aprotic solvents may improve the isomeric ratio. |
Problem 3: Difficult Purification of the Final Product
The close boiling points and similar polarities of the 2-chloro and 3-chloro isomers can make their separation challenging.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Distillation | Fractional distillation under reduced pressure is the standard method for purification. Ensure your distillation column is efficient (e.g., a Vigreux or packed column) and that the vacuum is stable. |
| Co-elution in Chromatography | If using column chromatography, the isomers may co-elute. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) and stationary phases to achieve better separation. |
| Crystallization Issues | If the product is a solid, recrystallization can be an effective purification method. Test various solvent systems to find one in which the desired isomer has lower solubility at colder temperatures. Melt crystallization has also been reported as a purification technique for similar compounds.[7] |
III. Experimental Protocols & Workflows
General Procedure for Friedel-Crafts Acylation
This is a representative protocol and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Solvent Addition: Add 1,4-difluorobenzene (1.0 equivalent) to the flask. The substrate can also be used as the solvent if in large excess.
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10°C.[3]
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3][8]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Workflow
Troubleshooting Decision Tree
IV. Concluding Remarks
The successful synthesis of this compound hinges on careful control of reaction parameters to maximize yield and regioselectivity. By understanding the underlying principles of the Friedel-Crafts acylation and systematically addressing the challenges outlined in this guide, researchers can optimize their synthetic route to this valuable intermediate.
References
- 1. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. US5093529A - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-Chloro-2',5'-difluoroacetophenone
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-chloro-2',5'-difluoroacetophenone, a halogenated ketone intermediate of significant interest. By juxtaposing its spectral features with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a practical framework for spectral interpretation and quality assessment.
Our analysis is grounded in the fundamental principles of chemical shift, spin-spin coupling, and the unique effects of fluorine nuclei on proton resonances. We will explore not just the "what" but the "why" behind the observed spectral patterns, offering insights derived from established theory and extensive experimental data.
I. Predicted ¹H NMR Spectrum of this compound: An Expert Analysis
The structure of this compound presents two distinct proton environments: the aliphatic chloromethyl protons (-CH₂Cl) and the aromatic protons on the 2,5-difluorophenyl ring. Understanding the interplay of electronic effects and nuclear spins is key to a precise interpretation.
-
The Aliphatic Region (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent. They are adjacent to a strongly electron-withdrawing carbonyl group (C=O) and a chlorine atom. These deshielding effects will shift the signal significantly downfield. Based on data for 2-chloroacetophenone, where this singlet appears around 4.7 ppm, we predict a similar chemical shift for the target molecule.[1][2][3] The signal will appear as a sharp singlet (s) , as there are no adjacent protons to cause splitting. Its integration value will be 2H.
-
The Aromatic Region (2',5'-Difluorophenyl Protons): The aromatic region of the spectrum is more complex due to spin-spin coupling between the protons and with the two fluorine atoms (¹⁹F, spin I = ½). The 2',5'-difluoroacetophenone ring has three aromatic protons: H-3', H-4', and H-6'.
-
H-6' Proton: This proton is ortho to the C=O group and ortho to a fluorine atom at the 5' position. The deshielding effect of the carbonyl group will push this signal the furthest downfield in the aromatic region. It will be split by the adjacent H-4' proton (a meta coupling, ⁴JHH) and by the fluorine at the 5' position (a meta coupling, ⁴JHF). This will likely result in a doublet of doublets (dd) or a more complex multiplet.
-
H-3' Proton: This proton is ortho to the fluorine at the 2' position and meta to the fluorine at the 5' position. It is also coupled to the adjacent H-4' proton (an ortho coupling, ³JHH). The strong ortho coupling to ¹⁹F (³JHF) will be a dominant feature. The signal is expected to be a complex multiplet (m) .
-
H-4' Proton: This proton is situated between H-3' and a fluorine at the 5' position. It will be split by H-3' (ortho coupling, ³JHH), H-6' (meta coupling, ⁴JHH), and the two fluorine atoms at C-2' and C-5' (meta and ortho couplings, respectively). This will also appear as a complex multiplet (m) .
-
The coupling constants are critical for definitive assignment. Ortho H-H coupling (³JHH) is typically in the range of 7-9 Hz, while meta H-H coupling (⁴JHH) is smaller, around 2-3 Hz.[4][5] Crucially, H-F coupling constants are often larger and span a wider range. Ortho H-F coupling (³JHF) can be around 8-10 Hz, while meta H-F coupling (⁴JHF) is typically 4-7 Hz.[6]
II. Comparative Spectral Analysis: Distinguishing Isomers and Analogs
The true power of NMR analysis is revealed through comparison. Minor structural changes can lead to significant and predictable differences in the ¹H NMR spectrum.
| Compound | Aliphatic Protons (δ, ppm, mult.) | Aromatic Protons (δ, ppm, mult.) | Key Distinguishing Features |
| This compound (Predicted) | ~4.7 (s, 2H) | ~7.2-7.8 (m, 3H) | A singlet for -CH₂Cl and a complex three-proton aromatic region with clear H-F couplings. |
| 2-Chloroacetophenone [1][2] | ~4.7 (s, 2H) | ~7.4-8.0 (m, 5H) | A simple five-proton aromatic multiplet without the complexities of fluorine coupling. |
| 2',4'-Difluoroacetophenone [7][8] | ~2.6 (s, 3H) | ~6.9-8.0 (m, 3H) | Features a methyl singlet (-CH₃) around 2.6 ppm instead of the chloromethyl singlet. The aromatic pattern will differ due to the 2,4-difluoro substitution. |
| 2',5'-Dichloroacetophenone [9] | ~2.6 (s, 3H) | ~7.4-7.7 (m, 3H) | Also has a methyl singlet. The aromatic signals will lack the large H-F splittings, showing only H-H couplings, resulting in a simpler pattern than the difluoro analog. |
This comparative approach is essential for confirming the identity of a synthesized compound and for identifying potential isomeric impurities. For instance, the presence of a methyl singlet instead of the chloromethyl singlet would immediately indicate a different compound, such as a difluoroacetophenone.[10]
III. Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the standard procedure for obtaining a ¹H NMR spectrum suitable for structural elucidation.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[11] c. Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[12] d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and place it in the NMR magnet. b. "Lock" the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift. c. "Shim" the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution. Poor shimming can distort multiplet patterns.[4] d. Set the acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse angle, and acquisition time. e. Acquire the Free Induction Decay (FID) data.
3. Data Processing: a. Apply a Fourier Transform (FT) to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the protons in the molecule.
Caption: A standard workflow from sample preparation to structural confirmation in NMR spectroscopy.
Caption: Key proton-proton and proton-fluorine couplings in the aromatic system.
IV. Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. The characteristic singlet of the chloromethyl group and the complex, fluorine-coupled multiplet pattern in the aromatic region provide a unique fingerprint for this molecule. By understanding the underlying principles of NMR and leveraging comparative data from similar structures, researchers can confidently identify their target compound, assess its purity, and distinguish it from potential isomers. This guide serves as a practical tool to aid in that critical analytical process, reinforcing the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical development.
References
- 1. 2-Chloroacetophenone(532-27-4) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 2',5'-Dichloroacetophenone(2476-37-1) 1H NMR [m.chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Proton NMR Table [www2.chemistry.msu.edu]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to Interpreting the 13C NMR Spectrum of 2-Chloro-2',5'-difluoroacetophenone
For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Among its variants, 13C NMR provides a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectral data of 2-Chloro-2',5'-difluoroacetophenone, comparing it with related structures to provide a comprehensive understanding of the spectral features. Our approach is grounded in fundamental principles and supported by experimental data from analogous compounds.
The Structural Context: Unpacking Substituent Effects
The structure of this compound presents a fascinating case for 13C NMR analysis. The molecule combines a chloroacetyl group with a difluorinated benzene ring. This unique substitution pattern, with a chlorine on the alpha-carbon of the acetophenone and two fluorine atoms on the aromatic ring, creates a distinct electronic environment for each carbon atom. Understanding the interplay of the electron-withdrawing effects of the carbonyl group, the chlorine atom, and the two fluorine atoms is paramount to accurately assigning the 13C NMR signals.
To predict and interpret the spectrum, we will consider the following key factors:
-
The Carbonyl Group: The C=O group is strongly electron-withdrawing and will significantly deshield the carbonyl carbon, causing it to appear far downfield.
-
The α-Chloro Substituent: The chlorine atom on the adjacent carbon will also exert a deshielding effect.
-
Fluorine Substituents on the Aromatic Ring: Fluorine is the most electronegative element, and its presence will have a profound impact on the chemical shifts of the aromatic carbons. Furthermore, we expect to observe carbon-fluorine (C-F) coupling, which will split the signals of the carbons near the fluorine atoms.
Predicted 13C NMR Spectrum and Peak Assignments
Below is a detailed breakdown of the predicted chemical shifts and their assignments:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~190-195 | The carbonyl carbon is the most deshielded due to the direct attachment of the electronegative oxygen atom. |
| -CH2Cl | ~45-50 | The methylene carbon is deshielded by the adjacent carbonyl group and the directly attached chlorine atom. |
| C-1' | ~135-140 | This quaternary carbon is attached to the carbonyl group and will be deshielded. It will also likely exhibit coupling to the ortho-fluorine. |
| C-2' | ~160-165 (d, 1JCF) | Directly attached to a fluorine atom, this carbon will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant. |
| C-3' | ~115-120 (d, 2JCF) | This carbon is ortho to one fluorine and meta to the other, leading to a complex splitting pattern, likely appearing as a doublet of doublets or a doublet due to the larger two-bond coupling. |
| C-4' | ~120-125 (d, 3JCF) | This carbon is meta to one fluorine and para to the other, resulting in a smaller three-bond C-F coupling. |
| C-5' | ~158-163 (d, 1JCF) | Similar to C-2', this carbon is directly bonded to a fluorine atom and will show a large one-bond C-F coupling, appearing as a doublet. |
| C-6' | ~118-123 (d, 2JCF) | This carbon is ortho to one fluorine and will exhibit a two-bond C-F coupling, appearing as a doublet. |
Note: The predicted chemical shifts are estimates. Actual values may vary depending on the solvent and other experimental conditions. "d" indicates a doublet, and JCF refers to the carbon-fluorine coupling constant.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, let's compare the expected chemical shifts with the experimental data of similar molecules. This comparative approach is a powerful tool in NMR spectroscopy for validating structural assignments.
| Compound | C=O (ppm) | -CH2Cl (ppm) | Aromatic Carbons (ppm) |
| 2-Chloroacetophenone [1][2] | ~200.4 | ~30.7 | 126.9, 129.4, 130.6, 131.3, 132.0, 139.1 |
| 2'-Chloroacetophenone [3] | ~197 | - | 127.2, 129.6, 130.5, 132.1, 138.5 |
| 4-Fluoroacetophenone [4] | 196.4 | - | 115.5, 115.7, 130.9, 131.0, 133.6, 164.7 |
| 2-Chloro-2',4'-difluoroacetophenone [5] | Data not available | Data not available | Data not available |
From this comparison, we can draw several key insights:
-
The carbonyl chemical shift in 2-chloroacetophenone is around 200.4 ppm. The presence of fluorine atoms on the aromatic ring in our target molecule is expected to slightly alter this value.
-
The methylene carbon in 2-chloroacetophenone appears at approximately 30.7 ppm.
-
The aromatic carbons in 4-fluoroacetophenone show the significant deshielding effect of fluorine, with the carbon directly attached to fluorine appearing at 164.7 ppm. We expect similar large downfield shifts for C-2' and C-5' in this compound.
-
The presence of C-F coupling is a definitive feature for fluorine-substituted compounds and is crucial for unambiguous peak assignment.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
For researchers aiming to acquire their own data, the following protocol outlines the key steps for obtaining a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation: a. Accurately weigh approximately 20-50 mg of the compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved; sonication may be used if necessary.
2. NMR Spectrometer Setup: a. The experiment should be performed on a spectrometer with a minimum field strength of 400 MHz for optimal resolution. b. Tune and match the probe for 13C frequency. c. Shim the magnetic field to achieve good homogeneity, using the deuterium lock signal of the solvent.
3. Acquisition Parameters: a. Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used. b. Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0-220 ppm). c. Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient. d. Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons. e. Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm). d. Integrate the peaks if desired, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.
Visualizing the Logic: Structure and Key Interactions
To visually represent the relationships between the structure and the expected NMR data, the following diagram illustrates the key electronic effects at play in this compound.
Caption: Key electronic effects influencing the 13C NMR spectrum.
Conclusion
The interpretation of the 13C NMR spectrum of this compound is a multi-faceted process that relies on a solid understanding of fundamental NMR principles and a comparative analysis with related compounds. By carefully considering the electron-withdrawing effects of the carbonyl group, the alpha-chlorine, and the two fluorine substituents, along with the characteristic C-F coupling patterns, researchers can confidently assign the carbon signals and verify the structure of this complex molecule. This guide provides a robust framework for such an analysis, empowering scientists in their drug discovery and development endeavors.
References
A Comparative Guide to the FT-IR Spectroscopic Analysis of 2,5-Difluorophenacyl Chloride
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product.[1][2][3] 2,5-Difluorophenacyl chloride (C₈H₅ClF₂O) is a key building block, valued for its utility in constructing more complex molecular architectures, particularly in the synthesis of fluorine-containing drugs and agrochemicals.[4] Its reactivity, dictated by the α-chloro ketone and the difluorinated phenyl ring, necessitates robust analytical methods for identity confirmation and purity assessment.
This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the characterization of 2,5-difluorophenacyl chloride. It further presents a comparative overview of alternative and complementary analytical techniques, offering researchers a comprehensive framework for selecting the most appropriate methods for their specific needs.
The Role of FT-IR Spectroscopy in Structural Elucidation
FT-IR spectroscopy is a rapid, non-destructive, and highly informative technique for identifying functional groups within a molecule.[5][6] The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent bonds.[7] Each type of bond (e.g., C=O, C-F, C-Cl) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for the identification of the compound.[7][8]
For a molecule like 2,5-difluorophenacyl chloride, FT-IR spectroscopy is particularly powerful. The spectrum is expected to be dominated by strong absorptions corresponding to the carbonyl (C=O) group, the carbon-fluorine (C-F) bonds, and the carbon-chlorine (C-Cl) bond, in addition to signals from the aromatic ring.
Visualizing the Vibrational Hotspots
The structure of 2,5-difluorophenacyl chloride contains several key bonds that give rise to distinct signals in an FT-IR spectrum.
Caption: Key vibrational modes in 2,5-difluorophenacyl chloride.
Experimental Protocol: Acquiring the FT-IR Spectrum
A reliable FT-IR spectrum is foundational to accurate analysis. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is common for solid or liquid samples due to its minimal sample preparation.
Instrumentation:
-
Fourier-Transform Infrared Spectrometer
-
ATR Accessory with a diamond or germanium crystal
Procedure:
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. This step is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Preparation: Place a small amount (typically a few milligrams) of 2,5-difluorophenacyl chloride solid directly onto the center of the ATR crystal. If the sample is a liquid or oil, a single drop is sufficient.
-
Sample Application: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
This protocol ensures a self-validating system by first establishing a clean baseline (background) and then measuring the sample under consistent conditions.
Spectral Interpretation: Decoding the Fingerprint
The FT-IR spectrum of 2,5-difluorophenacyl chloride will exhibit several characteristic absorption bands. The precise position of these bands can be influenced by the electronic effects of the substituents.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance and Rationale |
| ~1700 - 1720 | C=O (Carbonyl) Stretch | This is a very strong and sharp absorption. The presence of the electronegative α-chlorine atom tends to shift the carbonyl frequency to a higher wavenumber compared to a simple alkyl ketone (which is typically around 1715 cm⁻¹).[9][10] |
| ~1400 - 1600 | C=C (Aromatic) Stretch | Multiple bands of variable intensity are expected in this region, characteristic of the phenyl ring. |
| ~1200 - 1300 | C-F (Aryl-Fluorine) Stretch | Strong absorptions are characteristic of the C-F bond in aromatic compounds. The presence of two such bonds will likely result in prominent peaks in this region. |
| ~1000 - 1100 | C-F (Aryl-Fluorine) Stretch | A second region for C-F stretching vibrations. |
| ~700 - 800 | C-Cl (Alkyl-Chlorine) Stretch | This absorption is typically of medium to strong intensity. |
| Below 900 | C-H (Aromatic) Out-of-Plane Bending | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |
Note: These are predicted ranges. The actual spectrum should be compared with a reference spectrum from a spectral database if available.[11]
Comparative Analysis: FT-IR in the Context of Other Techniques
While FT-IR is excellent for functional group identification, a comprehensive characterization often requires a multi-technique approach.[12][13][14] Each analytical method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths for 2,5-Difluorophenacyl Chloride | Limitations |
| FT-IR Spectroscopy | Functional groups, molecular fingerprint.[5] | Fast, non-destructive, excellent for identifying C=O, C-F, and C-Cl bonds. | Does not provide detailed connectivity or stereochemical information. Interpretation can be complex for molecules with many functional groups.[13] |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed molecular structure, connectivity of atoms, stereochemistry.[12][15] | Unambiguously determines the arrangement of atoms. ¹⁹F NMR is particularly powerful for fluorinated compounds. | Slower than FT-IR, requires more sample, and more expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns.[12] | Confirms the molecular formula (C₈H₅ClF₂O). Fragmentation can help confirm the structure. Highly sensitive.[6] | Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities.[1][16] | Excellent for determining the purity of the compound and identifying any related substances or degradation products.[5] | Does not provide structural information on its own; often coupled with a detector like UV-Vis or MS. |
A Synergistic Workflow for Complete Characterization
For researchers in drug development, relying on a single analytical technique is often insufficient. A logical and efficient workflow leverages the strengths of multiple methods to build a complete and trustworthy profile of the compound.
Caption: A multi-technique workflow for robust analysis.
This workflow demonstrates a logical progression. FT-IR provides a rapid initial confirmation of the key functional groups. HPLC then assesses the purity. If the purity is acceptable, the more time-intensive but structurally definitive techniques of NMR and high-resolution MS are employed for final confirmation of the molecular structure and formula.
Conclusion
FT-IR spectroscopy stands as an indispensable first-line analytical tool for the characterization of 2,5-difluorophenacyl chloride. Its speed, simplicity, and ability to provide a detailed "fingerprint" of the molecule's functional groups make it ideal for identity confirmation in both research and quality control settings. However, for the rigorous demands of drug development and scientific publication, it is crucial to recognize that FT-IR provides one piece of a larger puzzle. A comprehensive and scientifically sound characterization is best achieved through the synergistic use of complementary techniques, including NMR, MS, and HPLC, which together provide an unambiguous and verifiable profile of the molecule.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. gradivareview.com [gradivareview.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA [hidenanalytical.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Synthesis Efficiency of 2-Chloro-difluoroacetophenone Isomers
This guide provides an in-depth analysis of the synthetic efficiency for producing key isomers of 2-Chloro-difluoroacetophenone. As crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, the efficient and selective production of these halogenated acetophenones is of paramount importance to researchers and process chemists.[1][2] This document moves beyond simple protocol recitation to explore the underlying chemical principles that govern yield and selectivity, offering field-proven insights into optimizing these critical transformations.
The predominant and most industrially viable route to these compounds is a two-step process:
-
Friedel-Crafts Acylation: An appropriately substituted difluorobenzene is acylated to form a difluoroacetophenone intermediate.
-
Alpha-Chlorination: The methyl group of the acetophenone intermediate is selectively chlorinated to yield the final 2-chloro-difluoroacetophenone product.
The efficiency of this entire sequence is overwhelmingly dictated by the first step. The substitution pattern of the starting difluorobenzene isomer critically influences the rate and regioselectivity of the Friedel-Crafts acylation, creating significant disparities in the accessibility of the final target isomers.
Caption: General two-step synthetic workflow.
Part 1: The Decisive Step - Friedel-Crafts Acylation of Difluorobenzene Isomers
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[3][4] The reaction is typically catalyzed by a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.[5]
While the two fluorine atoms on the benzene ring are generally deactivating towards electrophilic attack due to their strong inductive electron-withdrawing effect, their directing effects (ortho, para) via resonance are the determining factor for reactivity and regioselectivity.[6] This leads to a clear hierarchy of reactivity among the difluorobenzene isomers.
Caption: Relative reactivity of difluorobenzene isomers.
Case Study 1: Synthesis of 2',4'-Difluoroacetophenone (from 1,3-Difluorobenzene)
This pathway represents the most efficient synthesis. In 1,3-difluorobenzene, the fluorine substituents are meta to each other. Both are ortho, para-directors. Their directing effects strongly converge on the C4 position (para to one fluorine and ortho to the other), making it highly activated for electrophilic attack. The C2 position is also activated but sterically hindered. This convergence results in excellent regioselectivity and high yields.[6][7]
Case Study 2: Synthesis of 2',5'-Difluoroacetophenone (from 1,4-Difluorobenzene)
This synthesis is significantly more challenging. In 1,4-difluorobenzene, the fluorine atoms are para to each other. Both direct electrophilic attack to the same ortho positions (C2, C3, C5, C6 are all equivalent). There is no single, highly activated site where the directing effects constructively interfere.[6] Consequently, the overall deactivating nature of the fluorine atoms dominates, leading to sluggish reactivity that requires harsher conditions and often results in lower yields.
Case Study 3: Synthesis of 3',4'-Difluoroacetophenone (from 1,2-Difluorobenzene)
The reactivity of 1,2-difluorobenzene is also substantially hindered. While the directing effects point to C4, the proximity of the two fluorine atoms creates significant steric hindrance and complex electronic interactions, rendering it less reactive than the 1,3-isomer.[6]
Data Summary: Friedel-Crafts Acylation Efficiency
| Starting Isomer | Product Intermediate | Typical Catalyst | Solvent | Efficiency & Key Insights |
| 1,3-Difluorobenzene | 2',4'-Difluoroacetophenone | AlCl₃ | Excess 1,3-Difluorobenzene or Dichloroethane[8] | High. Excellent regioselectivity and high yields due to constructive interference of directing groups.[6] |
| 1,4-Difluorobenzene | 2',5'-Difluoroacetophenone | AlCl₃ | Dichloroethane | Low. Poor reactivity due to the symmetrical deactivation of the ring. Requires more forcing conditions. |
| 1,2-Difluorobenzene | 3',4'-Difluoroacetophenone | AlCl₃ | Dichloroethane | Low to Medium. Reactivity is hindered by steric and electronic effects of adjacent fluorine atoms.[6] |
Part 2: Step-by-Step Protocol: Synthesis of 2',4'-Difluoroacetophenone
This protocol is representative of a standard Friedel-Crafts acylation and is optimized for the most efficient isomer synthesis.
Materials:
-
1,3-Difluorobenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,2-Dichloroethane (DCE) or excess 1,3-Difluorobenzene as solvent[8]
-
Hydrochloric Acid (concentrated)
-
Ice
Procedure:
-
Setup: A flame-dried, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).
-
Charge Reactor: Charge the flask with anhydrous AlCl₃ (1.1 eq.) and the solvent (DCE). Cool the slurry to 0-5 °C in an ice bath.
-
Addition of Reactants: Add 1,3-difluorobenzene (1.0 eq.) to the slurry. Subsequently, add acetyl chloride (1.05 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCE).
-
Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2',4'-difluoroacetophenone, which can be further purified by vacuum distillation.
Part 3: Alpha-Chlorination - The Final Transformation
The second step involves the selective chlorination of the acetyl methyl group. This reaction typically proceeds via an enol or enolate intermediate. The efficiency of this step is generally high and less dependent on the fluorine substitution pattern on the aromatic ring compared to the Friedel-Crafts step.
Common and effective chlorinating agents include:
-
Sulfuryl Chloride (SO₂Cl₂): Often used for its clean reaction profile.
-
N-Chlorosuccinimide (NCS): A solid reagent that is easy to handle.[9]
-
Chlorine Gas (Cl₂): Effective but requires specialized handling.[9]
The primary challenge is to ensure mono-chlorination and prevent over-chlorination or undesired chlorination on the activated aromatic ring. Careful control of stoichiometry and reaction temperature is critical.
Part 4: Greener and Alternative Approaches
The traditional Friedel-Crafts acylation suffers from the use of stoichiometric, moisture-sensitive Lewis acids that generate large amounts of acidic aqueous waste. Modern synthetic chemistry seeks to address these limitations.
-
Ionic Liquids: Research has shown that ionic liquids can be used as recyclable catalysts and solvents for Friedel-Crafts reactions, offering a greener alternative to traditional methods.[1]
-
Non-ODS Routes: Innovative strategies are being developed that avoid environmentally harmful reagents. For example, methods to produce related chloro-difluoroacetophenones from 2,2,2-trifluoroacetophenone precursors circumvent the use of ozone-depleting substances.[2][9]
Summary and Recommendations
The synthesis efficiency of 2-Chloro-difluoroacetophenone isomers is fundamentally linked to the electronic properties of the difluorobenzene starting material.
| Target Isomer | Precursor | Overall Synthesis Efficiency | Key Bottleneck | Recommendation |
| 2-Chloro-2',4'-difluoroacetophenone | 1,3-Difluorobenzene | High | None; both steps are efficient. | This is the recommended and most robust pathway for producing a difluoro-isomer. |
| 2-Chloro-2',5'-difluoroacetophenone | 1,4-Difluorobenzene | Low | Friedel-Crafts Acylation | Expect low yields and consider alternative, non-Friedel-Crafts strategies if possible. |
| 2-Chloro-3',4'-difluoroacetophenone | 1,2-Difluorobenzene | Low-Medium | Friedel-Crafts Acylation | Process will be less efficient than the 2',4'-isomer route; optimization of acylation conditions is critical. |
For researchers and drug development professionals, a thorough understanding of these substituent effects is crucial for strategic planning of synthetic routes. When a specific isomer is required, the inherent reactivity of its precursor must be a primary consideration in assessing the feasibility, cost, and environmental impact of the proposed synthesis. The pathway starting from 1,3-difluorobenzene remains the gold standard for efficiency in this class of compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. alexandonian.com [alexandonian.com]
- 8. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 9. sioc.cas.cn [sioc.cas.cn]
A Tale of Two Isomers: A Comparative Guide to the Biological Activities of 2',5'- and 2',4'-Difluoroacetophenones
In the landscape of medicinal chemistry and drug development, the substitution pattern of functional groups on an aromatic ring can dramatically alter a molecule's biological activity. This guide delves into the distinct pharmacological profiles of two closely related structural isomers: 2',5'-difluoroacetophenone and 2',4'-difluoroacetophenone. While both are fluorinated acetophenones, the seemingly subtle shift of a single fluorine atom profoundly directs their utility as precursors for vastly different classes of therapeutic agents. This document will explore their divergent paths, with 2',5'-difluoroacetophenone primarily serving as a scaffold for dipeptidyl peptidase-4 (DPP-4) inhibitors in diabetes management, and 2',4'-difluoroacetophenone being a cornerstone in the synthesis of potent antifungal agents.
The Decisive Role of Fluorine Substitution
The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The high electronegativity and relatively small size of the fluorine atom can significantly influence the electronic properties of the aromatic ring and the ketone moiety, thereby affecting how the molecule and its derivatives interact with biological targets. The differing positions of the fluorine atoms in the 2',5'- and 2',4'- isomers create distinct electronic and steric environments, which, as we will explore, are key to their divergent biological applications.
2',5'-Difluoroacetophenone: A Precursor to Anti-Diabetic Agents
The primary reported application of 2',5'-difluoroacetophenone in the scientific literature is as a key intermediate in the synthesis of pyrazole-based compounds that act as inhibitors of dipeptidyl peptidase-4 (DPP-4).[2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors a valuable class of oral anti-hyperglycemic agents for the management of type 2 diabetes.
Hypothetical Binding Interaction
It is hypothesized that the 2,5-difluorophenyl group of derivatives synthesized from 2',5'-difluoroacetophenone fits into a hydrophobic pocket of the DPP-4 enzyme, with the fluorine atoms potentially forming favorable interactions with amino acid residues. The precise positioning of these fluorine atoms likely dictates the optimal orientation of the inhibitor within the active site for potent and selective inhibition.
2',4'-Difluoroacetophenone: A Gateway to Antifungal Therapies
In stark contrast to its 2',5'-isomer, 2',4'-difluoroacetophenone is prominently featured as a foundational building block for a major class of antifungal drugs: the triazoles.[3] This includes widely used medications such as fluconazole and voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth and proliferation.
The 2,4-difluorophenyl group is a hallmark of many potent triazole antifungals. While the parent 2',4'-difluoroacetophenone is not itself the final active antifungal agent, its structural motif is indispensable for the antifungal activity of the resulting triazole derivatives.
Mechanism of Action of Triazole Antifungals Derived from 2',4'-Difluoroacetophenone
The nitrogen atom of the triazole ring in these antifungal agents coordinates with the heme iron of the lanosterol 14α-demethylase enzyme, while the 2,4-difluorophenyl group occupies the substrate-binding pocket. The specific orientation and electronic properties conferred by the 2,4-difluoro substitution pattern are crucial for high-affinity binding and potent inhibition of the enzyme.
Comparative Summary of Biological Applications
| Feature | 2',5'-Difluoroacetophenone | 2',4'-Difluoroacetophenone |
| Primary Therapeutic Area | Anti-diabetic (as a precursor) | Antifungal (as a precursor) |
| Key Biological Target | Dipeptidyl Peptidase-4 (DPP-4) | Fungal Lanosterol 14α-demethylase |
| Mechanism of Action | Inhibition of DPP-4 leads to increased incretin levels, enhancing glucose-dependent insulin secretion. | Inhibition of ergosterol biosynthesis, leading to disruption of the fungal cell membrane. |
| Prominent Drug Classes | Pyrazole-based DPP-4 inhibitors | Triazole antifungals (e.g., Fluconazole, Voriconazole) |
Experimental Protocols
To facilitate further research and comparative studies, detailed, step-by-step methodologies for assessing the relevant biological activities are provided below.
Dipeptidyl Peptidase-IV (DPP-4) Inhibition Assay
This protocol is designed to screen for potential DPP-4 inhibitors.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the DPP-4 substrate in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound solution (at various concentrations), and the DPP-4 enzyme solution.
-
Include control wells containing the enzyme and buffer without the test compound (for 100% activity) and wells with buffer and substrate only (for background measurement). Also, include wells with the positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-4 substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence of the product formed at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Diagram of DPP-4 Inhibition Assay Workflow
Caption: Workflow for DPP-4 Inhibition Assay.
Antifungal Susceptibility Testing (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)
This protocol determines the minimum concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal isolate in the culture medium.
-
In a 96-well microplate, prepare serial two-fold dilutions of the test compound in the culture medium.
-
Include a positive control (serial dilutions of a known antifungal), a negative control (medium only), and a growth control (medium with fungal inoculum but no compound).
-
Add the fungal inoculum to all wells except the negative control.
-
Incubate the microplate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Visually inspect the plates for fungal growth or measure the optical density using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth or a significant reduction in growth compared to the growth control.
Diagram of Antifungal MIC Assay Workflow
Caption: Workflow for Antifungal MIC Assay.
Conclusion: Positional Isomerism as a Determinant of Biological Function
The cases of 2',5'- and 2',4'-difluoroacetophenone serve as a compelling illustration of how subtle changes in molecular structure can lead to profound differences in biological applications. While neither compound is an end-stage drug, their utility as precursors highlights the importance of positional isomerism in drug design and discovery. The 2',5'-isomer is firmly embedded in the development of DPP-4 inhibitors for metabolic diseases, whereas the 2',4'-isomer is a critical component in the synthesis of life-saving antifungal agents. Future research involving the direct biological testing of these parent compounds would be invaluable in further elucidating the structure-activity relationships and could potentially open new avenues for their application. For researchers in drug development, the divergent paths of these two isomers underscore the necessity of precise structural control in the quest for targeted and effective therapeutics.
References
A Comparative Guide to Analytical Standards for 2-Chloro-2',5'-difluoroacetophenone in Pharmaceutical Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fluorinated pharmaceutical intermediates, the integrity of analytical data is paramount. 2-Chloro-2',5'-difluoroacetophenone (CAS No. 60468-36-2), an important building block in medicinal chemistry, requires well-characterized analytical standards to ensure the accuracy, reproducibility, and reliability of quantitative and qualitative analyses.[1][2] The quality of this starting material directly impacts the purity profile of the subsequent active pharmaceutical ingredient (API).[2]
This guide provides an in-depth comparison of analytical standards and reference materials for this compound. Moving beyond a simple product listing, we will explore the causality behind experimental choices for standard qualification, present objective data where available, and offer robust, self-validating protocols to empower researchers in their selection and application of these critical reagents.
Part 1: The Landscape of Analytical Standards: Beyond the Label
The selection of a reference standard is a foundational decision in the analytical workflow. The distinction between different grades of standards is not merely semantic; it reflects a hierarchy of traceability and analytical rigor. Understanding this hierarchy is crucial for ensuring that your own results are robust and defensible.
A Primary Standard is a substance of the highest purity, directly traceable to a national or international standards body (e.g., NIST, USP). It is characterized extensively without reference to another standard. In contrast, a Secondary Standard , or working standard, is a substance whose characteristics are established by comparison to a primary standard. Most commercially available materials for compounds like this compound fall into the category of "reference materials" or "research grade" chemicals, which function as secondary or in-house working standards. Their reliability hinges entirely on the quality of the supplier's characterization, as documented in the Certificate of Analysis (CoA).
Caption: Hierarchy and traceability of analytical reference standards.
Part 2: Comparative Analysis of Commercially Available Materials
It is critical to note that much of the publicly available, detailed analytical data (such as certified reference materials with qNMR data) pertains to the isomer 2-Chloro-2',4'-difluoroacetophenone (CAS 51336-94-8) . While structurally similar, researchers must never substitute data from one isomer for another. The data for the 2',4'-isomer is presented here for illustrative purposes to highlight the type of rigorous characterization one should look for in a high-quality standard.
| Supplier/Product Line | Target Compound | Advertised Purity | Characterization Techniques (Typical) | Grade/Traceability |
| Sigma-Aldrich (TraceCERT®) | 2-Chloro-2',4'-difluoroacetophenone | Certified by qNMR | qNMR, HPLC, MS, IR | Certified Reference Material (CRM), ISO/IEC 17025 & 17034 |
| FUJIFILM Wako | This compound | Not specified | CoA available on request | Research Chemical[3] |
| Santa Cruz Biotechnology | This compound | Not specified | CoA available for specific lots | Research Use Only[4] |
| Amerigo Scientific | This compound | ≥95% | Not specified | Research Use Only[5] |
| BLD Pharm | This compound | Not specified | CoA available on request | Pharmaceutical Intermediate[6] |
Expert Insight: The choice between suppliers often comes down to the level of documentation provided. A product designated as a Certified Reference Material (CRM) from a line like TraceCERT® for a related isomer provides a high degree of confidence due to its production under ISO guidelines and traceability. For the target 2',5'-isomer, the onus is on the end-user to demand a comprehensive, lot-specific CoA and perform in-house verification. The CoA should, at a minimum, state the purity as determined by a quantitative method (e.g., HPLC area %, GC area %, or qNMR) and confirm the identity via spectroscopic methods.
Part 3: Essential Methodologies for In-House Standard Qualification
Upon receiving a new batch of reference material for this compound, it is imperative to perform in-house qualification to verify its identity and purity. This practice aligns with Good Manufacturing Practice (GMP) guidelines for APIs and intermediates.[4][7] The following protocols provide a robust framework for this validation.
Caption: A self-validating workflow for qualifying a new reference standard.
Experimental Protocol 3.1: Identity Confirmation by ¹H and ¹⁹F NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure elucidation. For a molecule like this compound, ¹H NMR confirms the proton environment, particularly the key singlet for the -CH₂Cl group, while ¹⁹F NMR is essential for confirming the fluorine substitution pattern on the aromatic ring. This combination provides a unique spectral fingerprint.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the reference material and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: The spectrum should show a singlet for the chloromethyl protons (-CH₂Cl) and complex multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the difluorophenyl ring. The integration of the aromatic region to the singlet should be approximately 3:2.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected Signals: Two distinct signals are expected, each showing complex coupling (doublet of doublets or triplet of doublets) due to F-F and F-H coupling, confirming the 2',5'-difluoro substitution pattern.
-
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration to the expected structure and any available literature or supplier data. The data for the related 2',5'-dichloroacetophenone can provide a useful reference for interpreting the aromatic splitting patterns.[8]
Experimental Protocol 3.2: Purity Assessment by HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for assessing the purity of non-volatile organic compounds and profiling impurities.[3] A well-developed reversed-phase method can separate the main component from synthesis-related impurities (e.g., starting materials, isomers) and degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 40% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the reference material in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Data Analysis:
-
Inject the sample and integrate all peaks detected.
-
Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness Check: The method is self-validating if it can resolve the main peak from potential impurities. The synthesis of acetophenones via Friedel-Crafts acylation may result in isomeric impurities.[9][10] A good HPLC method should demonstrate baseline separation of the main peak from any minor peaks.
-
Part 4: Practical Considerations and Data Interpretation
-
Impurity Profiling: The synthesis of this compound typically involves a Friedel-Crafts reaction.[1][2] Potential impurities may include unreacted 1,4-difluorobenzene, chloroacetyl chloride, and other positional isomers (e.g., 2-Chloro-3',6'-difluoroacetophenone). A robust analytical method must be able to resolve these potential contaminants.
-
Stability and Storage: Halogenated acetophenones can be sensitive to light and moisture. Store the reference material as recommended by the supplier, typically in a cool, dark, and dry place (e.g., 2-8 °C) under an inert atmosphere.[11] Periodically re-test the standard to ensure its purity has not changed over time.
-
The Certificate of Analysis (CoA): Always demand a lot-specific CoA. Scrutinize it for the method used for purity assignment (HPLC area % is common, qNMR is superior), the identity confirmation data (NMR, MS), and any data on residual solvents or inorganic impurities.
Conclusion
The selection and proper qualification of an analytical standard for this compound are non-negotiable for ensuring data integrity in pharmaceutical research and development. While a primary, metrologically traceable standard may not be readily available, a systematic approach based on careful supplier selection, rigorous CoA review, and robust in-house analytical verification provides a reliable pathway to establishing a trustworthy working standard. By implementing the principles and protocols outlined in this guide—confirming identity by NMR, quantifying purity by HPLC, and understanding potential process impurities—researchers can build a solid analytical foundation, leading to more accurate, reproducible, and scientifically sound outcomes.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 60468-36-2|this compound|BLD Pharm [bldpharm.com]
- 7. 2-Chloro-2',4'-difluoroacetophenone (51336-94-8) 1H NMR spectrum [chemicalbook.com]
- 8. 2',5'-Dichloroacetophenone(2476-37-1) 1H NMR [m.chemicalbook.com]
- 9. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 10. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 11. This compound,60468-36-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
A Comparative Guide to the Characterization of 2-Chloro-1-(2,5-difluorophenyl)ethanone for Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, halogenated aromatic ketones serve as indispensable building blocks. Their unique electronic properties and dual reactive sites—the carbonyl group and the halogenated α-carbon—make them versatile precursors for a vast array of heterocyclic compounds and pharmacologically active agents.[1] Among these, 2-Chloro-1-(2,5-difluorophenyl)ethanone stands out as a key intermediate, particularly in the synthesis of novel therapeutics where fluorine substitution is leveraged to enhance metabolic stability and binding affinity.
This guide provides an in-depth characterization of 2-Chloro-1-(2,5-difluorophenyl)ethanone. Moving beyond a simple data sheet, we present a comparative analysis against its structural isomers and key analogs. This objective comparison, supported by experimental data and established chemical principles, is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in synthetic planning and intermediate selection. We will explore how subtle changes in substituent position profoundly impact the physicochemical and spectroscopic properties of these vital chemical scaffolds.
Section 1: Physicochemical Properties - A Comparative Analysis
The physical state, solubility, and thermal properties of a synthetic intermediate are paramount for practical application in a laboratory or industrial setting. These characteristics are dictated by intermolecular forces, which are in turn governed by molecular structure, polarity, and crystal packing efficiency. The introduction of highly electronegative fluorine atoms significantly alters these properties compared to non-fluorinated or chlorinated analogs.
The following table summarizes the key physicochemical properties of our target compound and selected alternatives.
| Compound | Structure | Mol. Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2-Chloro-1-(2,5-difluorophenyl)ethanone (Target) | 190.57 | 49-50 | 240.5 | ~1.4 | |
| 2-Chloro-1-(2,4-difluorophenyl)ethanone | 190.57 | 46-47[2] | 240.8[2] | 1.4[2] | |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | 190.57 | 31-32[3] | 256.3[3] | 1.4[3] | |
| 2-Chloro-1-(2,5-dichlorophenyl)ethanone | 223.49 | Data not available | Data not available | Data not available | |
| 2'-Chloroacetophenone | 154.59 | 54-56 (for α-chloro) | 227-230 | 1.190 |
Expert Insights:
-
Impact of Fluorine Position: A comparison between the difluoro-isomers reveals the influence of substituent placement. The 3,4-difluoro isomer exhibits a significantly lower melting point than the 2,4- and 2,5-isomers.[3] This can be attributed to differences in molecular symmetry and crystal lattice energy; the less symmetrical 3,4-isomer likely packs less efficiently, requiring less energy to transition to a liquid state.
-
Fluorine vs. Chlorine: While comprehensive data for the 2,5-dichloro analog is sparse, we can infer its properties. With a higher molecular weight (223.49 g/mol vs. 190.57 g/mol ), it is expected to have a higher boiling point due to stronger van der Waals forces.[4]
-
Effect of Halogenation: The introduction of two fluorine atoms in 2-Chloro-1-(2,5-difluorophenyl)ethanone increases its molecular weight and polarity compared to the non-halogenated (on the ring) 2'-Chloroacetophenone, resulting in a higher boiling point and density.[5]
Section 2: Spectroscopic Characterization - The Structural Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. For substituted acetophenones, techniques like NMR, IR, and Mass Spectrometry reveal subtle electronic differences between isomers, which can predict their relative reactivity in subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For fluorinated compounds, the analysis of both ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provides invaluable structural information.
Predicted ¹H NMR Spectrum for 2-Chloro-1-(2,5-difluorophenyl)ethanone (in CDCl₃):
-
Aromatic Protons (δ 7.1-7.8 ppm): The three protons on the phenyl ring will exhibit complex splitting patterns. Each proton will be coupled to its neighboring aromatic protons (ortho- and meta-coupling, ³JHH, ⁴JHH) and to the two fluorine atoms (³JHF, ⁴JHF, ⁵JHF). This will likely result in three distinct multiplets, often appearing as doublet of doublet of doublets.
-
Methylene Protons (-CH₂Cl) (δ ~4.7 ppm): These two protons will appear as a singlet. A small through-space coupling to the ortho-fluorine (at C2) might be observed as slight broadening or a small doublet, a phenomenon documented in related structures.
Predicted ¹³C NMR Spectrum for 2-Chloro-1-(2,5-difluorophenyl)ethanone (in CDCl₃):
-
Carbonyl Carbon (C=O) (δ ~190 ppm): This peak will be shifted downfield and may show a small coupling to the ortho-fluorine (²JCF).
-
Aromatic Carbons (δ 115-165 ppm): All six aromatic carbons will be distinct. The two carbons directly bonded to fluorine (C2 and C5) will show very large one-bond coupling constants (¹JCF ≈ 240-260 Hz) and appear as doublets. The other carbons will show smaller two-, three-, or four-bond couplings to the fluorines.
-
Methylene Carbon (-CH₂Cl) (δ ~45 ppm): This peak will appear as a singlet.
Comparative Spectroscopic Data Summary:
| Feature | 2-Chloro-1-(2,4-difluorophenyl)ethanone[6] | 2-Chloro-1-(3,4-difluorophenyl)ethanone[7] | 2'-Chloroacetophenone[8] |
| ¹H NMR (-CH₂Cl) | ~4.70 ppm (d, J=3.2 Hz) | ~4.7 ppm (s) | N/A (CH₃ at ~2.6 ppm) |
| IR (C=O stretch) | ~1680-1700 cm⁻¹ | ~1690-1710 cm⁻¹ | ~1690 cm⁻¹ |
| MS (m/z, Base Peak) | 141 ([M-COCH₂Cl]⁺) | 141 ([M-COCH₂Cl]⁺) | 139 ([M-CH₃]⁺) |
Expert Insights:
-
NMR Coupling: The observation of a doublet for the methylene protons in the 2,4-difluoro isomer is significant. It indicates a measurable through-space coupling between the protons and the fluorine atom at the C2 (ortho) position, providing clear evidence of their spatial proximity.[6] The absence of this splitting in the 3,4-isomer, where no ortho-fluorine exists, is a key distinguishing feature.
-
IR Spectroscopy: The carbonyl (C=O) stretching frequency is sensitive to the electronic effects of the ring substituents. The strong electron-withdrawing nature of the fluorine atoms tends to increase the C=O bond order and shift the absorption to a higher wavenumber compared to unsubstituted acetophenone, though this effect is modulated by the substitution pattern.
-
Mass Spectrometry: Under electron ionization (EI), α-chloro ketones characteristically fragment via cleavage of the bond between the carbonyl carbon and the α-carbon. For the difluoro analogs, the dominant fragmentation pathway is the loss of the chloromethylacyl radical (•COCH₂Cl), leading to a base peak corresponding to the difluorobenzoyl cation at m/z 141.[6] This provides a reliable diagnostic peak for this class of compounds.
Section 3: Synthetic Considerations & Experimental Protocols
The most prevalent and industrially relevant method for synthesizing these compounds is the Friedel-Crafts acylation.[9][10] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide, mediated by a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).
Causality of Experimental Choices:
-
Catalyst: Anhydrous AlCl₃ is used in stoichiometric amounts, not catalytic, because it forms a complex with the product ketone, effectively removing it from the reaction.[11] This prevents further reactions and deactivation of the catalyst.
-
Solvent: A non-reactive solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is chosen to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is often initiated at low temperatures (0-5 °C) to control the initial exothermic reaction between the acyl chloride and AlCl₃, then allowed to warm or gently heated to drive the reaction to completion.
-
Workup: The reaction is quenched by carefully pouring it into ice-water. This hydrolyzes the aluminum complexes and separates the inorganic salts into the aqueous layer, allowing for the extraction of the organic product.
Workflow for Friedel-Crafts Acylation
Caption: Standard laboratory workflow for the synthesis of 2-Chloro-1-(2,5-difluorophenyl)ethanone.
Detailed Protocol (Self-Validating System)
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum trichloride (1.1 eq) and dichloromethane (DCM, 5 mL/g of AlCl₃).
-
Acylium Ion Formation: Cool the suspension to 0-5 °C in an ice bath. Add chloroacetyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting complex for an additional 30 minutes at 0-5 °C.
-
Electrophilic Substitution: Add a solution of 1,4-difluorobenzene (1.05 eq) in DCM dropwise over 1 hour, maintaining the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (0.5 mL per gram of AlCl₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of the final product, 2-Chloro-1-(2,5-difluorophenyl)ethanone , is validated by measuring its melting point and acquiring NMR and IR spectra, which should match the expected characterization data.
Section 4: Comparative Reactivity & Application
The utility of α-chloro ketones lies in their bifunctional reactivity.[12] The carbonyl carbon is an electrophilic site for additions, while the α-carbon is a potent electrophile for Sₙ2 reactions. The electronic nature of the aromatic ring, modulated by the fluorine substituents, directly influences the reactivity of both sites.
Caption: Relationship between structure, properties, and synthetic application of difluorinated α-chloroacetophenones.
Expert Insights:
-
Influence of Fluorine: The powerful electron-withdrawing inductive effect of fluorine deactivates the aromatic ring towards further electrophilic substitution but increases the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack.
-
Ortho-Effect: In the 2,5- and 2,4-difluoro isomers, the presence of an ortho-fluorine atom can sterically hinder the approach of nucleophiles to the carbonyl carbon. However, it also exerts the strongest inductive effect due to proximity, making this a delicate balance of steric and electronic factors that can be exploited for selective transformations.
-
Synthetic Utility: These intermediates are crucial in the synthesis of azole antifungals (like Fluconazole and Voriconazole), where the α-chloro ketone moiety is reacted with a nitrogen heterocycle.[13][14] The specific substitution pattern on the phenyl ring is a critical determinant of the final drug's biological activity and pharmacokinetic profile.
Conclusion
2-Chloro-1-(2,5-difluorophenyl)ethanone is a high-value intermediate whose utility is best understood through comparative analysis. While sharing a common synthetic origin and reactive α-chloro ketone moiety with its isomers, its unique 2,5-difluoro substitution pattern imparts a distinct set of physical and spectroscopic characteristics. The presence of an ortho-fluorine atom influences both steric accessibility and electronic activation, while the overall substitution pattern determines properties like melting point and crystal packing. For the medicinal chemist and process developer, understanding these subtle yet critical differences is key to optimizing reaction conditions, predicting outcomes, and ultimately selecting the ideal building block for the synthesis of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-1-(2,5-dichlorophenyl)ethanone | C8H5Cl3O | CID 2113292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-1-(2,4-difluorophenyl)ethanone | C8H5ClF2O | CID 588083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-1-(3,4-difluorophenyl)ethanone | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Chloro-1-(3,4-difluorophenyl)ethanone - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 14. chemscene.com [chemscene.com]
A Comparative Guide to α-Haloacetophenone Derivatives in Organic Synthesis
Introduction: The Versatile Role of α-Haloacetophenones
α-Haloacetophenones are a class of indispensable organic intermediates, pivotal in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their synthetic utility is anchored by the presence of two reactive sites: the electrophilic carbonyl carbon and the halogenated α-carbon.[1] This dual reactivity allows for a vast array of chemical transformations, establishing them as fundamental building blocks in the synthetic chemist's toolbox. This guide provides a comparative analysis of the reactivity and applications of α-fluoro-, α-chloro-, α-bromo-, and α-iodoacetophenone derivatives, supported by experimental data and detailed protocols to inform practical and efficient synthetic design.
Pillar 1: Unraveling the Reactivity Landscape
The primary determinant of an α-haloacetophenone's reactivity in many common reactions is the nature of the carbon-halogen (C-X) bond. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The reactivity trend is governed by the leaving group ability of the halide, which generally follows the order: I > Br > Cl > F .[1] This predictable hierarchy is a direct consequence of C-X bond strength and the polarizability of the halogen atom; the weaker and more polarizable C-I bond facilitates the fastest reactions, while the strong C-F bond results in the lowest reactivity in nucleophilic substitution pathways.[2]
This tunable reactivity allows for the strategic selection of the appropriate derivative for a specific chemical transformation, balancing reaction vigor with selectivity and cost.
Caption: General reactivity trend of α-haloacetophenone derivatives.
Pillar 2: Comparative Performance in Key Organic Reactions
The choice of halogen has profound implications for reaction outcomes, including yield, reaction time, and required conditions. The following sections compare the performance of α-haloacetophenone derivatives in several cornerstone organic reactions.
Nucleophilic Substitution and the Synthesis of Heterocycles
Nucleophilic substitution (SN2) reactions are the most common transformations involving α-haloacetophenones, serving as a gateway to a vast number of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1]
A. The Hantzsch Thiazole Synthesis
A prime example is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][3] The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloacetophenone.[4]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
The efficiency of this initial SN2 step is highly dependent on the halogen. As illustrated in the table below, the reactivity order I > Br > Cl holds true, with α-bromoacetophenones often providing an optimal balance of reactivity and stability for laboratory and industrial applications.
Table 1: Comparative Data for Hantzsch Thiazole Synthesis
| α-Haloketone Derivative | Reagent | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| α-Bromoacetophenone | Thiourea | Methanol, 100°C | 30 minutes | 99% (crude) | [5] |
| α-Chloroacetophenone | Thiourea | Ethanol, reflux | Several hours | Moderate | [2] |
| α-Iodoacetophenone | Thiourea | Milder conditions | Faster than bromo | High |[2] |
B. Imidazole Synthesis
The synthesis of substituted imidazoles, another crucial heterocyclic motif, is readily achieved by condensing α-halo ketones with amidines.[1] While various solvents have been used, a mixed aqueous-organic system often proves superior for solubilizing both the polar amidine salt and the non-polar α-halo ketone.[1]
Experimental Protocol 1: Scalable Synthesis of 2,4-Disubstituted Imidazoles
This protocol is adapted from a procedure developed for the multi-kilogram synthesis of imidazole derivatives, highlighting the practical considerations for large-scale production.[1]
Rationale: The use of an aqueous THF solvent system effectively dissolves both the benzamidine hydrochloride and the α-bromoacetophenone.[1] Potassium bicarbonate is chosen as the base because it is strong enough to neutralize the HCl generated during the reaction but mild enough to minimize the hydrolysis of the α-bromo ketone.[1] Heating to reflux accelerates the condensation, which is kinetically favored over the competing decomposition of the halo-ketone.[1]
Materials:
-
Benzamidine hydrochloride monohydrate (50 g, 0.29 mol)
-
Potassium bicarbonate (54.4 g, 0.57 mol)
-
2-Bromo-4'-methoxyacetophenone (66.4 g, 0.29 mol)
-
Tetrahydrofuran (THF), 625 mL
-
Water, 125 mL
Procedure:
-
Setup: Equip a 2-L, three-necked, round-bottomed flask with a mechanical stirrer, reflux condenser, and an addition funnel.
-
Charge Reagents: Add 500 mL of THF and 125 mL of water to the flask. Add the benzamidine hydrochloride monohydrate, followed by the slow, portionwise addition of potassium bicarbonate.
-
Heating: Vigorously heat the mixture to reflux.
-
Addition of Ketone: Dissolve the 2-bromo-4'-methoxyacetophenone in 125 mL of THF and add this solution dropwise to the refluxing mixture over 30 minutes.
-
Reaction: Continue to stir the reaction mixture at reflux for 2 hours.
-
Work-up: Cool the mixture to room temperature. The product often crystallizes from the solution. Collect the solid by filtration, wash with cold 4:1 THF/water, and then with water to remove inorganic salts.
-
Drying: Dry the isolated solid under vacuum to yield the 2-phenyl-4-(4-methoxyphenyl)-1H-imidazole.
The Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to carboxylic acid derivatives, often with a skeletal rearrangement.[3][6] For cyclic α-halo ketones, this reaction provides a powerful method for ring contraction.[3][7] The mechanism is thought to proceed through a highly strained cyclopropanone intermediate.[3][7]
Caption: Mechanism of the Favorskii Rearrangement.
When enolate formation is not possible (i.e., no α'-hydrogens), the reaction can proceed through an alternative pathway known as the quasi-Favorskii rearrangement.[3]
Experimental Protocol 2: Favorskii Rearrangement of 2-Bromocyclohexanone
This protocol describes the ring contraction of a six-membered cyclic ketone to a five-membered ring ester.[7]
Rationale: Anhydrous conditions are crucial to prevent side reactions. Sodium methoxide is generated in situ from sodium metal and anhydrous methanol to ensure it is free of water. The reaction is initiated at a low temperature to control the initial exothermic steps and then heated to drive the rearrangement to completion. Diethyl ether is used as a co-solvent to aid solubility.[7]
Materials:
-
2-Bromocyclohexanone (1.0 eq)
-
Sodium metal (2.2 eq)
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (for quenching)
Procedure:
-
Prepare Base: In a flame-dried, round-bottom flask under an argon atmosphere, add sodium metal (2.2 eq) to anhydrous methanol at 0°C. Stir until all the sodium has reacted to form sodium methoxide.
-
Prepare Substrate: In a separate flask, dissolve 2-bromocyclohexanone (1.0 eq) in anhydrous diethyl ether.
-
Initiate Reaction: Transfer the 2-bromocyclohexanone solution to the sodium methoxide solution at 0°C using a cannula. A white slurry will form.
-
Reaction Progression: Allow the mixture to warm to room temperature, then equip the flask with a reflux condenser and heat in an oil bath at 55°C for 4 hours with vigorous stirring.
-
Quench: Cool the reaction to 0°C in an ice bath, dilute with diethyl ether, and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude methyl cyclopentanecarboxylate.
Palladium-Catalyzed Cross-Coupling Reactions
The heightened reactivity of α-iodoacetophenones makes them particularly suitable for reactions that may be sluggish with other haloacetophenones, such as palladium-catalyzed cross-coupling reactions.[1] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[1] The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prime example where the high reactivity of the C-I bond is advantageous.[8][9]
Caption: A typical experimental workflow for Sonogashira coupling.
Pillar 3: The Unique Case of α-Fluoroacetophenones
α-Fluoroacetophenones are generally less reactive in SN2 reactions due to the strength of the C-F bond.[1] However, the high electronegativity of the fluorine atom significantly influences the molecule's electronic properties. It enhances the acidity of the α-hydrogens, making the corresponding enolate easier to form.[10] This altered reactivity can be exploited in reactions like aldol condensations. Furthermore, the introduction of fluorine is a key strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1]
Conclusion
α-Haloacetophenones are exceptionally versatile synthetic intermediates whose reactivity can be finely tuned by the choice of the halogen substituent. α-Bromo- and α-chloroacetophenones serve as robust workhorses for constructing heterocyclic systems via nucleophilic substitution pathways.[1] α-Iodoacetophenones provide enhanced reactivity, making them the substrates of choice for more demanding transformations like palladium-catalyzed cross-coupling reactions.[1] Finally, while less reactive in substitutions, α-fluoroacetophenones are invaluable for the strategic introduction of fluorine into bioactive molecules, leveraging the unique electronic effects of the halogen to refine molecular properties.[1] Understanding this comparative landscape is crucial for researchers aiming to design efficient, effective, and innovative synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-2',5'-difluoroacetophenone
For researchers and professionals in the fast-paced world of drug development, the integrity of our work is paramount. This integrity extends beyond the synthesis and analysis of novel compounds to the responsible management of the entire chemical lifecycle. 2-Chloro-2',5'-difluoroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, demands our full attention, not just in its application but especially in its disposal.[1] This guide provides a procedural framework grounded in experience to ensure that the disposal of this compound is handled with the highest regard for safety, regulatory compliance, and environmental stewardship.
The core principle underpinning the disposal of any halogenated organic compound is meticulous segregation and containment.[2][3][4] The presence of chlorine and fluorine atoms on the acetophenone backbone places this molecule in a specific category of chemical waste that requires specialized disposal, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[2][5] This guide is structured to provide not just the "how," but the critical "why" behind each procedural step.
Anticipated Hazard Profile and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative and scientifically sound risk assessment can be formulated by examining data from structurally analogous compounds. Based on SDS information for similar chloro- and fluoro-substituted acetophenones, we can anticipate a distinct set of hazards that must be managed.[6]
The primary risks associated with this compound include acute toxicity if ingested or inhaled, severe irritation or burns upon contact with skin and eyes, and potential respiratory irritation.[7][8][9][10] Its classification as a halogenated organic compound also signals a potential environmental hazard if released improperly.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Category | Anticipated Hazard Statements | GHS Pictogram |
|---|---|---|
| Acute Toxicity | Harmful if swallowed or inhaled.[8][9] | GHS07 |
| Skin Corrosion/Irritation | Causes skin irritation or severe skin burns.[10][11] | GHS05, GHS07 |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[7][10][11] | GHS05, GHS07 |
| Target Organ Toxicity | May cause respiratory irritation.[10][12] | GHS07 |
The Cornerstone of Disposal: Waste Segregation
The single most critical step in managing this waste stream is segregation. Halogenated organic wastes must never be mixed with non-halogenated organic wastes.[2][3][4]
The rationale for this strict separation is rooted in regulatory requirements and disposal technology. Halogenated wastes are prohibited from land disposal in many jurisdictions and must be processed in specialized hazardous waste incinerators equipped to handle and neutralize the corrosive gases (like HCl and HF) produced during combustion.[5] Mixing these wastes with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and complicating the treatment process.[4] Furthermore, commingling with incompatible waste streams, such as acids or bases, could initiate dangerous chemical reactions.[2][4]
Standard Operating Procedure for Disposal
This protocol is designed to be a self-validating system. Each step builds upon the last to ensure a closed-loop process from waste generation to final disposal, minimizing risk at every stage.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[9] Adorn the following minimum PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[12][13]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Consult glove manufacturer data for specific breakthrough times.
-
Body Protection: A lab coat must be worn.[13]
Step 2: Waste Collection and Containerization
This is the active disposal phase where meticulous attention to detail prevents future complications.
-
Select a Designated Container: Use a clearly marked, dedicated container for "Halogenated Organic Waste."[2][14] The container must be made of a compatible material (e.g., polyethylene for liquids) and have a secure, screw-top cap.[15]
-
Labeling is Immediate: The moment the first drop of waste enters the container, it must be labeled.[14] The label must clearly state "HAZARDOUS WASTE" and list all chemical constituents by their full name, including "this compound" and any solvents used.[3][15]
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[3][14][15] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Your laboratory's designated SAA is the temporary, controlled storage location for hazardous waste.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]
-
Segregation within SAA: Store the halogenated waste container with other compatible wastes, away from acids, bases, and oxidizers. Utilize secondary containment (e.g., a spill tray) to mitigate leaks.[3]
-
Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons for hazardous waste).[15]
Step 4: Arranging Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to authorized professionals.
-
Contact EHS: When the waste container is nearly full (e.g., 75%), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Documentation: Ensure all paperwork, including the hazardous waste tag on the container, is complete and accurate.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to protect personnel and the environment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[7]
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Step 1, including respiratory protection if vapors are significant.[7]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[12][14] Do not use combustible materials.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][13]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, pads) must also be disposed of as halogenated hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Visualizing the Disposal Workflow
To ensure clarity, the logical flow from waste generation to final disposal is illustrated below. This workflow serves as a quick reference to reinforce the procedural steps.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of our scientific practice. It is a direct reflection of our commitment to safety and environmental responsibility. By adhering to the principles of hazard assessment, strict segregation, proper containerization, and emergency preparedness, we build a culture of safety that protects ourselves, our colleagues, and the wider community. Always remember that your institution's EHS department is your primary resource; consult them to ensure your procedures are in full compliance with all local and national regulations.[7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. p2infohouse.org [p2infohouse.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
